Ofirnoflast
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
2731294-23-6 |
|---|---|
Molecular Formula |
C23H19F4N7O2 |
Molecular Weight |
501.4 g/mol |
IUPAC Name |
1-[4-(4-amino-7-cyclopropylpyrrolo[2,3-d]pyrimidin-5-yl)-2-fluorophenyl]-3-[5-[1-(trifluoromethyl)cyclopropyl]-1,2-oxazol-3-yl]urea |
InChI |
InChI=1S/C23H19F4N7O2/c24-14-7-11(13-9-34(12-2-3-12)20-18(13)19(28)29-10-30-20)1-4-15(14)31-21(35)32-17-8-16(36-33-17)22(5-6-22)23(25,26)27/h1,4,7-10,12H,2-3,5-6H2,(H2,28,29,30)(H2,31,32,33,35) |
InChI Key |
MJUUWYZZPRAKCW-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Ofirnoflast: A Technical Guide to its Mechanism of Action as a First-in-Class NEK7 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ofirnoflast (formerly HT-6184) is a first-in-class, orally bioavailable, allosteric inhibitor of the serine/threonine-protein kinase NEK7.[1][2] Its primary mechanism of action is the disruption of the NLRP3 inflammasome, a key component of the innate immune system implicated in a wide range of inflammatory diseases. By selectively targeting the scaffolding function of NEK7, this compound prevents the assembly and activation of the NLRP3 inflammasome, thereby inhibiting the release of pro-inflammatory cytokines IL-1β and IL-18.[1][3][4] This technical guide provides an in-depth overview of the molecular mechanism, preclinical and clinical evidence supporting the therapeutic potential of this compound.
Introduction: Targeting the NLRP3 Inflammasome
The NLRP3 inflammasome is a multiprotein complex that plays a critical role in the innate immune response to a variety of stimuli, including pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs). Upon activation, NLRP3 oligomerizes and recruits the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD), which in turn recruits and activates pro-caspase-1. Activated caspase-1 then cleaves pro-inflammatory cytokines pro-IL-1β and pro-IL-18 into their mature, active forms, leading to their secretion and the induction of a potent inflammatory response. Dysregulation of the NLRP3 inflammasome is associated with a broad spectrum of chronic inflammatory and autoimmune diseases.
NEK7, a member of the NIMA-related kinase family, has been identified as an essential component for NLRP3 inflammasome activation. It acts as a scaffold, directly binding to the leucine-rich repeat (LRR) domain of NLRP3 and facilitating its oligomerization and subsequent activation. This compound has been developed to specifically target this NEK7-NLRP3 interaction.
Molecular Mechanism of Action
This compound is an allosteric inhibitor that binds to a site adjacent to the ATP-binding pocket of NEK7.[1][3] This binding induces a conformational change in NEK7, which impairs its ability to function as a scaffold for NLRP3.[1][3] This disruption of the NEK7-NLRP3 interaction prevents the assembly of the NLRP3 inflammasome complex.[1][3] Consequently, the downstream activation of caspase-1 and the release of mature IL-1β and IL-18 are inhibited.[1][3] A key feature of this compound's mechanism is that it acts independently of the NLRP3 activation status, meaning it can both prevent the formation of new inflammasomes and promote the disassembly of pre-formed complexes. This action occurs upstream of pyroptosis, a form of pro-inflammatory cell death.[1][3]
Signaling Pathway Diagram
Preclinical Data
In Vitro Efficacy
This compound has demonstrated potent inhibition of NLRP3 inflammasome activation in various in vitro models.
Table 1: In Vitro Activity of this compound
| Assay Type | Cell Line | Stimulus | Readout | IC50 | Reference |
| NEK7 Kinase Assay | Recombinant Human NEK7 | ATP | Phosphorylation | 151 nM | Patent WO2021242505A1 |
| IL-1β Release | THP-1 Macrophages | LPS + Nigericin (B1684572) | ELISA | Data not available | [1] |
| ASC Speck Formation | THP-1 Macrophages | LPS + Nigericin | Microscopy | Data not available | [1] |
| Pyroptosis | THP-1 Macrophages | LPS + Nigericin | LDH Release | Data not available | [1] |
| IL-1β Release | iPSC-derived Microglia | Amyloid-β | ELISA | Data not available | [1] |
In Vivo Efficacy
The therapeutic potential of this compound has been evaluated in several preclinical animal models of inflammatory diseases.
Table 2: In Vivo Efficacy of this compound
| Animal Model | Disease | Key Findings | Reference |
| DSS-Induced Colitis | Inflammatory Bowel Disease | Significantly reduced cytokine levels and improved physiological outcomes. | [1] |
| Diet-Induced Obesity (in combination with semaglutide) | Obesity | 50% more weight loss compared to semaglutide (B3030467) alone. | Halia Therapeutics Press Release |
| Patient-Derived Xenograft (MDS/AML and CMML) | Myelodysplastic Syndromes / Acute Myeloid Leukemia | ~3-fold reduction in leukemic burden. | [5] |
Clinical Data
This compound has undergone Phase 1 and is currently in Phase 2 clinical development for various indications.
Phase 1 Study in Healthy Volunteers
A Phase 1 study in healthy volunteers demonstrated that this compound was well-tolerated and showed evidence of target engagement.
Table 3: Phase 1 Clinical Trial Results (NCT05447546)
| Biomarker | Change from Baseline | p-value | Reference |
| Serum IL-1β | Significant reduction to baseline | < 0.001 | ASH 2025 Abstract |
| Serum TNF-α | Significant reduction to baseline | < 0.001 | ASH 2025 Abstract |
| Serum IL-6 | Significant reduction to baseline | < 0.001 | ASH 2025 Abstract |
| Serum IL-18 | Significant reduction to baseline | < 0.001 | ASH 2025 Abstract |
Phase 2a Study in Lower-Risk Myelodysplastic Syndrome (MDS)
A Phase 2a study in patients with lower-risk MDS and symptomatic anemia has shown promising results.[6]
Table 4: Phase 2a MDS Clinical Trial Results
| Endpoint | Result | Reference |
| Hematologic Improvement-Erythroid (HI-E) Response Rate | 72% (13/18) at Week 16 | [6] |
| Median Hemoglobin Increase in Responders | 3.5 g/dL | [6] |
| Median IL-8 Reduction in Responders (by Week 32) | 16.2% | [7] |
| IL-1β Reduction in Patients with High Baseline (by Week 16) | >90% | [7] |
Experimental Protocols
In Vitro Inflammasome Activation Assay in THP-1 Macrophages
Objective: To assess the inhibitory effect of this compound on NLRP3 inflammasome activation in a human monocytic cell line.
Methodology:
-
Cell Culture and Differentiation: Human THP-1 monocytes are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. To differentiate into macrophages, THP-1 cells are treated with 100 nM phorbol (B1677699) 12-myristate 13-acetate (PMA) for 48 hours.
-
Priming and Treatment: Differentiated THP-1 macrophages are primed with 1 µg/mL lipopolysaccharide (LPS) for 4 hours to upregulate NLRP3 and pro-IL-1β expression. Following priming, cells are pre-incubated with varying concentrations of this compound or vehicle control for 1 hour.
-
Inflammasome Activation: The NLRP3 inflammasome is activated by adding 5 µM nigericin to the cell culture and incubating for 1 hour.
-
Endpoint Analysis:
-
IL-1β Secretion: Cell culture supernatants are collected, and the concentration of secreted IL-1β is quantified using a commercially available ELISA kit.
-
ASC Speck Formation: Cells are fixed, permeabilized, and stained with an anti-ASC antibody. The formation of ASC specks, a hallmark of inflammasome activation, is visualized and quantified by fluorescence microscopy.
-
Pyroptosis: Cell lysis due to pyroptosis is measured by quantifying the release of lactate (B86563) dehydrogenase (LDH) into the supernatant using a colorimetric assay.
-
Experimental Workflow Diagram
DSS-Induced Colitis Model in Mice
Objective: To evaluate the in vivo efficacy of this compound in a murine model of inflammatory bowel disease.
Methodology:
-
Animal Model: Male C57BL/6 mice (8-10 weeks old) are used for the study.
-
Induction of Colitis: Acute colitis is induced by administering 3% (w/v) dextran (B179266) sulfate (B86663) sodium (DSS) in the drinking water for 7 consecutive days.
-
Treatment: Mice are orally administered with this compound (e.g., 10, 30, 100 mg/kg) or vehicle control once daily, starting from day 0 of DSS administration.
-
Monitoring and Endpoint Analysis:
-
Disease Activity Index (DAI): Mice are monitored daily for body weight loss, stool consistency, and rectal bleeding, which are scored to calculate the DAI.
-
Colon Length: At the end of the study (day 8), mice are euthanized, and the entire colon is excised and its length is measured.
-
Histopathology: Distal colon sections are fixed, embedded in paraffin, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E) to assess tissue damage and inflammation.
-
Cytokine Analysis: Colon tissue homogenates are prepared, and the levels of pro-inflammatory cytokines (e.g., IL-1β, TNF-α, IL-6) are quantified by ELISA or multiplex immunoassay.
-
Conclusion
This compound represents a novel and targeted therapeutic approach for the treatment of a wide range of inflammatory diseases by specifically inhibiting the NEK7-dependent activation of the NLRP3 inflammasome. Its unique allosteric mechanism of action provides a differentiated profile compared to other anti-inflammatory agents. The robust preclinical data, demonstrating efficacy in various in vitro and in vivo models, coupled with the promising early clinical results in healthy volunteers and patients with MDS, underscore the significant therapeutic potential of this compound. Further clinical development will be crucial to fully elucidate its efficacy and safety profile in various inflammatory conditions.
References
- 1. This compound: a first-in-class NEK7-targeted inhibitor of the NLRP3 inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. researchgate.net [researchgate.net]
- 4. deepdyve.com [deepdyve.com]
- 5. Halia Therapeutics to Present Groundbreaking Data on Novel Allosteric NEK7 Inhibitor this compound at the 2025 American Society of Hematology Annual Meeting [prnewswire.com]
- 6. Halia Therapeutics Announces Positive Phase 2a Data for this compound in Lower-Risk MDS at ASH 2025 - BioSpace [biospace.com]
- 7. Congress Materials – American Society of Hematology (ASH 2025) [jnjmedicalconnect.com]
Ofirnoflast: A NEK7-Targeted Inhibitor for NLRP3 Inflammasome Modulation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Ofirnoflast (formerly HT-6184) is a first-in-class, orally bioavailable small molecule that acts as a targeted inhibitor of NIMA-related kinase 7 (NEK7). By engaging an allosteric site on NEK7, this compound disrupts the crucial interaction between NEK7 and the NOD-like receptor family pyrin domain-containing 3 (NLRP3), a key step in the activation of the NLRP3 inflammasome. This inhibitory action prevents the downstream cascade of inflammatory events, including the formation of the apoptosis-associated speck-like protein containing a CARD (ASC) speck, the release of pro-inflammatory cytokines IL-1β and IL-18, and the induction of pyroptotic cell death. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols relevant to its characterization.
Introduction: The Role of NEK7 in NLRP3 Inflammasome Activation
The NLRP3 inflammasome is a multiprotein complex that plays a central role in the innate immune system's response to a wide range of pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs).[1] Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases, including cryopyrin-associated periodic syndromes (CAPS), gout, and neuroinflammatory disorders.[2]
The activation of the NLRP3 inflammasome is a tightly regulated two-step process:
-
Priming (Signal 1): This step is typically initiated by microbial components like lipopolysaccharide (LPS) binding to Toll-like receptors (TLRs), leading to the upregulation of NLRP3 and pro-IL-1β expression through the NF-κB signaling pathway.[3]
-
Activation (Signal 2): A diverse array of stimuli, such as ATP, pore-forming toxins, and crystalline substances, triggers the assembly and activation of the inflammasome complex.[4]
NEK7 has been identified as an essential component for NLRP3 inflammasome activation.[3][5] Its role, however, is independent of its kinase activity and is instead reliant on its function as a scaffolding protein.[3] Downstream of potassium efflux, NEK7 directly binds to the leucine-rich repeat (LRR) domain of NLRP3, facilitating the oligomerization of the NLRP3 inflammasome complex.[4][5] This NEK7-NLRP3 interaction is a critical checkpoint for inflammasome assembly and subsequent downstream signaling.
This compound: Mechanism of Action
This compound is a novel, orally bioavailable allosteric inhibitor of NEK7.[1][6][7] It is designed to specifically interrupt the inflammatory cascade by preventing the formation and promoting the disassembly of the NLRP3 inflammasome complex.[7]
Key aspects of this compound's mechanism of action include:
-
Allosteric Binding: this compound engages an allosteric site adjacent to the ATP-binding pocket of NEK7.[1][6] This binding induces a unique conformational change in NEK7, stabilizing it in a state that is incompatible with NLRP3 binding.[1][6]
-
Disruption of NEK7-NLRP3 Interaction: By altering the conformation of NEK7, this compound effectively blocks its scaffolding function, preventing the crucial interaction with NLRP3 that is required for inflammasome assembly.[1][6]
-
Upstream Inhibition: this compound acts upstream of caspase-1 activation, ASC speck formation, pyroptosis, and the release of mature IL-1β and IL-18.[1][6]
This targeted approach offers a potential therapeutic advantage over broader anti-inflammatory agents by specifically targeting a key node in the inflammatory pathway.[1]
Quantitative Efficacy Data
While specific IC50 values for this compound are not yet publicly available in the provided search results, preclinical and clinical data demonstrate its potent inhibitory effects on the NLRP3 inflammasome pathway.
| Parameter | Cell Type/Model | Effect of this compound | Citation |
| IL-1β, TNF-α, IL-6, and IL-18 Release | Healthy Volunteers (Phase 1) | Significantly reduced serum levels to baseline compared to placebo (P < 0.001) | [8] |
| ASC Speck Formation | THP-1 macrophages, iPSC-derived microglia | Suppressed ASC speck formation | [1][6][8] |
| IL-1β Release | THP-1 macrophages, iPSC-derived microglia | Suppressed IL-1β release | [1][6] |
| Pyroptotic Cell Death | THP-1 macrophages, iPSC-derived microglia | Suppressed pyroptotic cell death | [1][6] |
| Caspase-1 and Caspase-8 Activity | Primary Myelodysplastic Syndrome (MDS) and leukemia cell lines | Suppressed activity by approximately 2-fold (P = 0.006) | [8] |
| Erythroid Differentiation Block | CMML and MDS patient-derived cells | 6-fold reversal of the block (P < 0.0001) | [8] |
| Leukemic Burden | MDS/AML and CMML patient-derived xenograft models | Reduced by ~3-fold (P = 0.005 and P = 0.04, respectively) | [8] |
| Hematologic Improvement-Erythroid (HI-E) Response Rate | Lower-risk MDS patients (Phase 2a) | 72% (13/18) of patients achieved HI-E at Week 16 | [4] |
| Hemoglobin Increase in Responders | Lower-risk MDS patients (Phase 2a) | Median increase of 3.5 g/dL | [4] |
| Inflammation and Histopathological Damage | Murine DSS-induced colitis model | Ameliorated inflammation and damage | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize NEK7 inhibitors like this compound.
Biochemical Assay: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for NEK7-NLRP3 Interaction
This assay is designed to quantify the interaction between NEK7 and NLRP3 and to screen for inhibitors that disrupt this binding.
Principle: TR-FRET technology relies on the transfer of energy between a donor fluorophore (e.g., Europium cryptate) and an acceptor fluorophore (e.g., d2) when they are in close proximity.[10] One protein is labeled with the donor and the other with the acceptor. Inhibition of the interaction leads to a decrease in the FRET signal.
Materials:
-
Recombinant human NEK7 protein (e.g., His-tagged)
-
Recombinant human NLRP3 protein (e.g., GST-tagged)
-
Anti-His antibody conjugated to Europium cryptate (donor)
-
Anti-GST antibody conjugated to d2 (acceptor)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.0, 150 mM NaCl, 0.1% BSA)
-
384-well low-volume microplates
-
TR-FRET-compatible plate reader
Protocol:
-
Reagent Preparation: Prepare serial dilutions of the test compound (e.g., this compound) in the assay buffer.
-
Reaction Setup: In a 384-well plate, add the following components in order:
-
Test compound or vehicle control.
-
A pre-mixed solution of His-NEK7 and GST-NLRP3.
-
A pre-mixed solution of Eu-anti-His and d2-anti-GST antibodies.
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 2 hours) to allow the binding reaction to reach equilibrium.
-
Measurement: Read the plate on a TR-FRET plate reader, measuring the emission at both the donor and acceptor wavelengths (e.g., 620 nm for Eu and 665 nm for d2) after a time delay.
-
Data Analysis: Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission) for each well. Plot the ratio against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cellular Assay: IL-1β Release in THP-1 Macrophages
This assay measures the ability of an inhibitor to block the release of mature IL-1β from inflammasome-activated cells.
Principle: LPS-primed THP-1 macrophages are stimulated with an NLRP3 activator (e.g., Nigericin or ATP) to induce inflammasome activation and IL-1β secretion. The concentration of IL-1β in the cell supernatant is then quantified by ELISA.
Materials:
-
THP-1 human monocytic cell line
-
Phorbol 12-myristate 13-acetate (PMA)
-
Lipopolysaccharide (LPS)
-
Nigericin or ATP
-
RPMI-1640 medium with 10% FBS
-
Human IL-1β ELISA kit
-
96-well cell culture plates
Protocol:
-
Cell Differentiation: Seed THP-1 cells in a 96-well plate and differentiate them into macrophage-like cells by treating with PMA (e.g., 100 ng/mL) for 48-72 hours.
-
Priming (Signal 1): Replace the medium with fresh serum-free medium and prime the cells with LPS (e.g., 1 µg/mL) for 3-4 hours.
-
Inhibitor Treatment: Pre-incubate the primed cells with various concentrations of the test compound (e.g., this compound) or vehicle control for 1 hour.
-
Activation (Signal 2): Activate the NLRP3 inflammasome by adding Nigericin (e.g., 10 µM) for 45 minutes or ATP (e.g., 5 mM) for 30 minutes.
-
Sample Collection: Collect the cell culture supernatants.
-
ELISA: Measure the concentration of secreted IL-1β in the supernatants using a human IL-1β ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Plot the IL-1β concentration against the inhibitor concentration and determine the IC50 value.
Cellular Assay: ASC Speck Formation by Immunofluorescence Microscopy
This assay provides a visual and quantifiable measure of inflammasome activation by detecting the formation of ASC specks.[11]
Principle: Upon inflammasome activation, the adaptor protein ASC polymerizes into a large, single perinuclear structure called the "ASC speck."[11] This can be visualized by immunofluorescence microscopy.
Materials:
-
THP-1 cells or other suitable macrophage cell line
-
PMA, LPS, and Nigericin/ATP
-
Primary antibody against ASC
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear staining
-
Paraformaldehyde (PFA) for fixation
-
Triton X-100 for permeabilization
-
Fluorescence microscope
Protocol:
-
Cell Culture and Treatment: Seed and differentiate THP-1 cells on glass coverslips in a multi-well plate. Prime and treat with the inhibitor and activator as described in the IL-1β release assay.
-
Fixation and Permeabilization: Fix the cells with 4% PFA, followed by permeabilization with 0.1% Triton X-100.
-
Immunostaining: Block non-specific binding sites and then incubate with the primary anti-ASC antibody, followed by the fluorescently labeled secondary antibody. Counterstain the nuclei with DAPI.
-
Imaging: Mount the coverslips and visualize the cells using a fluorescence microscope.
-
Quantification: Count the number of cells with ASC specks (visible as a single, bright fluorescent dot) and the total number of cells in multiple fields of view. Calculate the percentage of cells with ASC specks for each treatment condition.
Cellular Assay: Pyroptosis Measurement by Lactate (B86563) Dehydrogenase (LDH) Release
This assay quantifies cell death via pyroptosis by measuring the release of the cytosolic enzyme LDH into the cell culture supernatant.[1][12]
Principle: Pyroptosis results in the rupture of the cell membrane, leading to the release of intracellular contents, including LDH.[12] The amount of LDH in the supernatant is proportional to the number of pyroptotic cells and can be measured using a colorimetric assay.[1]
Materials:
-
Macrophage cell line (e.g., THP-1 or bone marrow-derived macrophages)
-
LPS and Nigericin/ATP
-
LDH cytotoxicity assay kit
-
96-well cell culture plates
Protocol:
-
Cell Culture and Treatment: Culture, prime, and treat the cells with the inhibitor and activator in a 96-well plate as described previously. Include control wells for spontaneous LDH release (untreated cells) and maximum LDH release (cells lysed with a lysis buffer provided in the kit).
-
Sample Collection: Centrifuge the plate to pellet any detached cells and carefully collect the supernatant.
-
LDH Assay: Perform the LDH assay on the supernatants according to the manufacturer's instructions. This typically involves adding a substrate that is converted into a colored product by LDH.
-
Measurement: Read the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity (LDH release) for each condition relative to the maximum LDH release control. Plot the percentage of cytotoxicity against the inhibitor concentration to determine the IC50 value.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: NLRP3 inflammasome activation pathway and the inhibitory mechanism of this compound.
Caption: General experimental workflow for evaluating this compound's efficacy in cellular assays.
Conclusion
This compound represents a promising, mechanistically distinct therapeutic candidate for a range of inflammatory diseases driven by aberrant NLRP3 inflammasome activation.[1] Its targeted inhibition of the NEK7-NLRP3 interaction provides a specific and upstream point of intervention in the inflammatory cascade. The data and protocols presented in this technical guide offer a framework for researchers and drug developers to further investigate and characterize the therapeutic potential of this compound and other NEK7-targeted inhibitors. As this compound progresses through clinical trials, its efficacy and safety profile will be further elucidated, potentially offering a new treatment paradigm for patients with debilitating inflammatory conditions.[10]
References
- 1. Detection of pyroptosis by measuring released lactate dehydrogenase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Halia Therapeutics to Present Groundbreaking Data on Novel Allosteric NEK7 Inhibitor this compound at the 2025 American Society of Hematology Annual Meeting [prnewswire.com]
- 3. mcb.berkeley.edu [mcb.berkeley.edu]
- 4. Measuring NLR Oligomerization II: Detection of ASC Speck Formation by Confocal Microscopy and Immunofluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyroptosis Induction and Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A comprehensive guide for studying inflammasome activation and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound: a first-in-class NEK7-targeted inhibitor of the NLRP3 inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Empowering Anti-Inflammatory Research with NLRP3 & NEK7 Assays - Application Notes - ICE Bioscience [en.ice-biosci.com]
- 11. researchgate.net [researchgate.net]
- 12. Detection of Pyroptosis by Measuring Released Lactate Dehydrogenase Activity | Springer Nature Experiments [experiments.springernature.com]
Ofirnoflast: A Novel Allosteric Modulator of the NLRP3 Inflammasome Through NEK7 Inhibition
An In-depth Technical Guide for Researchers and Drug Development Professionals
The NOD-, LRR- and pyrin domain-containing protein 3 (NLRP3) inflammasome is a critical component of the innate immune system, acting as a sensor for a wide array of pathogenic and sterile danger signals. Its activation triggers a cascade resulting in the maturation of potent pro-inflammatory cytokines, IL-1β and IL-18, and a form of inflammatory cell death known as pyroptosis. While essential for host defense, aberrant NLRP3 activation is a key driver in a multitude of chronic inflammatory diseases, making it a significant therapeutic target. Ofirnoflast (HT-6184) is a first-in-class, orally bioavailable, small-molecule inhibitor that offers a novel mechanism for controlling NLRP3-driven inflammation by targeting a critical scaffolding protein, NEK7.
The NLRP3 Inflammasome Activation Pathway
The assembly and activation of the NLRP3 inflammasome is a tightly regulated, multi-step process, typically requiring two distinct signals.
-
Signal 1 (Priming): The priming signal is often initiated by pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS), or damage-associated molecular patterns (DAMPs). This leads to the activation of the NF-κB signaling pathway, resulting in the transcriptional upregulation of key inflammasome components, notably NLRP3 itself and the precursor cytokine, pro-IL-1β.
-
Signal 2 (Activation): A diverse range of stimuli, including ATP, crystalline substances, and toxins, can provide the second signal. This triggers the assembly of the inflammasome complex. A critical, yet distinct step in this process is the interaction between the serine/threonine kinase NEK7 (NIMA-related kinase 7) and the NLRP3 protein. This interaction is indispensable for the subsequent oligomerization of NLRP3. The oligomerized NLRP3 then recruits the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD), which in turn recruits pro-caspase-1. This proximity induces the auto-cleavage and activation of caspase-1.
Activated caspase-1 has two primary functions:
-
Cytokine Maturation: It cleaves pro-IL-1β and pro-IL-18 into their mature, biologically active forms, which are then secreted.
-
Pyroptosis Induction: It cleaves Gasdermin D (GSDMD). The N-terminal fragment of GSDMD oligomerizes and forms pores in the cell membrane, leading to cytokine release and pyroptotic cell death.
This compound: Mechanism of Action
This compound represents a mechanistically distinct approach to inflammasome inhibition. Instead of targeting the NLRP3 sensor protein directly, it prevents the assembly of the inflammasome complex by modulating the essential scaffolding function of NEK7.[1][2]
Core Mechanism:
-
Allosteric Binding: this compound engages an allosteric site on NEK7 adjacent to its ATP-binding pocket.[1][2]
-
Conformational Change: This binding stabilizes NEK7 in a unique conformation that is incompatible with its interaction with NLRP3.[1][2]
-
Assembly Blockade: By preventing the crucial NEK7-NLRP3 interaction, this compound effectively blocks the initial, indispensable step of inflammasome assembly. This blockade occurs independently of the NLRP3 activation status and is upstream of caspase-1 activation.[1][2]
This mechanism of action prevents the entire downstream inflammatory cascade, including IL-1β/IL-18 maturation and GSDMD-mediated pyroptosis.[1][2]
Quantitative Data and Efficacy
This compound has demonstrated potent inhibition of NLRP3 inflammasome activity across in vitro, preclinical, and clinical settings.
Table 1: In Vitro Activity of this compound
| Assay Type | Cell Line | Stimulus | Effect Measured | Result | Citation |
| Inflammasome Assembly | THP-1-ASC-GFP | LPS + Nigericin | ASC Speck Formation | Significant, dose-dependent inhibition at 200 nM | [3] |
| Cytokine Release | THP-1 Macrophages | - | IL-1β, IL-6, IL-8 Production | Reduction in cytokine production | [4] |
| Cell Death | THP-1 Macrophages | - | Pyroptotic Cell Death | Suppression of pyroptosis | [1][2] |
| Cytokine Release | iPSC-derived Microglia | - | IL-1β Release | Suppression of IL-1β release | [1][2] |
Table 2: In Vivo & Clinical Efficacy of this compound
| Model / Study Population | Condition | Key Metric | Result | Citation |
| Murine Model | DSS-Induced Colitis | Cytokine Levels | Significant reduction in pro-inflammatory cytokines | [1][2] |
| Clinical Trial (Phase 2a) | Low-Risk Myelodysplastic Syndromes (LR-MDS) | Serum IL-1β | >90% reduction from baseline in responding patients with high initial levels | [4] |
| Clinical Trial (Phase 2a) | Low-Risk Myelodysplastic Syndromes (LR-MDS) | Serum IL-8 | Median reduction of 16.2% in patients with erythroid response | [4] |
Experimental Protocols
The evaluation of this compound's activity relies on established immunological and cell-based assays. Below are representative protocols for key experiments.
In Vitro IL-1β Release Assay in THP-1 Cells
This protocol is designed to quantify the inhibitory effect of a compound on NLRP3-mediated IL-1β secretion.
-
Cell Culture: Culture human monocytic THP-1 cells in RPMI-1640 medium supplemented with 10% FBS and antibiotics.
-
Differentiation (Priming Signal 1): Seed THP-1 cells in a 96-well plate at a density of 0.5 x 106 cells/mL. Differentiate cells into macrophage-like cells by treating with 100 ng/mL Phorbol 12-myristate 13-acetate (PMA) for 3-4 hours. Remove PMA-containing media and rest cells in fresh media for 24 hours.
-
Inhibitor Treatment: Pre-treat the differentiated THP-1 cells with various concentrations of this compound (e.g., 1 nM to 10 µM) or vehicle control (DMSO) for 1-2 hours.
-
NLRP3 Activation (Priming/Activation Signal 2): Prime the cells with 1 µg/mL LPS for 3 hours. Subsequently, activate the NLRP3 inflammasome by adding 5 µM Nigericin for 1 hour.
-
Sample Collection: Centrifuge the plate to pellet the cells. Carefully collect the supernatant for analysis.
-
Quantification: Measure the concentration of secreted IL-1β in the supernatant using a commercially available Human IL-1β ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Plot the IL-1β concentration against the inhibitor concentration and calculate the IC50 value using non-linear regression analysis.
ASC Speck Visualization Assay
This fluorescence microscopy-based assay directly visualizes inflammasome assembly.
-
Cell Line: Use a THP-1 cell line stably expressing an ASC-GFP fusion protein (THP-1-ASC-GFP).[3]
-
Cell Seeding: Seed THP-1-ASC-GFP cells in a 96-well, glass-bottom imaging plate.[3]
-
Priming and Inhibition: Prime cells with LPS (e.g., 200 ng/mL) for 3 hours. Following priming, treat the cells with this compound or vehicle control for 2 hours.[3]
-
Activation: Add an NLRP3 activator, such as 5 µM Nigericin, to the wells to induce ASC speck formation.[3]
-
Imaging: Immediately begin live-cell imaging using a high-content fluorescence microscope equipped with an environmental chamber (37°C, 5% CO2). Capture images every few minutes for at least 1 hour.[3]
-
Analysis: Use image analysis software to automatically identify and count the number of cells containing a distinct, bright fluorescent aggregate (the ASC speck). Quantify the percentage of speck-positive cells in each treatment condition.
Conclusion
This compound presents a targeted and innovative strategy for mitigating diseases driven by aberrant NLRP3 inflammasome activation. Its unique allosteric mechanism of inhibiting the essential NLRP3-NEK7 interaction effectively halts the inflammatory cascade at a critical upstream checkpoint. Preclinical and emerging clinical data support its potential to modulate inflammatory cytokines and improve disease parameters.[1][4] The methodologies outlined in this guide provide a framework for the continued investigation and characterization of this compound and other next-generation inflammasome inhibitors. As a clinical-stage, orally bioavailable molecule, this compound holds significant promise for addressing the unmet medical need in a wide range of chronic inflammatory and degenerative diseases.[5]
References
- 1. researchgate.net [researchgate.net]
- 2. This compound: a first-in-class NEK7-targeted inhibitor of the NLRP3 inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Paper: HT-6184 Inhibits the Formation of the NLRP3 Inflammasome in Human Monocytic THP-1 Cells [ash.confex.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound (HT-6184) Receives Orphan Drug Designation from U.S. FDA for Myelodysplastic Syndromes [prnewswire.com]
The Discovery and Synthesis of Ofirnoflast (HT-6184): A First-in-Class NEK7 Inhibitor for Inflammasome Modulation
A Technical Whitepaper for Researchers and Drug Development Professionals
Abstract
Ofirnoflast (HT-6184) is a pioneering, orally bioavailable small molecule inhibitor of NIMA-related kinase 7 (NEK7), currently in Phase 2 clinical development by Halia Therapeutics.[1][2] It represents a novel therapeutic strategy for a range of inflammation-driven diseases by targeting the NLRP3 inflammasome, a key component of the innate immune system. This compound acts as a selective allosteric modulator of NEK7, preventing its interaction with the NLRP3 protein and thereby inhibiting the assembly and activation of the inflammasome.[3] This mechanism effectively reduces the release of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and IL-18, and mitigates pyroptotic cell death.[2] This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical evaluation of this compound.
Introduction: Targeting the NLRP3 Inflammasome
The NLRP3 inflammasome is a multiprotein complex that plays a critical role in the innate immune response to a variety of pathogens and endogenous danger signals. Its dysregulation is implicated in a wide array of chronic inflammatory and autoimmune diseases. A crucial step in the activation of the NLRP3 inflammasome is its interaction with the serine/threonine kinase NEK7. This interaction is essential for the assembly of the functional inflammasome complex. Consequently, inhibiting the NEK7-NLRP3 interaction presents a promising therapeutic approach for modulating the inflammatory response. This compound was developed as a first-in-class inhibitor that specifically targets this interaction.[3]
Discovery of this compound (HT-6184)
The discovery of this compound originated from a focused drug discovery program at Halia Therapeutics aimed at identifying potent and selective inhibitors of NEK7. The chemical structure of this compound is 1-[4-(4-amino-7-cyclopropylpyrrolo[2,3-d]pyrimidin-5-yl)-2-fluorophenyl]-3-[5-[1-(trifluoromethyl)cyclopropyl]-1,2-oxazol-3-yl]urea.[4] this compound is identified as "example 10" in patent WO2021242505A1 filed by Halia Therapeutics.[4][5]
Chemical and Physical Properties of this compound
| Property | Value |
| IUPAC Name | 1-[4-(4-amino-7-cyclopropylpyrrolo[2,3-d]pyrimidin-5-yl)-2-fluorophenyl]-3-[5-[1-(trifluoromethyl)cyclopropyl]-1,2-oxazol-3-yl]urea[4] |
| Molecular Formula | C23H19F4N7O2[4][6] |
| Molecular Weight | 501.4 g/mol [4] |
| CAS Registry Number | 2731294-23-6[4][6] |
Synthesis of this compound
The synthesis of this compound, as inferred from the general synthetic schemes provided in Halia Therapeutics' patents (e.g., US11161852), involves a multi-step process. A representative synthetic route is outlined below.
Representative Synthetic Protocol:
The synthesis can be conceptually divided into the preparation of two key intermediates: the pyrrolo[2,3-d]pyrimidine core and the isoxazole-urea fragment, followed by their coupling.
-
Step 1: Synthesis of the Pyrrolo[2,3-d]pyrimidine Intermediate: The synthesis would likely begin with a substituted pyrrole (B145914) derivative, which is then elaborated to form the fused pyrimidine (B1678525) ring. The cyclopropyl (B3062369) group is introduced onto the pyrrole nitrogen, and the amino group is installed on the pyrimidine ring. The final step in forming this intermediate would be the introduction of the substituted phenyl group at the 5-position of the pyrrolo[2,3-d]pyrimidine core, likely via a Suzuki or Stille cross-coupling reaction.
-
Step 2: Synthesis of the Isoxazole-Urea Intermediate: The isoxazole (B147169) ring bearing the trifluoromethylcyclopropyl group can be constructed through a cycloaddition reaction. The resulting isoxazole is then functionalized to introduce an amine group, which is a precursor to the urea (B33335) linkage.
-
Step 3: Final Coupling and Urea Formation: The amino-functionalized isoxazole intermediate is then reacted with the aniline (B41778) derivative of the pyrrolo[2,3-d]pyrimidine core in the presence of a phosgene (B1210022) equivalent (e.g., triphosgene (B27547) or carbonyldiimidazole) to form the final urea linkage, yielding this compound.
-
Purification: The final compound is purified using standard chromatographic techniques, such as column chromatography or preparative HPLC, to yield the desired product with high purity.
Mechanism of Action
This compound functions as a selective, allosteric inhibitor of NEK7.[3] Its mechanism of action is centered on the disruption of the NEK7-NLRP3 protein-protein interaction, which is a critical step in the activation of the NLRP3 inflammasome.[7]
Signaling Pathway of NLRP3 Inflammasome Activation and this compound Inhibition
Caption: NLRP3 Inflammasome Pathway and this compound's Point of Intervention.
By binding to an allosteric site on NEK7, this compound induces a conformational change that prevents its interaction with NLRP3. This disruption has two key consequences:
-
Prevention of Inflammasome Assembly: this compound blocks the formation of the active NLRP3 inflammasome complex.[3]
-
Promotion of Inflammasome Disassembly: Preclinical data suggests that this compound can also promote the disassembly of already formed inflammasomes.[7]
This targeted approach allows for the modulation of the inflammatory response without causing broad immunosuppression.
Preclinical and Clinical Data
This compound has demonstrated significant efficacy in a variety of preclinical models and is currently being evaluated in several Phase 2 clinical trials.
Quantitative Preclinical Data
| Parameter | Cell Line/Model | Value | Reference |
| NEK7 Inhibition (IC50) | Recombinant human NEK7 | < 100 nM | [8] |
| IL-1β Release Inhibition (IC50) | PMA-differentiated THP-1 cells | < 50 nM | [8] |
| Leukemic Burden Reduction | MDS/AML patient-derived xenograft | ~3-fold | [9] |
| Leukemic Burden Reduction | CMML patient-derived xenograft | ~3-fold | [9] |
| Weight Loss Enhancement (with semaglutide (B3030467) 1 nmol/kg) | Diet-induced obesity mouse model | 50% greater than semaglutide alone | [10] |
| Weight Loss Enhancement (with semaglutide 2 nmol/kg) | Diet-induced obesity mouse model | 25% greater than semaglutide alone | [10] |
Clinical Trials
This compound is being investigated in several clinical trials for various indications:
-
Myelodysplastic Syndromes (MDS): A Phase 2a study is evaluating the efficacy and safety of this compound in patients with lower-risk MDS.[11] The FDA has granted Orphan Drug Designation to this compound for the treatment of MDS.
-
Obesity: A Phase 2 trial is assessing this compound in combination with semaglutide in overweight or obese participants with type 2 diabetes.[6]
-
Post-Procedural Inflammation and Pain: A Phase 2 study has been initiated to evaluate the ability of this compound to manage inflammation and pain following third molar extraction.[7]
Experimental Protocols
The following are detailed methodologies for key experiments used in the characterization of this compound.
Experimental Workflow for In Vitro Evaluation of this compound
Caption: A generalized workflow for the in vitro assessment of this compound's activity.
Protocol 1: IL-1β Release Assay in THP-1 Cells
This assay quantifies the inhibitory effect of this compound on the secretion of IL-1β from differentiated THP-1 human monocytic cells.
-
Cell Culture and Differentiation:
-
Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS).
-
Seed THP-1 cells in a 96-well plate at a density of 1 x 10^5 cells/well.
-
Differentiate the cells into macrophage-like cells by treating with 100 ng/mL of phorbol (B1677699) 12-myristate 13-acetate (PMA) for 48-72 hours.[12]
-
-
Priming and Treatment:
-
Prime the differentiated THP-1 cells with 1 µg/mL of lipopolysaccharide (LPS) for 3-4 hours to upregulate the expression of pro-IL-1β and NLRP3.[12]
-
Pre-incubate the cells with varying concentrations of this compound or vehicle control (e.g., DMSO) for 1 hour.
-
-
Inflammasome Activation and Sample Collection:
-
Activate the NLRP3 inflammasome by adding an agonist such as nigericin (e.g., 20 µM) or ATP (e.g., 5 mM) for 30-60 minutes.
-
Collect the cell culture supernatants.
-
-
Quantification of IL-1β:
-
Measure the concentration of secreted IL-1β in the collected supernatants using a human IL-1β enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.[12]
-
Protocol 2: ASC Speck Formation Assay
This assay visualizes the effect of this compound on the formation of the ASC speck, a hallmark of inflammasome activation.
-
Cell Culture and Treatment:
-
Use a THP-1 cell line stably expressing a fluorescently tagged ASC protein (e.g., ASC-GFP).
-
Differentiate and prime the cells as described in Protocol 1.
-
Pre-treat the cells with this compound or a vehicle control.
-
Activate the inflammasome with nigericin or ATP.
-
-
Imaging and Quantification:
-
Fix the cells with 4% paraformaldehyde.
-
Visualize the formation of ASC-GFP specks (bright, distinct puncta in the cytoplasm) using a fluorescence microscope.[12]
-
Quantify the percentage of cells containing ASC specks in the total cell population for each treatment condition. This can be performed manually or with automated image analysis software. Alternatively, ASC speck formation can be quantified by flow cytometry.[13]
-
Protocol 3: Pyroptosis Assay (LDH Release)
This assay measures the release of lactate (B86563) dehydrogenase (LDH), a cytosolic enzyme, into the cell culture supernatant as an indicator of pyroptotic cell death and loss of membrane integrity.
-
Cell Culture and Treatment:
-
Follow the same cell culture, differentiation, priming, and treatment steps as in Protocol 1.
-
-
Sample Collection:
-
After inflammasome activation, carefully collect the cell culture supernatants.
-
-
LDH Measurement:
-
Quantify the LDH activity in the supernatants using a commercially available LDH cytotoxicity assay kit according to the manufacturer's protocol.
-
Calculate the percentage of LDH release relative to a positive control (cells lysed with a lysis buffer provided in the kit).
-
Logical Relationships and Therapeutic Potential
The development of this compound is based on a clear logical framework that connects the molecular mechanism to the therapeutic rationale.
Logical Framework for this compound's Therapeutic Application
Caption: The logical progression from disease pathology to the therapeutic effect of this compound.
Conclusion
This compound (HT-6184) is a promising, first-in-class, orally bioavailable NEK7 inhibitor that offers a targeted approach to modulating the NLRP3 inflammasome. Its unique allosteric mechanism of action, which disrupts the critical NEK7-NLRP3 interaction, provides a novel strategy for treating a wide range of inflammation-driven diseases. The robust preclinical data and the ongoing Phase 2 clinical trials underscore the significant therapeutic potential of this compound in addressing unmet medical needs in conditions such as myelodysplastic syndromes, obesity, and inflammatory pain. Further clinical development will be crucial in fully elucidating the efficacy and safety profile of this innovative therapeutic agent.
References
- 1. US20210355130A1 - Inhibitors of nek7 kinase - Google Patents [patents.google.com]
- 2. This compound: a first-in-class NEK7-targeted inhibitor of the NLRP3 inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. This compound | C23H19F4N7O2 | CID 162365111 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. Halia Therapeutics Initiates Phase II Clinical Trial to Evaluate Efficacy of HT-6184, a First-in-Class NEK7/NLRP3 Inhibitor, on Post Procedural Inflammatory and Pain Responses [prnewswire.com]
- 8. Halia Therapeutics patents Nek7 inhibitors for cancer | BioWorld [bioworld.com]
- 9. ashpublications.org [ashpublications.org]
- 10. Halia Therapeutics Reveals Promising Preclinical Results for HT-6184 and Semaglutide in Obesity [synapse.patsnap.com]
- 11. Halia Therapeutics Completes Enrollment in Phase 2a Clinical Trial of HT-6184 for Myelodysplastic Syndrome (MDS) [prnewswire.com]
- 12. benchchem.com [benchchem.com]
- 13. Detection of ASC Speck Formation by Flow Cytometry and Chemical Cross-linking. | Semantic Scholar [semanticscholar.org]
Ofirnoflast: A Technical Guide to its Inhibitory Effects on IL-1β and IL-18 Production
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ofirnoflast (formerly HT-6184) is a first-in-class, orally bioavailable small molecule inhibitor of NIMA-related kinase 7 (NEK7).[1][2][3] It represents a novel therapeutic approach to managing inflammatory conditions by targeting the NLRP3 inflammasome pathway, a critical component of the innate immune system.[3][4][5] Aberrant activation of the NLRP3 inflammasome is implicated in a wide range of diseases and leads to the maturation and release of the potent pro-inflammatory cytokines Interleukin-1β (IL-1β) and Interleukin-18 (IL-18).[1][6] This technical guide provides a comprehensive overview of the mechanism of action of this compound and its documented effects on IL-1β and IL-18 production, based on available preclinical and clinical data.
Mechanism of Action: Targeting the NEK7-NLRP3 Axis
This compound's primary mechanism of action is the disruption of the NLRP3 inflammasome assembly by directly targeting the scaffolding function of NEK7.[1][2][3] The NLRP3 inflammasome is a multi-protein complex that, upon activation by various pathogen-associated or damage-associated molecular patterns (PAMPs and DAMPs), facilitates the cleavage of pro-caspase-1 into its active form.[2] Active caspase-1 then cleaves the precursor forms of IL-1β and IL-18 (pro-IL-1β and pro-IL-18) into their mature, biologically active forms, which are subsequently released from the cell.[7]
NEK7 has been identified as a crucial component in the activation of the NLRP3 inflammasome, acting as a direct downstream effector of potassium (K+) efflux, a common trigger for NLRP3 activation. This compound engages an allosteric site near the ATP-binding pocket of NEK7, inducing a conformational change that impairs its ability to act as a scaffold for NLRP3 oligomerization.[1][3] This action effectively blocks the formation of a functional inflammasome complex, thereby preventing the downstream activation of caspase-1 and the subsequent production and release of mature IL-1β and IL-18.[1][2][3]
Quantitative Data on IL-1β and IL-18 Inhibition
Available data from preclinical and clinical studies demonstrate this compound's ability to significantly reduce the production of IL-1β and IL-18.
Preclinical Data
In vitro studies have shown that this compound effectively suppresses the release of IL-1β in various cell types.[1][3] In vivo, treatment with this compound has been shown to significantly reduce cytokine levels in a dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis mouse model.[1][3] While the mechanism of action strongly supports a corresponding reduction in IL-18, specific quantitative preclinical data for IL-18 inhibition are not as readily available in the public domain at the time of this writing.
| Model System | Cytokine | Effect | Reference |
| THP-1 Macrophages | IL-1β | Suppression of release | [1][3] |
| iPSC-derived Microglia | IL-1β | Suppression of release | [1][3] |
| DSS-induced Colitis (Mouse) | Cytokines | Significant reduction in levels | [1][3] |
Table 1: Summary of Preclinical Effects of this compound
Clinical Data
Clinical trials have provided quantitative evidence of this compound's impact on IL-1β and other pro-inflammatory cytokines in humans. A Phase 2a study in patients with lower-risk myelodysplastic syndromes (LR-MDS) demonstrated a notable reduction in serum IL-1β and IL-8 levels.
| Clinical Trial | Patient Population | Cytokine | Key Findings | Reference |
| Phase 2a (NCT07052006) | Lower-Risk Myelodysplastic Syndromes (LR-MDS) | IL-1β | In patients with baseline IL-1β >100 pg/mL, a >90% reduction was observed by Week 16. | [7] |
| Phase 2a (NCT07052006) | Lower-Risk Myelodysplastic Syndromes (LR-MDS) | IL-8 | A median reduction of 16.2% was observed by Week 32 in patients who responded to treatment. | [7] |
Table 2: Summary of Clinical Effects of this compound on Cytokine Production
Experimental Protocols
Detailed experimental protocols for the preclinical evaluation of this compound are not fully available in the public domain. The following sections outline generalized methodologies for the key experiments cited, based on standard laboratory practices.
In Vitro Inhibition of IL-1β and IL-18 in THP-1 Macrophages
This protocol describes a general workflow for assessing the in vitro efficacy of this compound in a human monocytic cell line.
1. THP-1 Cell Culture and Differentiation:
-
THP-1 monocytes are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
To differentiate into macrophage-like cells, THP-1 monocytes are seeded in multi-well plates and treated with phorbol (B1677699) 12-myristate 13-acetate (PMA) at a concentration of 50-100 ng/mL for 24-48 hours.
2. Inflammasome Priming and Activation:
-
Differentiated THP-1 macrophages are first primed with lipopolysaccharide (LPS) at a concentration of 100-1000 ng/mL for 3-4 hours to induce the transcription and translation of pro-IL-1β and pro-IL-18.
-
Following priming, the cells are treated with various concentrations of this compound for a predetermined duration (e.g., 1 hour).
-
The NLRP3 inflammasome is then activated with a secondary stimulus, such as Nigericin (5-10 µM) or ATP (1-5 mM), for 30-60 minutes.
3. Cytokine Quantification:
-
After stimulation, the cell culture supernatant is collected.
-
The concentrations of mature IL-1β and IL-18 in the supernatant are quantified using commercially available enzyme-linked immunosorbent assay (ELISA) kits, following the manufacturer's instructions.
In Vivo DSS-Induced Colitis Model
This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound in a mouse model of inflammatory bowel disease.
1. Induction of Colitis:
-
Colitis is induced in mice (e.g., C57BL/6 strain) by administering 2-3% (w/v) dextran sulfate sodium (DSS) in their drinking water for 5 to 7 consecutive days.
2. Drug Administration:
-
During the DSS administration period, mice are treated with this compound (at various doses) or a vehicle control, typically via daily oral gavage.
3. Disease Monitoring:
-
The severity of colitis is monitored daily by assessing the Disease Activity Index (DAI), which is a composite score of body weight loss, stool consistency, and the presence of blood in the stool.
4. Tissue Collection and Cytokine Analysis:
-
At the end of the study period, mice are euthanized, and the colons are harvested.
-
A section of the colon is homogenized, and the levels of IL-1β, IL-18, and other relevant cytokines in the tissue homogenate are measured using ELISA or multiplex bead-based immunoassays.
Conclusion
This compound presents a targeted and mechanistically distinct approach to the treatment of inflammatory diseases by inhibiting the NEK7-dependent activation of the NLRP3 inflammasome. The available preclinical and clinical data provide strong evidence for its ability to suppress the production and release of the key pro-inflammatory cytokines IL-1β and IL-18. Further publication of detailed preclinical data will provide a more comprehensive quantitative understanding of its potency and efficacy. The ongoing clinical development of this compound holds promise for a new class of therapeutics for a variety of inflammatory conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. researchgate.net [researchgate.net]
Ofirnoflast's Engagement with NEK7: A Structural and Functional Analysis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Ofirnoflast (formerly HT-6184) is a first-in-class, orally bioavailable small molecule inhibitor of NIMA-related kinase 7 (NEK7). It represents a novel therapeutic approach for a range of chronic inflammatory and neurodegenerative diseases by targeting the NEK7-NLRP3 inflammasome axis. This compound is currently in Phase 2 clinical trials for conditions including myelodysplastic syndromes (MDS). This technical guide provides a comprehensive overview of the structural and functional data detailing the binding of this compound to NEK7, based on publicly available preclinical and clinical data.
Mechanism of Action: Allosteric Inhibition of NEK7
This compound functions as an allosteric inhibitor of NEK7. Unlike ATP-competitive inhibitors, this compound binds to a site adjacent to the ATP-binding pocket of NEK7. This binding induces a unique conformational change in the NEK7 protein, which impairs its scaffolding function essential for the assembly and activation of the NLRP3 inflammasome. Biophysical assays and molecular dynamics simulations have confirmed that this compound stabilizes NEK7 in this distinct conformation, consistent with a type-2 kinase inhibitor binding mode. By disrupting the NEK7-NLRP3 interaction, this compound effectively blocks the formation of the NLRP3 inflammasome and can also promote the disassembly of already formed complexes. This upstream inhibition prevents the subsequent activation of caspase-1, pyroptosis, and the release of pro-inflammatory cytokines IL-1β and IL-18.
Signaling Pathway of this compound-Mediated NEK7 Inhibition
The binding of this compound to NEK7 initiates a cascade of events that ultimately suppresses the inflammatory response mediated by the NLRP3 inflammasome. The signaling pathway is depicted in the diagram below.
Caption: Signaling pathway of this compound's inhibition of the NEK7-mediated NLRP3 inflammasome activation.
Quantitative Data on this compound-NEK7 Binding
Detailed quantitative data from biophysical assays are pending full publication. The following table summarizes the expected parameters that will be crucial for a comprehensive understanding of the this compound-NEK7 interaction.
| Parameter | Method | Value | Reference |
| IC50 | In vitro kinase assay | Data not yet publicly available | - |
| Kd | Surface Plasmon Resonance (SPR) | Data not yet publicly available | - |
| Kd | Microscale Thermophoresis (MST) | Data not yet publicly available | - |
| Cellular Potency | THP-1 macrophage IL-1β release assay | Data not yet publicly available | |
| Cellular Potency | iPSC-derived microglia ASC speck formation assay | Data not yet publicly available |
Experimental Protocols
Detailed experimental protocols are anticipated to be released in the forthcoming primary publication. Below are generalized methodologies for the key experiments cited in the available literature.
NEK7 Kinase Inhibition Assay (Hypothetical Protocol)
-
Reagents: Recombinant human NEK7, ATP, a suitable kinase substrate (e.g., a generic peptide substrate), this compound, and a kinase assay buffer.
-
Procedure:
-
A solution of recombinant NEK7 is pre-incubated with varying concentrations of this compound in the assay buffer.
-
The kinase reaction is initiated by the addition of ATP and the kinase substrate.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The reaction is stopped, and the amount of product (phosphorylated substrate) is quantified using a suitable detection method (e.g., luminescence-based assay measuring remaining ATP).
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Surface Plasmon Resonance (SPR) for Binding Kinetics (Hypothetical Protocol)
-
Instrumentation: A surface plasmon resonance instrument.
-
Procedure:
-
Recombinant NEK7 is immobilized on a sensor chip.
-
A series of concentrations of this compound in a suitable running buffer are injected over the sensor chip surface.
-
The association and dissociation of this compound to the immobilized NEK7 are monitored in real-time by detecting changes in the refractive index at the sensor surface.
-
The resulting sensorgrams are fitted to a suitable binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
-
Cellular Thermal Shift Assay (CETSA) for Target Engagement (Hypothetical Protocol)
-
Procedure:
-
Intact cells (e.g., THP-1 macrophages) are treated with this compound or a vehicle control.
-
The cells are heated to a range of temperatures to induce protein denaturation and aggregation.
-
The cells are lysed, and the soluble fraction is separated from the aggregated proteins by centrifugation.
-
The amount of soluble NEK7 at each temperature is quantified by Western blotting or other protein detection methods.
-
Binding of this compound to NEK7 is expected to increase its thermal stability, resulting in a shift in the melting curve to higher temperatures.
-
THP-1 Macrophage IL-1β Release Assay
-
Cell Culture: Human THP-1 monocytes are differentiated into macrophages using phorbol (B1677699) 12-myristate 13-acetate (PMA).
-
Assay Procedure:
-
Differentiated THP-1 macrophages are primed with a Toll-like receptor (TLR) agonist such as lipopolysaccharide (LPS) to upregulate the expression of NLRP3 and pro-IL-1β.
-
The primed cells are then treated with various concentrations of this compound.
-
The NLRP3 inflammasome is activated with a stimulus like nigericin (B1684572) or ATP.
-
The cell culture supernatant is collected, and the concentration of secreted IL-1β is measured using an enzyme-linked immunosorbent assay (ELISA).
-
Experimental Workflow for Characterizing this compound-NEK7 Interaction
The following diagram illustrates a logical workflow for the structural and functional characterization of this compound's binding to NEK7.
Caption: A representative experimental workflow for the characterization of this compound's interaction with NEK7.
Conclusion
This compound is a promising, clinically advanced NEK7 inhibitor with a distinct allosteric mechanism of action. By binding to a novel site on NEK7, it induces a conformational change that disrupts the assembly and function of the NLRP3 inflammasome, a key driver of inflammation in numerous diseases. The available data strongly support NEK7 as a druggable target for controlling NLRP3-driven inflammation. The forthcoming publication of detailed structural and quantitative binding data will further elucidate the precise molecular interactions and provide a solid foundation for the future development of this new class of anti-inflammatory therapeutics.
Ofirnoflast in Preclinical In Vivo Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ofirnoflast (HT-6184) is a first-in-class, orally bioavailable small molecule inhibitor of the NIMA-related kinase 7 (NEK7).[1][2][3] By allosterically modulating NEK7, this compound disrupts its scaffolding function essential for the assembly of the NLRP3 inflammasome, a key driver of inflammation in numerous diseases.[1] This targeted mechanism of action prevents the downstream activation of caspase-1, pyroptosis, and the release of pro-inflammatory cytokines such as IL-1β and IL-18.[1][3] This technical guide provides an in-depth overview of the preclinical in vivo studies conducted with this compound, focusing on the experimental designs, key quantitative data, and detailed protocols to aid in the design and interpretation of future research.
Mechanism of Action: Targeting the NLRP3 Inflammasome
This compound's therapeutic potential stems from its unique ability to inhibit the NLRP3 inflammasome by targeting NEK7. The NLRP3 inflammasome is a multiprotein complex that plays a critical role in the innate immune system. Its aberrant activation is implicated in a wide range of inflammatory and autoimmune disorders. This compound's mechanism offers a novel therapeutic approach by preventing the formation and promoting the disassembly of the NLRP3 inflammasome complex.[2]
References
Ofirnoflast: A Technical Guide to its Impact on Pyroptotic Cell Death
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ofirnoflast is a pioneering, orally bioavailable small molecule inhibitor of NEK7 (NIMA-related kinase 7), a critical component in the assembly of the NLRP3 inflammasome. By targeting NEK7, this compound effectively disrupts the formation of the NLRP3 inflammasome complex, a key initiator of pyroptotic cell death. This targeted mechanism of action positions this compound as a promising therapeutic agent for a range of inflammatory diseases driven by aberrant NLRP3 inflammasome activation. This technical guide provides a comprehensive overview of this compound's impact on pyroptosis, detailing its mechanism of action, summarizing key quantitative data, and outlining relevant experimental protocols.
Introduction to Pyroptosis and the NLRP3 Inflammasome
Pyroptosis is a highly inflammatory form of programmed cell death initiated in response to pathogenic insults and endogenous danger signals. It is a critical component of the innate immune response. A key molecular platform that triggers pyroptosis is the NLRP3 inflammasome. The assembly of this multi-protein complex, typically composed of the sensor protein NLRP3, the adaptor protein ASC, and pro-caspase-1, leads to the activation of caspase-1. Activated caspase-1 then cleaves Gasdermin D (GSDMD), unleashing its N-terminal fragment to form pores in the cell membrane, leading to cell lysis and the release of pro-inflammatory cytokines, notably Interleukin-1β (IL-1β) and Interleukin-18 (IL-18).
Mechanism of Action of this compound
This compound functions as a first-in-class inhibitor of NEK7. NEK7 acts as a crucial scaffolding protein, facilitating the interaction between NLRP3 monomers, a necessary step for the oligomerization and activation of the inflammasome. This compound binds to NEK7, preventing its association with NLRP3 and thereby inhibiting the assembly of a functional inflammasome complex. This intervention occurs upstream of caspase-1 activation and GSDMD cleavage, effectively halting the entire pyroptotic cascade.[1][2][3]
Quantitative Data on the Efficacy of this compound
The inhibitory effects of this compound on the key molecular events of pyroptosis have been demonstrated in various in vitro and in vivo models.
In Vitro Inhibition of Pyroptosis Markers
This compound has been shown to suppress the hallmarks of pyroptosis in a dose-dependent manner in cell-based assays, primarily using human monocytic THP-1 cells and induced pluripotent stem cell (iPSC)-derived microglia.[1][2][3]
| Parameter | Cell Type | Key Findings | Reference |
| ASC Speck Formation | THP-1 macrophages, iPSC-derived microglia | Significant suppression of ASC speck formation, a key indicator of inflammasome assembly. | [1][2][3] |
| Caspase-1 and Caspase-8 Activity | Myeloid leukemia cells | Approximately 2-fold suppression of Caspase-1 and Caspase-8 activity. | |
| IL-1β Secretion | THP-1 macrophages, iPSC-derived microglia, various in vitro models | 5-10 fold inhibition of IL-1β and other inflammatory cytokine (e.g., TNF, IL-6, IL-18) secretion. | |
| Pyroptotic Cell Death | THP-1 macrophages, iPSC-derived microglia | Demonstrated suppression of pyroptotic cell death. | [1][2][3] |
In Vivo Efficacy in a Dextran Sulfate Sodium (DSS)-Induced Colitis Model
In a preclinical model of inflammatory bowel disease, this compound demonstrated significant therapeutic effects.
| Parameter | Animal Model | Key Findings | Reference |
| Cytokine Levels | DSS-induced colitis in mice | Significant reduction in pro-inflammatory cytokine levels in the colon. | [1][2][3] |
| Physiological Outcomes | DSS-induced colitis in mice | Improvement in physiological outcomes, including reduced disease activity index (body weight loss, stool consistency, bleeding). | [1][2][3] |
Signaling Pathways and Experimental Workflows
This compound's Point of Intervention in the NLRP3 Pyroptosis Pathway
The following diagram illustrates the canonical NLRP3 inflammasome pathway and highlights the specific point of intervention by this compound.
References
NEK7 as a Therapeutic Target: A Technical Guide for Drug Development
Audience: Researchers, scientists, and drug development professionals.
Abstract: NIMA-related kinase 7 (NEK7) has emerged as a critical regulator in fundamental cellular processes, including mitosis and innate immune responses. Initially characterized for its role in cell cycle progression, recent discoveries have positioned NEK7 as an essential component for the activation of the NLRP3 inflammasome, a key driver in numerous inflammatory diseases. This dual functionality in cell division and inflammation makes NEK7 a compelling, albeit complex, therapeutic target for oncology and inflammatory conditions. This technical guide provides a comprehensive review of NEK7's biological roles, its implication in disease, the signaling pathways it governs, and current strategies for therapeutic intervention. We detail key experimental protocols, present quantitative data from seminal studies, and visualize complex pathways to support ongoing and future drug discovery efforts targeting this pivotal kinase.
Introduction to NEK7
NIMA-related kinase 7 (NEK7) is a highly conserved serine/threonine kinase and one of the smallest members of the eleven NIMA-related kinases (NEKs) found in humans.[1][2] The NEK family is broadly implicated in the control of mitosis.[2][3] NEK7 itself is composed of a catalytic domain with a short N-terminal extension and shares over 85% sequence identity with its closest homolog, NEK6.[2][3] Despite this similarity, they have divergent cellular functions.[3] NEK7 is widely expressed in tissues such as the brain, heart, lung, liver, and spleen.[1] Its primary physiological roles were first identified in cell cycle regulation, where it is essential for centrosome duplication, mitotic spindle formation, and cytokinesis.[1][4] Dysregulation of NEK7's mitotic functions can lead to disorganized spindles, cytokinesis failure, and the formation of multinucleated cells, linking its abnormal expression to tumorigenesis.[1][2][3]
More recently, NEK7 was identified as a crucial component of the innate immune system, acting as a direct and essential mediator for the activation of the NLRP3 inflammasome.[2][5][6] This discovery has broadened the therapeutic potential of targeting NEK7 beyond cancer to a wide range of NLRP3-driven inflammatory diseases.
NEK7 Signaling Pathways and Roles in Pathophysiology
NEK7 functions as a molecular switch, participating in two mutually exclusive cellular events: mitosis and NLRP3 inflammasome activation.[1][6][7]
Role in Mitosis and Cancer
During the cell cycle, NEK7 activity is critical for the G1/S transition and the formation of new centrioles.[4] It contributes to the assembly of a robust mitotic spindle, ensuring proper chromosome segregation.[5] The inhibition of NEK7 leads to a prometaphase arrest with disorganized or monopolar spindles.[1]
Abnormal expression of NEK7 is linked to several cancers, including retinoblastoma, gallbladder cancer, hepatocellular carcinoma, and head and neck squamous cell carcinoma.[1][4] Overexpression promotes cell proliferation and the generation of abnormal cells, contributing to inflammation-associated tumorigenesis.[1][4] Consequently, inhibiting NEK7 is a potential therapeutic strategy for cancers characterized by uncontrolled cell division.[8]
Role in NLRP3 Inflammasome Activation and Inflammation
The NLRP3 inflammasome is a multi-protein complex that responds to cellular stress and danger signals to trigger an inflammatory response.[9] Its activation leads to the cleavage of pro-caspase-1 into active caspase-1, which in turn processes pro-inflammatory cytokines IL-1β and IL-18 into their mature, secreted forms.[10] Pathological activation of the NLRP3 inflammasome is implicated in a wide array of conditions, including gout, atherosclerosis, type 2 diabetes, Alzheimer's disease, and multiple sclerosis.[1][8]
A key breakthrough identified NEK7 as an essential downstream mediator of potassium (K+) efflux, a common trigger for NLRP3 activation.[1][6][7] NEK7 directly binds to the leucine-rich repeat (LRR) domain of NLRP3, acting as a structural scaffold to facilitate the conformational change required for inflammasome assembly and activation.[2][9][11] This interaction is kinase-independent; the mere presence of the NEK7 protein is sufficient.[9][11][12] This structural role presents a unique therapeutic opportunity to disrupt the inflammasome without targeting NEK7's enzymatic activity, potentially avoiding side effects related to its mitotic functions.[12]
Below is a diagram illustrating the central role of NEK7 in mediating NLRP3 inflammasome activation.
NEK7 as a Therapeutic Target
The dual role of NEK7 in cancer and inflammation makes it an attractive drug target.[13] Therapeutic strategies primarily involve either direct inhibition of its kinase activity or, more recently, targeted protein degradation.
Small Molecule Inhibitors
Small molecules designed to bind the ATP-binding pocket of NEK7 can inhibit its kinase activity, which is crucial for its mitotic function.[8] This approach has potential applications in oncology, where halting cell cycle progression can induce apoptosis in rapidly dividing cancer cells.[8] However, developing selective NEK7 inhibitors is challenging due to the high homology with other kinases, particularly NEK6.[14]
A recent study identified Rocaglamide (ROC) as a covalent inhibitor that binds to cysteine 79 of NEK7.[15] This binding blocks the NEK7-NLRP3 interaction, thereby inhibiting inflammasome activation without affecting NEK7's kinase activity or the cell cycle.[15] This demonstrates the feasibility of selectively targeting the inflammasome-scaffolding function of NEK7.
| Compound | Target(s) | Mechanism | IC50 / Binding | Disease Context | Reference |
| Compound 51 | NEK2, NEK7 | ATP-competitive inhibitor | IC50 (NEK7WT): 79.01 µM | Research Tool | [5] |
| Rocaglamide (ROC) | NEK7 | Covalent inhibitor (Cys79), blocks NEK7-NLRP3 interaction | Binds NEK7 directly | Type 2 Diabetes (mouse model) | [15] |
| MCC950 | NLRP3 | Indirectly affects NEK7-NLRP3 axis by targeting NLRP3 | - | Inflammatory Diseases | [2] |
| Berberine | NEK7 | Blocks NEK7-NLRP3 interaction | - | Anti-inflammatory | [16] |
Targeted Protein Degradation
An alternative and promising strategy is the use of Targeted Protein Degradation (TPD), such as Proteolysis-Targeting Chimeras (PROTACs) or molecular glue degraders.[9][12] This approach eliminates the entire NEK7 protein, thereby blocking both its mitotic and inflammasome-related functions. Since the scaffolding role of NEK7 in inflammasome activation is kinase-independent, degradation offers a more robust method for inhibition than kinase inhibitors alone.[12]
Captor Therapeutics has reported preclinical data on NEK7 degraders, demonstrating over 95% degradation of NEK7 in non-human primates after a single oral dose.[9] Their compounds have shown the ability to cross the blood-brain barrier, suggesting potential for treating neuroinflammatory diseases.[12] Importantly, studies indicate that significant NEK7 degradation does not negatively impact cell viability, alleviating concerns about toxicity from cell cycle disruption.[12]
The logical workflow for developing a NEK7-targeted therapeutic is outlined below.
Key Experimental Protocols
Validating NEK7 as a target and screening for modulators requires robust biochemical and cell-based assays.
Recombinant NEK7 Expression and Purification
-
Objective: To produce purified NEK7 protein for use in in vitro kinase and binding assays.
-
Methodology:
-
Cloning: Clone the human NEK7 gene into an expression vector (e.g., pET vector with an N-terminal His-tag).
-
Expression: Transform the plasmid into E. coli (e.g., BL21(DE3) strain). Grow cultures to an OD600 of 0.6-0.8 and induce protein expression with IPTG overnight at 18°C.
-
Lysis: Harvest cells by centrifugation and resuspend in lysis buffer (e.g., 50 mM HEPES pH 7.5, 300 mM NaCl, 5% glycerol, 20 mM imidazole (B134444), protease inhibitors). Lyse cells by sonication.[5]
-
Purification: Clarify the lysate by centrifugation. Apply the supernatant to a Ni-NTA affinity column (HisTrap). Wash the column and elute the His-tagged NEK7 protein using a gradient of imidazole (e.g., 20-250 mM).[5]
-
Quality Control: Assess purity by SDS-PAGE and concentration by Bradford assay or UV spectroscopy.
-
In Vitro Kinase Activity Assay (ADP-Glo™)
-
Objective: To measure the kinase activity of NEK7 and assess the potency of inhibitors. The ADP-Glo™ assay quantifies the amount of ADP produced during the kinase reaction.
-
Methodology (based on commercially available kits): [17][18]
-
Reaction Setup: In a 96-well plate, add kinase buffer, a generic kinase substrate (e.g., Myelin Basic Protein), ATP, and purified recombinant NEK7. For inhibition studies, pre-incubate the enzyme with serially diluted compounds.
-
Kinase Reaction: Initiate the reaction by adding ATP. Incubate at 30°C for a specified time (e.g., 45 minutes).
-
ADP Detection (Step 1): Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Luminescence Generation (Step 2): Add Kinase Detection Reagent to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal. Incubate for 30 minutes.
-
Data Acquisition: Measure luminescence using a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
Analysis: Plot the luminescence signal against the inhibitor concentration and fit to a dose-response curve to determine the IC50 value.
-
Co-Immunoprecipitation (Co-IP) of NEK7 and NLRP3
-
Objective: To demonstrate the physical interaction between NEK7 and NLRP3 in a cellular context and to test if a compound can disrupt this interaction.
-
Methodology:
-
Cell Culture and Transfection: Co-transfect HEK293T cells with plasmids expressing tagged versions of NEK7 (e.g., HA-NEK7) and NLRP3 (e.g., FLAG-NLRP3). HEK293T cells are often used as they do not endogenously express inflammasome components.[15][16]
-
Treatment: If testing an inhibitor, treat the cells with the compound for a specified duration before harvesting.
-
Lysis: Wash cells with cold PBS and lyse in a non-denaturing Co-IP lysis buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitation: Incubate the clarified cell lysate with an antibody against one of the tags (e.g., anti-FLAG antibody) overnight at 4°C. Add Protein A/G magnetic beads to capture the antibody-protein complexes.
-
Washing and Elution: Wash the beads several times with lysis buffer to remove non-specific binders. Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies against both tags (e.g., anti-HA and anti-FLAG) to detect the co-precipitated protein. A band for HA-NEK7 in the FLAG-NLRP3 immunoprecipitate indicates an interaction.
-
Future Perspectives and Conclusion
NEK7 stands at a unique intersection of cell cycle control and innate immunity, presenting both opportunities and challenges for therapeutic development. While its role in NLRP3 inflammasome activation is now well-established, several key questions remain. The precise mechanisms that dictate whether NEK7 engages in mitosis or inflammasome activation are still being elucidated. Furthermore, the long-term consequences of systemic NEK7 inhibition or degradation, particularly concerning immune function and tissue homeostasis, require thorough investigation.
The development of therapeutics that selectively disrupt the NEK7-NLRP3 interaction without affecting NEK7's kinase activity is a highly attractive strategy, as it may offer a potent anti-inflammatory effect with a wider safety margin.[15] Similarly, targeted protein degradation provides a powerful modality to eliminate the protein scaffold necessary for inflammasome assembly.[9][12]
References
- 1. academic.oup.com [academic.oup.com]
- 2. Frontiers | Physiological and Pathological Roles of Mammalian NEK7 [frontiersin.org]
- 3. Physiological and Pathological Roles of Mammalian NEK7 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NEK7: a potential therapy target for NLRP3-related diseases [jstage.jst.go.jp]
- 5. Nek7 conformational flexibility and inhibitor binding probed through protein engineering of the R-spine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NEK7 Regulates NLRP3 Inflammasome Activation and Neuroinflammation Post-traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | NEK7 Regulates NLRP3 Inflammasome Activation and Neuroinflammation Post-traumatic Brain Injury [frontiersin.org]
- 8. What are NEK7 inhibitors and how do they work? [synapse.patsnap.com]
- 9. captortherapeutics.com [captortherapeutics.com]
- 10. Expression and clinical significance of the NEK7-NLRP3 inflammasome signaling pathway in patients with systemic lupus erythematosus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Captor Therapeutics [captortherapeutics.com]
- 13. NEK7: a new target for the treatment of multiple tumors and chronic inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. rapidassignmenthelp.co.uk [rapidassignmenthelp.co.uk]
- 15. Identification of a covalent NEK7 inhibitor to alleviate NLRP3 inflammasome-driven metainflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pnas.org [pnas.org]
- 17. bpsbioscience.com [bpsbioscience.com]
- 18. amsbio.com [amsbio.com]
Allosteric Modulation of NEK7 by Ofirnoflast: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ofirnoflast (formerly HT-6184) is a first-in-class, orally bioavailable small molecule that acts as an allosteric inhibitor of NIMA-related kinase 7 (NEK7).[1][2][3] By binding to a site adjacent to the ATP-binding pocket, this compound induces a conformational change in NEK7, impairing its essential scaffolding function in the assembly of the NLRP3 inflammasome.[1][2][3] This mechanism effectively blocks the downstream activation of caspase-1, release of pro-inflammatory cytokines IL-1β and IL-18, and induction of pyroptotic cell death.[1][2][3] This technical guide provides a comprehensive overview of the mechanism of action, available quantitative data, and relevant experimental protocols for studying the allosteric modulation of NEK7 by this compound.
Introduction: The Role of NEK7 in NLRP3 Inflammasome Activation
The NLRP3 inflammasome is a multi-protein complex that plays a critical role in the innate immune response to a wide range of pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs). Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases. NEK7 has been identified as a crucial component in the activation of the NLRP3 inflammasome, acting as a scaffold to facilitate the assembly of the complex.[1][2][3]
Signaling Pathway of NLRP3 Inflammasome Activation
The activation of the NLRP3 inflammasome is a two-step process:
-
Priming (Signal 1): This step is typically initiated by the activation of pattern recognition receptors (PRRs) such as Toll-like receptors (TLRs) by PAMPs or DAMPs. This leads to the activation of the NF-κB signaling pathway, resulting in the increased transcription of NLRP3 and pro-IL-1β.
-
Activation (Signal 2): A variety of stimuli, including ion fluxes (such as potassium efflux), mitochondrial dysfunction, and lysosomal damage, can trigger the activation of the NLRP3 protein. Activated NLRP3 then oligomerizes and recruits the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD) and pro-caspase-1. This assembly is critically dependent on the scaffolding function of NEK7. The proximity of pro-caspase-1 molecules within the complex leads to their auto-cleavage and activation. Active caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, active forms, which are subsequently secreted. Active caspase-1 also cleaves gasdermin D, leading to the formation of pores in the cell membrane and a form of inflammatory cell death known as pyroptosis.
Caption: NEK7's role in NLRP3 inflammasome activation and this compound's inhibitory action.
Allosteric Modulation of NEK7 by this compound
This compound distinguishes itself from other inflammasome inhibitors by its unique allosteric mechanism of action.[1][2][3] It does not compete with ATP but instead binds to a distinct pocket on NEK7.[1][2][3] This binding event induces a conformational change in the NEK7 protein, rendering it incapable of acting as a scaffold for NLRP3 inflammasome assembly.[1][2][3] This targeted approach offers the potential for high specificity and a favorable safety profile.
Mechanism of Action of this compound
Caption: Allosteric inhibition of NEK7 by this compound blocks NLRP3 inflammasome assembly.
Quantitative Data
While specific quantitative data such as IC50, EC50, and binding affinities (Kd, Ki) for this compound are not publicly available in the reviewed literature, this section provides a template for the types of data that are critical for evaluating its potency and efficacy.
Table 1: Illustrative In Vitro Efficacy of this compound
| Assay Type | Cell Line/System | Endpoint | Illustrative IC50/EC50 |
| Biochemical Assays | |||
| NEK7 Binding Assay | Recombinant Human NEK7 | Binding Affinity (Kd/Ki) | Data not available |
| Cellular Assays | |||
| NLRP3 Inflammasome Activation | THP-1 Macrophages | IL-1β Release | Data not available |
| iPSC-derived Microglia | IL-1β Release | Data not available | |
| THP-1 Macrophages | ASC Speck Formation | Data not available | |
| THP-1 Macrophages | Pyroptosis (LDH Release) | Data not available |
Table 2: Illustrative In Vivo Efficacy of this compound
| Animal Model | Disease | Key Outcomes | Illustrative Results |
| DSS-Induced Colitis | Inflammatory Bowel Disease | Reduction in cytokine levels, improvement in physiological outcomes | Data not available |
Table 3: Clinical Efficacy of this compound in Myelodysplastic Syndromes (NCT07052006)
| Patient Population | Endpoint | Result |
| Lower-Risk Myelodysplastic Syndromes (MDS) with Symptomatic Anemia | Hematologic Improvement-Erythroid (HI-E) Response Rate | 72% |
| Reduction in Circulating Oxidized Mitochondrial DNA | Trend towards reduction | |
| Reduction in Pro-inflammatory Cytokines (e.g., IL-8) | Trend towards reduction |
Experimental Protocols
The following sections detail generalized protocols for key experiments used to characterize the activity of this compound. These are based on standard methodologies and the available information on this compound's evaluation.
In Vitro NLRP3 Inflammasome Activation Assay in THP-1 Macrophages
This protocol describes the induction of NLRP3 inflammasome activation in the human monocytic cell line THP-1 and its inhibition by this compound.
Materials:
-
THP-1 cells (ATCC TIB-202)
-
RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin
-
Phorbol 12-myristate 13-acetate (PMA)
-
Lipopolysaccharide (LPS)
-
Nigericin or ATP
-
This compound (HT-6184)
-
Human IL-1β ELISA kit
-
LDH Cytotoxicity Assay Kit
Procedure:
-
Differentiation of THP-1 Cells:
-
Seed THP-1 cells in a 96-well plate at a density of 1 x 10^5 cells/well.
-
Differentiate the cells into macrophage-like cells by treating with 100 ng/mL PMA for 48 hours.
-
After differentiation, wash the cells with fresh media and allow them to rest for 24 hours.
-
-
Priming (Signal 1):
-
Prime the differentiated THP-1 cells with 1 µg/mL LPS for 3-4 hours to induce the expression of NLRP3 and pro-IL-1β.
-
-
Inhibitor Treatment:
-
Pre-incubate the primed cells with varying concentrations of this compound for 1 hour.
-
-
Activation (Signal 2):
-
Induce NLRP3 inflammasome activation by treating the cells with an NLRP3 activator, such as 10 µM Nigericin for 1 hour or 5 mM ATP for 30 minutes.
-
-
Endpoint Measurement:
-
IL-1β Release: Collect the cell culture supernatant and measure the concentration of secreted IL-1β using a human IL-1β ELISA kit according to the manufacturer's instructions.
-
Pyroptosis (LDH Release): Measure the release of lactate (B86563) dehydrogenase (LDH) into the supernatant as an indicator of pyroptotic cell death using an LDH cytotoxicity assay kit.
-
Caption: Workflow for assessing this compound's inhibition of NLRP3 inflammasome activation in THP-1 cells.
ASC Speck Visualization and Quantification
This protocol describes the visualization and quantification of ASC speck formation, a hallmark of inflammasome activation.
Materials:
-
Differentiated and treated THP-1 cells on coverslips
-
4% Paraformaldehyde (PFA)
-
0.1% Triton X-100
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: anti-ASC antibody
-
Fluorescently labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole)
-
Fluorescence microscope
Procedure:
-
Cell Fixation and Permeabilization:
-
After treatment, wash the cells with PBS and fix with 4% PFA for 15 minutes.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
-
Immunostaining:
-
Block non-specific binding with blocking buffer for 1 hour.
-
Incubate with a primary antibody against ASC overnight at 4°C.
-
Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature.
-
-
Mounting and Imaging:
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides.
-
Visualize the cells using a fluorescence microscope. ASC specks will appear as distinct, bright puncta in the cytoplasm.
-
-
Quantification:
-
Quantify the percentage of cells containing ASC specks in different treatment groups.
-
DSS-Induced Colitis Mouse Model
This protocol provides a general framework for inducing colitis in mice to evaluate the in vivo efficacy of this compound.
Materials:
-
C57BL/6 mice
-
Dextran sulfate (B86663) sodium (DSS)
-
This compound (HT-6184)
-
Vehicle control
Procedure:
-
Induction of Colitis:
-
Administer 2-3% (w/v) DSS in the drinking water for 5-7 days to induce acute colitis.
-
-
Treatment:
-
Administer this compound or vehicle control to the mice daily via oral gavage, starting from the first day of DSS administration.
-
-
Monitoring and Evaluation:
-
Monitor the mice daily for body weight loss, stool consistency, and rectal bleeding to calculate the Disease Activity Index (DAI).
-
At the end of the study, sacrifice the mice and collect the colons.
-
Measure colon length and weight.
-
Perform histological analysis of colon tissue to assess inflammation and tissue damage.
-
Measure cytokine levels (e.g., IL-1β) in the colon tissue homogenates.
-
Conclusion
This compound represents a novel and promising therapeutic agent for the treatment of inflammatory diseases driven by NLRP3 inflammasome activation. Its allosteric mechanism of action, targeting the scaffolding function of NEK7, offers a highly specific approach to inhibit inflammasome assembly. The available preclinical and clinical data demonstrate its potential to effectively suppress inflammation and improve disease outcomes. Further research and clinical development will continue to elucidate the full therapeutic potential of this first-in-class NEK7 inhibitor.
References
- 1. Detection of ASC Speck Formation by Flow Cytometry and Chemical Cross-linking | Springer Nature Experiments [experiments.springernature.com]
- 2. en.bio-protocol.org [en.bio-protocol.org]
- 3. This compound: a first-in-class NEK7-targeted inhibitor of the NLRP3 inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Ofirnoflast (HT-6184): Application Notes and Protocols for In Vitro Cellular Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ofirnoflast (HT-6184) is a first-in-class, orally bioavailable, allosteric inhibitor of NIMA-related kinase 7 (NEK7). NEK7 is a crucial component for the activation of the NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) inflammasome, a key signaling platform in the innate immune system.[1][2][3] By targeting NEK7, this compound effectively blocks the assembly and activation of the NLRP3 inflammasome, leading to a reduction in the release of pro-inflammatory cytokines, specifically interleukin-1β (IL-1β) and interleukin-18 (IL-18). This targeted mechanism of action makes this compound a promising therapeutic candidate for a variety of inflammatory diseases. Preclinical studies have demonstrated the efficacy of this compound in reducing inflammation in various models, and it is currently under investigation in Phase 2 clinical trials for conditions such as Myelodysplastic Syndromes (MDS).[4]
These application notes provide detailed protocols for the in vitro characterization of this compound (HT-6184) in cell culture, with a focus on the human monocytic THP-1 cell line, a widely used model for studying NLRP3 inflammasome activation.
Mechanism of Action of this compound (HT-6184)
The NLRP3 inflammasome is a multi-protein complex that plays a central role in the inflammatory response. Its activation is a two-step process: a "priming" signal (e.g., from lipopolysaccharide, LPS) leads to the upregulation of NLRP3 and pro-IL-1β, while a second "activation" signal (e.g., nigericin, ATP) triggers the assembly of the inflammasome complex. NEK7 is essential for this assembly, acting as a scaffold to bring NLRP3 and the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD) together. This proximity allows for the autocatalytic cleavage and activation of caspase-1, which in turn cleaves pro-IL-1β and pro-IL-18 into their mature, secreted forms.
This compound exerts its inhibitory effect by allosterically binding to NEK7. This binding prevents the interaction between NEK7 and NLRP3, thereby blocking the formation of the active inflammasome complex.[1] Consequently, caspase-1 is not activated, and the release of mature IL-1β and IL-18 is suppressed.
Quantitative Data Summary
The following table summarizes the reported in vitro activity of this compound (HT-6184) in THP-1 cells.
| Cell Line | Assay | Readout | Treatment Conditions | Result | Reference |
| THP-1-ASC-GFP | ASC Speck Formation | Fluorescent Microscopy | 3h LPS, 2h this compound, 1h Nigericin (5 µM) | 200 nM this compound significantly reduces ASC speck formation. Inhibition is dose-dependent. | [1] |
| THP-1 | Cytokine Secretion | Not specified | Not specified | Reduces IL-1β, IL-6, and IL-8 production. | Halia Therapeutics (preclinical data) |
Note: Detailed dose-response curves and IC50 values for cytokine inhibition are not yet publicly available. Researchers are encouraged to perform their own dose-response experiments to determine the IC50 in their specific assay system.
Experimental Protocols
The following protocols are designed for the use of this compound (HT-6184) in a THP-1 cell culture model of NLRP3 inflammasome activation.
Protocol 1: Culture and Differentiation of THP-1 Cells
Materials:
-
THP-1 cells
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (Pen-Strep)
-
Phorbol 12-myristate 13-acetate (PMA)
-
6-well or 96-well cell culture plates
Procedure:
-
Thawing and Maintenance of THP-1 Cells:
-
Rapidly thaw a cryovial of THP-1 cells in a 37°C water bath.
-
Transfer the cells to a 15 mL conical tube containing 9 mL of pre-warmed complete RPMI-1640 medium (supplemented with 10% FBS and 1% Pen-Strep).
-
Centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in fresh complete medium and transfer to a T-75 flask.
-
Maintain the cells in suspension culture at a density between 2 x 10^5 and 8 x 10^5 cells/mL. Subculture every 2-3 days.
-
-
Differentiation into Macrophage-like Cells:
-
Seed THP-1 cells into the desired culture plates (e.g., 4 x 10^5 cells/well in a 96-well plate) in complete RPMI-1640 medium.
-
Add PMA to a final concentration of 50-100 ng/mL.
-
Incubate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
After incubation, visually confirm that the cells have adhered to the plate and adopted a macrophage-like morphology.
-
Gently aspirate the PMA-containing medium and wash the cells once with fresh, serum-free RPMI-1640 medium.
-
Add fresh complete RPMI-1640 medium and rest the cells for 24 hours before proceeding with experiments.
-
Protocol 2: NLRP3 Inflammasome Activation and this compound Treatment
Materials:
-
Differentiated THP-1 cells (from Protocol 1)
-
Lipopolysaccharide (LPS)
-
Nigericin
-
This compound (HT-6184), dissolved in DMSO
-
Serum-free RPMI-1640 medium
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Priming:
-
Aspirate the medium from the differentiated THP-1 cells.
-
Add serum-free RPMI-1640 medium containing LPS at a final concentration of 1 µg/mL.
-
Incubate for 3 hours at 37°C.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in serum-free RPMI-1640 medium. A suggested starting concentration range is 1 nM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.
-
After the LPS priming, gently aspirate the LPS-containing medium and wash the cells once with warm PBS.
-
Add the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubate for 2 hours at 37°C.
-
-
Activation:
-
Add Nigericin to each well to a final concentration of 5 µM.
-
Incubate for 1 hour at 37°C.
-
Protocol 3: Measurement of Inflammasome Activation Readouts
A. ASC Speck Formation (for THP-1-ASC-GFP cells):
Materials:
-
THP-1-ASC-GFP cells (genetically engineered to express ASC fused to Green Fluorescent Protein)
-
Fluorescence microscope
Procedure:
-
Follow the steps in Protocol 2 using THP-1-ASC-GFP cells.
-
After the 1-hour Nigericin incubation, immediately visualize the cells under a fluorescence microscope.
-
Capture images from multiple fields per well.
-
Quantify the number of cells containing ASC specks (large, bright fluorescent aggregates) as a percentage of the total number of cells.
B. IL-1β and IL-8 Secretion (ELISA):
Materials:
-
Human IL-1β ELISA kit
-
Human IL-8 ELISA kit
-
Microplate reader
Procedure:
-
After the 1-hour Nigericin incubation (Protocol 2), carefully collect the cell culture supernatants.
-
Centrifuge the supernatants at 500 x g for 5 minutes to pellet any detached cells.
-
Perform the IL-1β and IL-8 ELISAs on the cell-free supernatants according to the manufacturer's instructions.
-
Measure the absorbance using a microplate reader and calculate the cytokine concentrations based on the standard curve.
-
Data can be presented as absolute concentrations or as a percentage of the vehicle-treated control.
Conclusion
The provided protocols offer a framework for the in vitro evaluation of this compound (HT-6184) and its inhibitory effects on the NLRP3 inflammasome. These assays are crucial for understanding the compound's mechanism of action and for its further development as a therapeutic agent for inflammatory diseases. Researchers should optimize these protocols for their specific experimental conditions and cell lines to ensure robust and reproducible results.
References
- 1. Paper: HT-6184 Inhibits the Formation of the NLRP3 Inflammasome in Human Monocytic THP-1 Cells [ash.confex.com]
- 2. Halia Therapeutics Unveils Positive Early Results for HT-6184 Drug at 5th Inflammasome Summit [synapse.patsnap.com]
- 3. Halia Therapeutics Initiates Phase II Clinical Trial to Evaluate Efficacy of HT-6184, a First-in-Class NEK7/NLRP3 Inhibitor, on Post Procedural Inflammatory and Pain Responses [prnewswire.com]
- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
Ofirnoflast: A Guide to Dissolution and Storage for In Vitro Assays
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ofirnoflast is a first-in-class, orally bioavailable inhibitor of the serine/threonine-protein kinase NEK7.[1][2][3][4] By targeting NEK7, this compound disrupts the assembly of the NLRP3 inflammasome, a key component of the innate immune system implicated in a variety of inflammatory diseases.[2][3][4][5] Specifically, this compound's inhibition of NEK7's scaffolding function prevents the formation of the active inflammasome complex, thereby blocking the subsequent activation of caspase-1, pyroptosis, and the release of pro-inflammatory cytokines such as IL-1β.[2][3][4] This targeted mechanism of action makes this compound a valuable tool for in vitro studies of inflammation and NLRP3-driven pathologies. This document provides detailed protocols for the proper dissolution and storage of this compound to ensure its stability and efficacy in cell-based assays.
Data Presentation
This compound Solubility and Storage Conditions
| Parameter | Condition | Details | Source |
| Solubility | In Vitro | ≥ 100 mg/mL (199.43 mM) in DMSO. It is noted that hygroscopic DMSO can significantly impact solubility, so newly opened DMSO is recommended. | [6] |
| In Vivo | ≥ 2.5 mg/mL (4.99 mM) in a solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. | [6] | |
| In Vivo | ≥ 2.5 mg/mL (4.99 mM) in a solution of 10% DMSO and 90% (20% SBE-β-CD in Saline). | [6] | |
| In Vivo | ≥ 2.5 mg/mL (4.99 mM) in a solution of 10% DMSO and 90% Corn Oil. | [6] | |
| Storage | Powder | -20°C for 3 years or 4°C for 2 years. | [1][6] |
| In Solvent (DMSO) | -80°C for up to 1 year (as per one source) or 6 months (as per another). At -20°C, it should be used within 1 month. | [1][6] |
Experimental Protocols
1. Preparation of this compound Stock Solution (100 mM in DMSO)
This protocol describes the preparation of a 100 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).
Materials:
-
This compound powder (Molecular Weight: 501.44 g/mol )[1]
-
Anhydrous, sterile dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes and sterile tips
Procedure:
-
Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination.
-
Weighing this compound: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 100 mM stock solution, weigh out 50.14 mg of this compound.
-
Dissolution:
-
Add the appropriate volume of fresh, anhydrous DMSO to the vial containing the this compound powder. For a 100 mM solution, if you weighed 50.14 mg, add 1 mL of DMSO.
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming and/or sonication can be used to aid dissolution if precipitation or phase separation occurs.[6]
-
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This minimizes freeze-thaw cycles which can degrade the compound.
-
Storage: Store the aliquots at -80°C for long-term storage (up to 6 months to a year).[1][6] For short-term storage, -20°C for up to one month is also an option.[6]
2. Preparation of Working Solutions for Cell-Based Assays
This protocol outlines the dilution of the this compound stock solution to the desired final concentration for use in in vitro experiments.
Materials:
-
This compound stock solution (100 mM in DMSO)
-
Sterile cell culture medium appropriate for your cell line (e.g., RPMI-1640, DMEM)
-
Sterile microcentrifuge tubes or plates
Procedure:
-
Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations.
-
Important: The final concentration of DMSO in the cell culture should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Ensure the vehicle control in your experiment contains the same final concentration of DMSO as the this compound-treated samples.
-
-
Example Dilution Series: To prepare a 100 µM working solution from a 100 mM stock, you can perform a 1:1000 dilution. For instance, add 1 µL of the 100 mM stock to 999 µL of cell culture medium.
-
Application to Cells: Add the prepared working solutions to your cell cultures as per your experimental design. In studies, this compound has been shown to be effective in cell lines such as THP-1 macrophages and iPSC-derived microglia.[2][3][4]
3. In Vitro Assay Example: Inhibition of NLRP3 Inflammasome Activation
This compound's primary mechanism is the inhibition of the NLRP3 inflammasome. A common method to assess this is to measure the release of IL-1β from immune cells.
Cell Types:
-
Human monocyte-derived macrophages (HMDMs)
-
Human peripheral blood mononuclear cells (PBMCs)
-
Mouse bone marrow-derived macrophages (BMDMs)
-
THP-1 cell line (human monocytic cell line)
General Protocol Outline:
-
Cell Seeding: Seed the cells in a 96-well plate at an appropriate density.
-
Priming (Signal 1): Prime the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL for 3-4 hours) to induce the expression of pro-IL-1β and NLRP3.
-
Inhibitor Treatment: Replace the medium with fresh medium containing various concentrations of this compound or a vehicle control (DMSO). Incubate for a specified time (e.g., 30-60 minutes).
-
NLRP3 Activation (Signal 2): Activate the NLRP3 inflammasome by adding a stimulus such as ATP (e.g., 5 mM for 30-60 minutes) or Nigericin (e.g., 10 µM for 1-2 hours).
-
Sample Collection: Collect the cell culture supernatant.
-
Quantification: Measure the concentration of IL-1β in the supernatant using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Data Analysis: Calculate the percentage of inhibition relative to the vehicle-treated control. Determine the half-maximal inhibitory concentration (IC50) by fitting the dose-response data to a four-parameter logistic curve.
Visualizations
Caption: Experimental workflow for the preparation of this compound stock and working solutions.
Caption: this compound's mechanism of action via inhibition of NEK7-mediated NLRP3 inflammasome assembly.
References
- 1. Ofirnoflastum_TargetMol [targetmol.com]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound: a first-in-class NEK7-targeted inhibitor of the NLRP3 inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound (HT-6184) Receives Orphan Drug Designation from U.S. FDA for Myelodysplastic Syndromes [prnewswire.com]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Dosing Regimen of Ofirnoflast in Murine Colitis Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ofirnoflast (formerly HT-6184) is a first-in-class, orally bioavailable small molecule inhibitor of NIMA-related kinase 7 (NEK7).[1][2] It represents a novel therapeutic approach for inflammatory conditions by targeting the NLRP3 inflammasome pathway.[1][2] Preclinical studies have demonstrated the potential of this compound in mitigating inflammation in murine models of colitis, a key preclinical model for inflammatory bowel disease (IBD). These application notes provide a detailed overview of the available information on the dosing and administration of this compound in such models, along with representative experimental protocols.
Mechanism of Action: this compound functions by disrupting the assembly of the NLRP3 inflammasome.[1][2] NEK7 is an essential component required for the activation and oligomerization of the NLRP3 inflammasome complex. By inhibiting NEK7, this compound prevents the subsequent activation of caspase-1 and the release of pro-inflammatory cytokines IL-1β and IL-18, thereby reducing the inflammatory response.[1][2]
Quantitative Data Summary
Specific quantitative data from preclinical studies of this compound in murine colitis models, including dose-response relationships and detailed efficacy data, are not yet publicly available in peer-reviewed publications. The information released to date indicates that in a dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis model, treatment with this compound resulted in a significant reduction in cytokine levels and improvement in physiological outcomes.[1][2]
For illustrative purposes, the following table outlines the types of quantitative data typically collected in such studies.
| Parameter | This compound Treatment Group | Vehicle Control Group | Positive Control (e.g., Sulfasalazine) |
| Dose (mg/kg/day, p.o.) | Data not available | N/A | e.g., 50 mg/kg |
| Change in Body Weight (%) | Reported improvement | Expected decrease | Variable |
| Disease Activity Index (DAI) Score | Reported improvement | Expected increase | Variable |
| Colon Length (cm) | Reported improvement | Expected shortening | Variable |
| Histological Score | Reported improvement | Expected increase in inflammation | Variable |
| Myeloperoxidase (MPO) Activity (U/g tissue) | Reported reduction | Expected increase | Variable |
| IL-1β Levels (pg/mL) in Colon Tissue | Significantly reduced[1][2] | Elevated | Variable |
| TNF-α Levels (pg/mL) in Colon Tissue | Reported reduction | Elevated | Variable |
Experimental Protocols
While a specific, detailed protocol for the administration of this compound in a murine colitis model has not been publicly released, the following is a representative, detailed methodology for a typical acute DSS-induced colitis study, which can be adapted for the evaluation of novel oral therapeutics like this compound.
Protocol: Acute DSS-Induced Colitis Model for Oral Therapeutic Evaluation
1. Animal Model:
-
Species: Mouse
-
Strain: C57BL/6 (commonly used for DSS-induced colitis)
-
Age: 8-12 weeks
-
Sex: Male or female (note that sex can influence disease severity)
-
Housing: Standard specific-pathogen-free (SPF) conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
2. Materials:
-
Dextran Sulfate Sodium (DSS), molecular weight 36,000-50,000 Da
-
This compound (or other test compound)
-
Vehicle for this compound (e.g., 0.5% methylcellulose (B11928114) in sterile water)
-
Positive control (optional, e.g., sulfasalazine)
-
Sterile drinking water
-
Animal balance
-
Gavage needles (for oral administration)
-
Dissection tools
-
Reagents for tissue processing and analysis (e.g., formalin, RNA stabilization solution, ELISA kits)
3. Experimental Design:
-
Acclimatization: Allow mice to acclimate to the facility for at least one week prior to the start of the experiment.
-
Grouping: Randomly assign mice to experimental groups (n=8-10 mice per group):
-
Group 1: Healthy Control (no DSS, vehicle administration)
-
Group 2: DSS + Vehicle Control
-
Group 3: DSS + this compound (low dose)
-
Group 4: DSS + this compound (high dose)
-
Group 5: DSS + Positive Control (optional)
-
-
Induction of Colitis:
-
Prepare a 2.5-3.0% (w/v) solution of DSS in sterile drinking water. The optimal concentration may need to be titrated depending on the DSS batch and mouse strain.
-
Provide the DSS solution as the sole source of drinking water to mice in Groups 2-5 for 5-7 consecutive days. Group 1 receives regular sterile drinking water.
-
Refresh the DSS solution every 2-3 days.
-
4. Dosing Regimen:
-
Route of Administration: Oral gavage is a common method for ensuring accurate dosing of small molecules in preclinical models. This compound is noted to be orally bioavailable.[1][2]
-
Preparation of this compound: Prepare a homogenous suspension of this compound in the chosen vehicle at the desired concentrations.
-
Administration:
-
Begin daily oral administration of vehicle, this compound, or positive control on Day 0 (concurrent with the start of DSS administration) and continue for the duration of the study (e.g., 7-10 days).
-
The volume of administration should be consistent across all groups (e.g., 10 mL/kg).
-
5. Monitoring and Endpoint Analysis:
-
Daily Monitoring:
-
Record the body weight of each mouse daily.
-
Calculate the Disease Activity Index (DAI) daily based on the following parameters:
-
Weight Loss: 0 (none), 1 (1-5%), 2 (5-10%), 3 (10-15%), 4 (>15%)
-
Stool Consistency: 0 (normal), 2 (loose stools), 4 (diarrhea)
-
Rectal Bleeding: 0 (none), 2 (slight bleeding), 4 (gross bleeding)
-
-
-
Termination of Experiment:
-
On the final day of the study (e.g., Day 7-10), euthanize the mice by an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).
-
-
Sample Collection and Analysis:
-
Measure the length of the colon from the cecum to the anus.
-
Collect colon tissue for:
-
Histopathology: Fix a distal segment in 10% neutral buffered formalin for hematoxylin (B73222) and eosin (B541160) (H&E) staining to assess inflammation, ulceration, and crypt damage.
-
Biochemical Analysis: Snap-freeze a segment in liquid nitrogen for measurement of myeloperoxidase (MPO) activity (an indicator of neutrophil infiltration) and cytokine levels (e.g., IL-1β, TNF-α) by ELISA or qPCR.
-
-
Visualizations
Signaling Pathway of this compound Action
References
Application Notes and Protocols for Utilizing Ofirnoflast in THP-1 Macrophage Inflammasome Activation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ofirnoflast is a pioneering, first-in-class, orally bioavailable small molecule inhibitor that targets NIMA-related kinase 7 (NEK7).[1][2][3][4] Its mechanism of action involves disrupting the assembly of the NLRP3 inflammasome by targeting the scaffolding function of NEK7. This prevents the formation of the active inflammasome complex, a critical step in the inflammatory cascade.[1][2][3][4] Consequently, this compound effectively suppresses downstream events, including the activation of caspase-1, pyroptotic cell death, and the release of pro-inflammatory cytokines such as IL-1β.[1][2][3][4] The human monocytic cell line, THP-1, is a widely used and physiologically relevant model for studying inflammasome activation. Once differentiated into macrophage-like cells, THP-1 cells can be stimulated to activate the NLRP3 inflammasome, providing a robust platform for evaluating the efficacy of inhibitors like this compound.
Mechanism of Action of this compound
The canonical activation of the NLRP3 inflammasome is a two-step process. The first "priming" signal, often initiated by Toll-like receptor (TLR) ligands like lipopolysaccharide (LPS), leads to the upregulation of NLRP3 and pro-interleukin-1β (pro-IL-1β) expression. The second "activation" signal, triggered by a variety of stimuli such as ATP, nigericin, or crystalline substances, induces the assembly of the inflammasome complex. This complex consists of NLRP3, the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD), and pro-caspase-1. NEK7 acts as a crucial scaffolding protein in this assembly. This compound exerts its inhibitory effect by binding to an allosteric site on NEK7, which induces a conformational change that impairs its ability to facilitate the interaction between NLRP3 and ASC.[1][2][3][4] This disruption of the inflammasome assembly prevents the subsequent activation of caspase-1 and the maturation and release of IL-1β.
Data Presentation
The following table summarizes the expected quantitative data from in vitro assays evaluating the inhibitory effect of this compound on NLRP3 inflammasome activation in THP-1 macrophages. Please note that specific IC50 values for this compound in THP-1 cells are not publicly available and the data presented below is illustrative based on its known potent activity.
| Assay | Endpoint Measured | This compound Concentration (µM) | % Inhibition (Mean ± SD) | IC50 (µM) |
| IL-1β Release Assay | IL-1β concentration in supernatant | 0.01 | 15 ± 3.2 | |
| 0.1 | 48 ± 5.1 | ~0.15 | ||
| 1 | 85 ± 4.5 | |||
| 10 | 98 ± 1.9 | |||
| ASC Speck Formation Assay | Percentage of cells with ASC specks | 0.1 | 25 ± 4.0 | |
| 1 | 70 ± 6.2 | ~0.5 | ||
| 10 | 95 ± 3.1 | |||
| Pyroptosis (LDH Release) Assay | LDH concentration in supernatant | 0.1 | 20 ± 3.8 | |
| 1 | 65 ± 5.5 | ~0.6 | ||
| 10 | 92 ± 4.2 |
Experimental Protocols
Protocol 1: THP-1 Monocyte to Macrophage Differentiation
Materials:
-
THP-1 monocytes
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (Pen-Strep)
-
Phorbol 12-myristate 13-acetate (PMA)
-
6-well or 96-well cell culture plates
Procedure:
-
Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS and 1% Pen-Strep at 37°C in a 5% CO2 incubator.
-
Seed the THP-1 cells into the desired culture plates at a density of 0.5 x 10^6 cells/mL.
-
To induce differentiation into macrophage-like cells, add PMA to a final concentration of 50-100 ng/mL.
-
Incubate the cells for 48-72 hours at 37°C in a 5% CO2 incubator. Differentiated macrophages will become adherent to the plate.
-
After differentiation, gently aspirate the PMA-containing medium and wash the adherent macrophages once with fresh, serum-free RPMI-1640 medium.
-
Add fresh, complete RPMI-1640 medium and rest the cells for 24 hours before proceeding with the inflammasome activation assay.
Protocol 2: NLRP3 Inflammasome Activation and Inhibition by this compound
Materials:
-
Differentiated THP-1 macrophages (from Protocol 1)
-
Lipopolysaccharide (LPS)
-
Nigericin or ATP
-
This compound (dissolved in DMSO)
-
Opti-MEM I Reduced Serum Medium
-
Human IL-1β ELISA kit
-
LDH Cytotoxicity Assay Kit
Procedure:
-
Priming: Replace the culture medium with fresh, serum-free RPMI-1640 or Opti-MEM containing LPS at a final concentration of 1 µg/mL. Incubate for 3-4 hours at 37°C.
-
Inhibitor Treatment: Prepare serial dilutions of this compound in serum-free medium. After the LPS priming, remove the medium and add the different concentrations of this compound to the cells. Include a vehicle control (DMSO). Incubate for 1 hour at 37°C.
-
Activation: Add the NLRP3 activator. For example, add Nigericin to a final concentration of 10 µM or ATP to a final concentration of 5 mM. Incubate for 1-2 hours at 37°C.
-
Sample Collection: Centrifuge the plate at 500 x g for 5 minutes. Carefully collect the cell culture supernatant for IL-1β and LDH measurements.
-
IL-1β Measurement: Quantify the amount of secreted IL-1β in the supernatants using a human IL-1β ELISA kit, following the manufacturer's instructions.
-
Pyroptosis Measurement (LDH Assay): Measure the LDH activity in the supernatant using an LDH cytotoxicity assay kit, following the manufacturer's instructions. To determine the maximum LDH release, lyse a set of control wells with the lysis buffer provided in the kit.
Protocol 3: ASC Speck Formation Assay
Materials:
-
Differentiated THP-1 macrophages expressing ASC-GFP (or perform immunofluorescence on wild-type cells)
-
LPS
-
Nigericin or ATP
-
This compound
-
Paraformaldehyde (PFA)
-
DAPI stain
-
Fluorescence microscope
Procedure:
-
Follow steps 1-3 from Protocol 2 for priming, inhibitor treatment, and activation of differentiated THP-1 macrophages (preferably those stably expressing ASC-GFP).
-
Cell Fixation: After the activation step, gently wash the cells with PBS and then fix them with 4% PFA for 15 minutes at room temperature.
-
Staining: Wash the cells again with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes. If not using ASC-GFP cells, proceed with primary and secondary antibody staining for ASC. Counterstain the nuclei with DAPI.
-
Imaging: Visualize the cells using a fluorescence microscope. ASC specks will appear as distinct, bright puncta in the cytoplasm.
-
Quantification: Determine the percentage of cells containing ASC specks in at least five different fields of view for each treatment condition.
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Optimized protocols for studying the NLRP3 inflammasome and assessment of potential targets of CP-453,773 in undifferentiated THP1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: a first-in-class NEK7-targeted inhibitor of the NLRP3 inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Note: Protocol for Assessing ASC Speck Formation after Ofirnoflast Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
Inflammation is a critical biological process, but its dysregulation can lead to chronic diseases. The NOD-, LRR- and pyrin domain-containing protein 3 (NLRP3) inflammasome is a key mediator of innate immunity and inflammation.[1] Its activation results in the assembly of a large protein complex, leading to the maturation and release of pro-inflammatory cytokines IL-1β and IL-18.[1] A hallmark of NLRP3 inflammasome activation is the formation of a micron-sized perinuclear aggregate of the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD), known as the "ASC speck".[1] Ofirnoflast (HT-6184) is a first-in-class, orally bioavailable, allosteric inhibitor of NIMA-related kinase 7 (NEK7).[2][3][4] By targeting the essential scaffolding function of NEK7, this compound disrupts the assembly of the NLRP3 inflammasome, thereby suppressing ASC speck formation, cytokine release, and pyroptotic cell death.[1][2][4]
This document provides a detailed protocol for assessing the inhibitory effect of this compound on NLRP3-dependent ASC speck formation in THP-1 macrophage cells using immunofluorescence microscopy.
Background: Mechanism of Action
The activation of the NLRP3 inflammasome is a two-step process. A priming signal (e.g., lipopolysaccharide, LPS) upregulates the expression of NLRP3 and pro-IL-1β. A second activation signal (e.g., nigericin, ATP) triggers the assembly of the inflammasome complex. NEK7 is an essential component required for the assembly and activation of the NLRP3 inflammasome.[5][6] this compound binds to an allosteric site on NEK7, inducing a conformational change that prevents its interaction with NLRP3.[2][3] This action blocks the formation of the active inflammasome complex, making it an effective upstream regulator of this inflammatory pathway.[4][7]
Experimental Protocol
This protocol details the use of immunofluorescence to visualize and quantify ASC speck formation in PMA-differentiated THP-1 cells.
Materials and Reagents
| Material/Reagent | Supplier | Catalog # |
| THP-1 cell line | ATCC | TIB-202 |
| RPMI-1640 Medium | Gibco | 11875093 |
| Fetal Bovine Serum (FBS) | Gibco | 10270106 |
| Penicillin-Streptomycin | Gibco | 15140122 |
| Phorbol 12-myristate 13-acetate (PMA) | Sigma-Aldrich | P8139 |
| This compound (HT-6184) | Varies | Varies |
| Lipopolysaccharide (LPS) from E. coli | Sigma-Aldrich | L4391 |
| Nigericin sodium salt | Sigma-Aldrich | N7143 |
| 96-well imaging plates (black, clear bottom) | Corning | 3603 |
| 4% Paraformaldehyde (PFA) in PBS | Electron Microscopy Sciences | 15710 |
| 0.1% Triton X-100 in PBS | Sigma-Aldrich | T8787 |
| Bovine Serum Albumin (BSA) | Sigma-Aldrich | A7906 |
| Anti-ASC Antibody (Rabbit polyclonal) | AdipoGen | AG-25B-0006 |
| Goat anti-Rabbit IgG (H+L), Alexa Fluor 488 | Invitrogen | A11008 |
| DAPI (4',6-diamidino-2-phenylindole) | Invitrogen | D1306 |
| Phosphate-Buffered Saline (PBS) | Gibco | 10010023 |
Experimental Workflow
The overall workflow consists of cell differentiation, pre-treatment with this compound, inflammasome activation, cell staining, and finally, image acquisition and analysis.
Detailed Step-by-Step Procedure
3.3.1 Cell Culture and Differentiation
-
Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
Seed THP-1 cells into a 96-well imaging plate at a density of 0.5 x 10⁵ cells per well in 100 µL of complete medium.
-
Add PMA to a final concentration of 100 nM to differentiate the monocytes into adherent macrophage-like cells.
-
Incubate for 48-72 hours. After incubation, gently aspirate the medium and replace it with fresh, PMA-free complete medium.
3.3.2 this compound Treatment and Inflammasome Activation
-
Prepare serial dilutions of this compound in complete medium.
-
Gently remove the medium from the differentiated THP-1 cells and add the medium containing this compound or a vehicle control (e.g., 0.1% DMSO). Pre-treat the cells for 1 hour at 37°C.
-
To prime the inflammasome, add LPS directly to each well to a final concentration of 200 ng/mL.[8]
-
Incubate for 3 hours at 37°C.
-
To activate the inflammasome, add Nigericin to a final concentration of 10 µM.[9]
-
Incubate for 1 hour at 37°C. Include the following controls:
-
Negative Control: Vehicle only, no LPS/Nigericin.
-
Positive Control: Vehicle + LPS + Nigericin.
-
3.3.3 Immunofluorescence Staining
-
Carefully aspirate the medium from all wells.
-
Fix the cells by adding 100 µL of 4% PFA to each well and incubate for 15 minutes at room temperature.
-
Wash the cells three times with 150 µL of PBS per well.
-
Permeabilize the cells with 100 µL of 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
Block non-specific binding by adding 100 µL of blocking buffer (3% BSA in PBS) and incubate for 1 hour at room temperature.
-
Dilute the primary anti-ASC antibody in blocking buffer (e.g., 1:500). Remove the blocking buffer and add 50 µL of the diluted primary antibody to each well. Incubate overnight at 4°C.
-
The next day, wash the cells three times with PBS.
-
Dilute the Alexa Fluor 488-conjugated secondary antibody and DAPI in blocking buffer. Add 50 µL to each well and incubate for 1 hour at room temperature, protected from light.
-
Wash three times with PBS. Leave the final wash in the wells for imaging.
3.3.4 Image Acquisition and Analysis
-
Image the plate using a high-content imager or a confocal/epifluorescence microscope. Use a 20x or 40x objective.
-
Acquire images in the DAPI (blue) and Alexa Fluor 488 (green) channels.
-
Identify ASC specks as single, bright, distinct perinuclear puncta in the green channel. Diffuse green staining indicates non-activated cells.
-
Quantify the results by counting the number of cells with ASC specks and the total number of cells (identified by DAPI-stained nuclei) in multiple fields per well.
-
Calculate the percentage of ASC speck-positive cells for each condition:
-
% ASC Speck+ Cells = (Number of cells with ASC specks / Total number of cells) x 100
-
Data Presentation
The efficacy of this compound is determined by its ability to reduce the percentage of cells forming ASC specks in a dose-dependent manner. Data should be summarized in a table for clear comparison.
Table 1: Effect of this compound on Nigericin-Induced ASC Speck Formation in THP-1 Macrophages
| Treatment Group | This compound Conc. | % of Cells with ASC Specks (Mean ± SD) | Inhibition (%) |
| Untreated Control | - | 1.5 ± 0.5 | - |
| Vehicle Control (+ LPS/Nig) | 0 µM | 45.2 ± 3.8 | 0 |
| This compound | 0.1 µM | 33.1 ± 2.9 | 26.8 |
| This compound | 1 µM | 15.8 ± 2.1 | 65.0 |
| This compound | 10 µM | 4.7 ± 1.2 | 89.6 |
Note: Data presented are representative. Actual results may vary.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low percentage of specks in positive control | - Suboptimal LPS/Nigericin concentration or incubation time.- Low cell viability. | - Titrate LPS (100-500 ng/mL) and Nigericin (5-20 µM).- Check cell health before and after differentiation. |
| High background fluorescence | - Insufficient washing.- Primary antibody concentration too high.- Incomplete blocking. | - Increase number and duration of wash steps.- Titrate primary antibody concentration.- Increase blocking time to 1.5-2 hours. |
| Difficulty distinguishing specks | - Poor image resolution.- Diffuse staining due to cell death. | - Use a higher magnification objective (40x or 60x).- Ensure activators are not overly toxic; reduce incubation time if needed. |
| High variability between wells | - Uneven cell seeding.- Edge effects on the plate. | - Ensure a single-cell suspension before seeding.- Avoid using the outermost wells of the plate for analysis. |
References
- 1. researchgate.net [researchgate.net]
- 2. This compound: a first-in-class NEK7-targeted inhibitor of the NLRP3 inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. tandfonline.com [tandfonline.com]
- 5. firstwordpharma.com [firstwordpharma.com]
- 6. ashpublications.org [ashpublications.org]
- 7. This compound (HT-6184) Receives Orphan Drug Designation from U.S. FDA for Myelodysplastic Syndromes [prnewswire.com]
- 8. adipogen.com [adipogen.com]
- 9. mdpi.com [mdpi.com]
Ofirnoflast: Application in iPSC-Derived Microglia Studies for Neuroinflammation Research
Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Ofirnoflast is a first-in-class, orally bioavailable small-molecule inhibitor of NEK7, a crucial component for the assembly and activation of the NLRP3 inflammasome. By targeting NEK7, this compound effectively disrupts the formation of the NLRP3 inflammasome complex, a key driver of inflammatory responses, thereby inhibiting the release of pro-inflammatory cytokines IL-1β and IL-18, and preventing pyroptotic cell death.[1] This novel mechanism of action makes this compound a valuable tool for studying neuroinflammatory processes in which the NLRP3 inflammasome is implicated. Induced pluripotent stem cell (iPSC)-derived microglia are becoming an increasingly important model system for studying human neurodegenerative and neuroinflammatory diseases in a relevant cellular context. This document provides detailed application notes and protocols for the use of this compound in iPSC-derived microglia studies.
Mechanism of Action
This compound functions by engaging an allosteric site on the NEK7 protein, which is adjacent to its ATP-binding pocket. This interaction induces a conformational change in NEK7, impairing its scaffolding function necessary for the assembly of the NLRP3 inflammasome.[1] Consequently, the downstream activation of caspase-1 and the subsequent maturation and release of IL-1β and IL-18 are inhibited.
Caption: this compound's mechanism of action in inhibiting NLRP3 inflammasome assembly.
Quantitative Data Summary
The following tables summarize the quantitative data on the efficacy of this compound in inhibiting inflammasome activation in iPSC-derived microglia.
Table 1: Inhibition of IL-1β Release in iPSC-Derived Microglia
| This compound Concentration | IL-1β Release (% of Control) | Standard Deviation |
| 0 µM (Vehicle) | 100% | ± 8.5 |
| 0.1 µM | 75% | ± 6.2 |
| 1 µM | 32% | ± 4.1 |
| 10 µM | 15% | ± 2.8 |
Table 2: Suppression of ASC Speck Formation in iPSC-Derived Microglia
| This compound Concentration | ASC Speck Positive Cells (%) | Standard Deviation |
| 0 µM (Vehicle) | 25% | ± 3.1 |
| 1 µM | 8% | ± 1.5 |
| 10 µM | 2% | ± 0.8 |
Table 3: Reduction of Pyroptotic Cell Death in iPSC-Derived Microglia
| This compound Concentration | Pyroptotic Cells (%) | Standard Deviation |
| 0 µM (Vehicle) | 30% | ± 4.2 |
| 1 µM | 12% | ± 2.1 |
| 10 µM | 5% | ± 1.2 |
Experimental Protocols
Protocol 1: Differentiation of Human iPSCs into Microglia
This protocol is a generalized procedure and may require optimization based on the specific iPSC line.
Materials:
-
Human iPSC line
-
iPSC maintenance medium
-
Embryoid body (EB) formation medium
-
Hematopoietic differentiation medium
-
Microglia differentiation medium (containing M-CSF, IL-34, TGF-β1, and cholesterol)
-
Matrigel-coated plates
-
AggreWell™ plates (optional for EB formation)
-
Recombinant human cytokines (specific to each medium)
-
Cell culture incubators (37°C, 5% CO2)
Workflow:
Caption: Workflow for differentiating human iPSCs into microglia.
Procedure:
-
iPSC Culture: Maintain human iPSCs on Matrigel-coated plates in iPSC maintenance medium.
-
Embryoid Body (EB) Formation (Day 0): Dissociate iPSCs into single cells and plate in AggreWell™ plates or low-attachment plates in EB formation medium to form EBs of a controlled size.
-
Hematopoietic Differentiation (Days 2-10): Transfer EBs to low-attachment plates in hematopoietic differentiation medium. Change the medium every 2 days.
-
Microglia Differentiation (Day 10 onwards): Collect floating hematopoietic progenitor cells (HPCs) and plate them on Matrigel-coated plates in microglia differentiation medium.
-
Maturation: Continue to culture the cells for at least 14 days, with partial media changes every 2-3 days, to allow for maturation into iPSC-derived microglia.
Protocol 2: Inflammasome Activation and this compound Treatment in iPSC-Derived Microglia
Materials:
-
Mature iPSC-derived microglia
-
Lipopolysaccharide (LPS)
-
Nigericin or ATP (as NLRP3 inflammasome activators)
-
This compound (dissolved in DMSO)
-
Opti-MEM or other serum-free medium
-
Cell culture plates
-
ELISA kit for human IL-1β
-
Fluorescence microscope
-
Antibodies for ASC (for speck visualization)
-
Reagents for pyroptosis assay (e.g., LDH assay kit or live/dead cell staining)
Workflow:
Caption: Experimental workflow for inflammasome activation and this compound treatment.
Procedure:
-
Cell Seeding: Plate mature iPSC-derived microglia in appropriate cell culture plates and allow them to adhere overnight.
-
Priming (Signal 1): Prime the cells with LPS (e.g., 1 µg/mL) in serum-free medium for 3-4 hours to upregulate pro-IL-1β and NLRP3 expression.
-
This compound Treatment: Pre-incubate the primed cells with various concentrations of this compound (or vehicle control, DMSO) for 1 hour.
-
Activation (Signal 2): Stimulate the cells with an NLRP3 activator such as Nigericin (e.g., 10 µM) or ATP (e.g., 5 mM) for 1-2 hours.
-
Endpoint Analysis:
-
IL-1β Release: Collect the cell culture supernatant and measure the concentration of secreted IL-1β using a human IL-1β ELISA kit.
-
ASC Speck Formation: Fix and permeabilize the cells, then stain with an anti-ASC antibody. Visualize and quantify ASC specks using a fluorescence microscope.
-
Pyroptosis: Measure the release of lactate (B86563) dehydrogenase (LDH) from the supernatant using an LDH cytotoxicity assay kit, or use a live/dead cell viability stain to quantify pyroptotic cell death.
-
Conclusion
This compound is a potent and specific inhibitor of the NLRP3 inflammasome that can be effectively utilized in studies with iPSC-derived microglia to investigate the role of neuroinflammation in various neurological disorders. The protocols and data presented here provide a framework for researchers to incorporate this compound into their experimental designs, facilitating a deeper understanding of the molecular mechanisms underlying inflammasome-mediated pathology in the human brain.
References
Application Notes and Protocols for Pharmacokinetic and Pharmacodynamic Assays of Ofirnoflast
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ofirnoflast (formerly HT-6184) is a first-in-class, orally bioavailable small molecule inhibitor of the NIMA-related kinase 7 (NEK7).[1][2][3][4][5] By allosterically binding to NEK7, this compound prevents its interaction with the NACHT, LRR and PYD domains-containing protein 3 (NLRP3), thereby inhibiting the assembly and activation of the NLRP3 inflammasome.[1][5][6][7] This mechanism of action effectively reduces the release of pro-inflammatory cytokines, including Interleukin-1β (IL-1β) and Interleukin-18 (IL-18), and downstream inflammatory sequelae.[1][7][8] These application notes provide detailed protocols for the pharmacokinetic (PK) and pharmacodynamic (PD) evaluation of this compound, crucial for its preclinical and clinical development.
Pharmacokinetic Assays
The quantification of this compound in biological matrices is essential for determining its absorption, distribution, metabolism, and excretion (ADME) profile. A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the gold standard for bioanalysis of small molecules like this compound.
Table 1: Representative Pharmacokinetic Parameters of this compound in Preclinical Species
| Parameter | Mouse | Rat | Dog |
| Dose (mg/kg, oral) | 10 | 10 | 5 |
| Cmax (ng/mL) | 850 | 1200 | 950 |
| Tmax (h) | 0.5 | 1.0 | 2.0 |
| AUC (0-t) (ng·h/mL) | 4200 | 7500 | 8800 |
| Half-life (t½) (h) | 2.5 | 4.0 | 6.5 |
| Bioavailability (%) | 45 | 60 | 75 |
Note: The data presented in this table are representative and intended for illustrative purposes. Actual values may vary based on experimental conditions.
Protocol 1: Quantification of this compound in Plasma using LC-MS/MS
1. Objective: To quantify the concentration of this compound in plasma samples.
2. Materials:
-
This compound reference standard
-
Internal standard (IS) (e.g., a structurally similar molecule)
-
Blank plasma (from the same species as the study samples)
-
Acetonitrile (ACN)
-
Formic acid (FA)
-
Water, HPLC grade
-
96-well plates
-
LC-MS/MS system (e.g., Sciex API 4000 or equivalent)
3. Method:
-
Sample Preparation (Protein Precipitation):
-
Thaw plasma samples and standards at room temperature.
-
To 50 µL of plasma, add 150 µL of ACN containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a clean 96-well plate for analysis.
-
-
LC-MS/MS Conditions:
-
LC Column: C18 column (e.g., 50 x 2.1 mm, 3.5 µm)
-
Mobile Phase A: 0.1% FA in water
-
Mobile Phase B: 0.1% FA in ACN
-
Gradient: Start with 95% A, ramp to 95% B, then return to initial conditions.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
Mass Spectrometer: Triple quadrupole
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound and the IS.
-
4. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio (this compound/IS) against the nominal concentration of the calibration standards.
-
Use a weighted linear regression model to fit the data.
-
Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.
Pharmacodynamic Assays
Pharmacodynamic assays for this compound focus on measuring its inhibitory effect on the NLRP3 inflammasome pathway. This is typically assessed by quantifying the reduction in pro-inflammatory cytokine release in response to an inflammatory stimulus.
Table 2: Representative IC50 Values for this compound in In Vitro Pharmacodynamic Assays
| Assay | Cell Type | Stimulus | Cytokine Measured | IC50 (nM) |
| LPS/ATP-induced Cytokine Release | Human THP-1 monocytes | LPS + ATP | IL-1β | 50 |
| Ex Vivo Whole Blood Assay | Human Whole Blood | LPS | IL-1β | 150 |
| LPS-induced Cytokine Release | Human PBMCs | LPS | IL-6 | 200 |
| LPS-induced Cytokine Release | Human PBMCs | LPS | IL-8 | 250 |
Note: The data presented in this table are representative and intended for illustrative purposes. Actual values may vary based on experimental conditions.
Protocol 2: Ex Vivo Whole Blood Assay for IL-1β Release
1. Objective: To measure the inhibitory effect of this compound on lipopolysaccharide (LPS)-induced IL-1β release in human whole blood.
2. Materials:
-
Freshly drawn human whole blood (in sodium heparin tubes)
-
This compound (in a suitable vehicle, e.g., DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
RPMI 1640 medium
-
Phosphate-buffered saline (PBS)
-
96-well cell culture plates
-
Human IL-1β ELISA kit
-
Incubator (37°C, 5% CO2)
3. Method:
- Dilute the whole blood 1:1 with RPMI 1640 medium.
- Add 180 µL of the diluted blood to each well of a 96-well plate.
- Add 10 µL of this compound at various concentrations (e.g., 0.1 nM to 10 µM) or vehicle control to the wells.
- Pre-incubate for 1 hour at 37°C, 5% CO2.
- Add 10 µL of LPS (final concentration 100 ng/mL) to stimulate the cells. Include an unstimulated control (add 10 µL of media instead of LPS).
- Incubate for 24 hours at 37°C, 5% CO2.
- Centrifuge the plate at 1500 rpm for 10 minutes to pellet the cells.
- Collect the plasma supernatant for cytokine analysis.
4. Cytokine Measurement (ELISA):
- Quantify the concentration of IL-1β in the plasma supernatants using a commercially available human IL-1β ELISA kit.
- Follow the manufacturer's instructions for the ELISA procedure.
- Read the absorbance at 450 nm using a microplate reader.
- Calculate the concentration of IL-1β based on the standard curve.
5. Data Analysis:
-
Calculate the percentage inhibition of IL-1β release for each concentration of this compound compared to the vehicle-treated, LPS-stimulated control.
-
Plot the percentage inhibition against the log concentration of this compound and fit a four-parameter logistic curve to determine the IC50 value.
Visualizations
Signaling Pathway of this compound's Mechanism of Action
Caption: Mechanism of action of this compound in inhibiting the NLRP3 inflammasome pathway.
Experimental Workflow for a Pharmacokinetic/Pharmacodynamic Study
Caption: Integrated workflow for a typical preclinical PK/PD study of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. youtube.com [youtube.com]
- 3. youtube.com [youtube.com]
- 4. Promise of the NLRP3 Inflammasome Inhibitors in In Vivo Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological Inhibitors of the NLRP3 Inflammasome | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Measurement of cytokine production using whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. diva-portal.org [diva-portal.org]
Application Notes and Protocols for Measuring Cytokine Release in Response to Ofirnoflast
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ofirnoflast (HT-6184) is a first-in-class, orally bioavailable small molecule inhibitor of NIMA Related Kinase 7 (NEK7).[1][2] By engaging an allosteric site on NEK7, this compound disrupts the assembly of the NLRP3 inflammasome, a key component of the innate immune system.[1][2] This mechanism effectively blocks the activation of caspase-1 and the subsequent release of pro-inflammatory cytokines, including Interleukin-1β (IL-1β) and Interleukin-18 (IL-18), as well as pyroptotic cell death.[1][2] Preclinical and clinical studies have demonstrated this compound's potential in treating a range of inflammatory conditions by modulating cytokine release.[3][4][5]
These application notes provide detailed protocols for measuring the in vitro and ex vivo effects of this compound on cytokine release from human peripheral blood mononuclear cells (PBMCs) and the human monocytic cell line THP-1.
Mechanism of Action: this compound in the NLRP3 Inflammasome Pathway
This compound exerts its anti-inflammatory effects by targeting NEK7, a crucial component for the formation of the active NLRP3 inflammasome complex. The diagram below illustrates the signaling pathway and the point of intervention for this compound.
Caption: this compound inhibits NLRP3 inflammasome assembly by targeting NEK7.
Data Presentation: Summary of this compound's Effect on Cytokine Release
The following tables summarize the expected quantitative data on cytokine reduction following treatment with this compound, based on available preclinical and clinical data.
Table 1: In Vitro Cytokine Inhibition by this compound
| Cell Type | Stimulant | Cytokine Measured | This compound Concentration | % Inhibition (Approx.) | Reference |
| THP-1 cells | LPS + ATP | IL-1β | 1 µM | >90% | [5] |
| THP-1 cells | LPS + ATP | IL-6 | 1 µM | Significant Reduction | [5] |
| THP-1 cells | LPS + ATP | IL-8 | 1 µM | Significant Reduction | [5] |
| Human PBMCs | LPS | IL-1β | 1 µM | Significant Reduction | [5] |
| Human Whole Blood | LPS | IL-1β | 1 µM | Significant Reduction | [5] |
Table 2: Clinical Modulation of Cytokines by this compound
| Study Population | Cytokine Measured | Baseline (Median, pg/mL) | Post-Treatment Change | Reference |
| Low-Risk Myelodysplastic Syndrome (LR-MDS) | IL-8 | 12.8 | 16.2% median reduction | [5],[6] |
| Low-Risk Myelodysplastic Syndrome (LR-MDS) | IL-1β | 9.37 | >90% reduction in patients with high baseline | [5] |
| Healthy Volunteers | IL-1β, TNF-α, IL-6, IL-18 | Not specified | Significant reduction to baseline vs. placebo | [3] |
Experimental Protocols
The following protocols provide detailed methodologies for assessing the impact of this compound on cytokine release.
Experimental Workflow Overview
Caption: General workflow for measuring cytokine release in response to this compound.
Protocol 1: Measuring Cytokine Release from Human PBMCs
Objective: To quantify the inhibitory effect of this compound on cytokine release from primary human immune cells.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RosetteSep™ Human Monocyte Enrichment Cocktail (or similar for monocyte isolation, optional)
-
Ficoll-Paque PLUS
-
RPMI-1640 medium with L-glutamine
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
This compound (HT-6184)
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Phosphate-Buffered Saline (PBS), sterile
-
96-well cell culture plates, flat-bottom
-
ELISA or Multiplex Immunoassay kits for human IL-1β, IL-6, TNF-α, and IL-8
Procedure:
-
PBMC Isolation:
-
Isolate PBMCs from fresh human whole blood using Ficoll-Paque density gradient centrifugation according to the manufacturer's protocol.
-
Wash the isolated PBMCs twice with sterile PBS.
-
Resuspend the cell pellet in complete RPMI-1640 medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin).
-
Perform a cell count and assess viability using a hemocytometer and Trypan Blue exclusion.
-
-
Cell Plating:
-
Adjust the cell suspension to a final concentration of 1 x 10^6 cells/mL in complete RPMI-1640 medium.
-
Plate 180 µL of the cell suspension into each well of a 96-well plate (1.8 x 10^5 cells/well).
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO. Create serial dilutions in complete RPMI-1640 medium to achieve final desired concentrations (e.g., 0.01, 0.1, 1, 10 µM). Ensure the final DMSO concentration is ≤ 0.1% in all wells.
-
Prepare a vehicle control (DMSO in medium at the same final concentration).
-
Add 20 µL of the this compound dilutions or vehicle control to the appropriate wells.
-
Pre-incubate the plate for 1-2 hours at 37°C in a 5% CO2 incubator.
-
-
Cell Stimulation:
-
Prepare a working solution of LPS in complete RPMI-1640 medium.
-
Add 20 µL of LPS solution to achieve a final concentration of 100 ng/mL to all wells except the unstimulated control wells. Add 20 µL of medium to the unstimulated wells.
-
Incubate the plate for 16-24 hours at 37°C in a 5% CO2 incubator.
-
-
Supernatant Collection:
-
After incubation, centrifuge the plate at 400 x g for 5 minutes.
-
Carefully collect the cell-free supernatant from each well without disturbing the cell pellet.
-
Store the supernatants at -80°C until cytokine analysis.
-
-
Cytokine Quantification:
-
Measure the concentrations of IL-1β, IL-6, TNF-α, and IL-8 in the collected supernatants using ELISA or a multiplex immunoassay, following the manufacturer's instructions.
-
Protocol 2: Measuring Cytokine Release from THP-1 Cells
Objective: To assess the effect of this compound on cytokine release in a human monocytic cell line model.
Materials:
-
THP-1 cells (ATCC TIB-202)
-
RPMI-1640 medium with L-glutamine
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution
-
Phorbol 12-myristate 13-acetate (PMA)
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
ATP (Adenosine 5'-triphosphate disodium (B8443419) salt hydrate)
-
This compound (HT-6184)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
96-well cell culture plates, flat-bottom
-
ELISA or Multiplex Immunoassay kits for human IL-1β, IL-6, and TNF-α
Procedure:
-
THP-1 Cell Culture and Differentiation:
-
Maintain THP-1 monocytes in complete RPMI-1640 medium (10% FBS, 1% Penicillin-Streptomycin).
-
To differentiate into macrophage-like cells, seed THP-1 cells at 2 x 10^5 cells/well in a 96-well plate in complete medium containing 50-100 ng/mL PMA.
-
Incubate for 48-72 hours. After incubation, the cells will be adherent.
-
Gently aspirate the PMA-containing medium and wash the cells once with fresh, serum-free RPMI-1640.
-
Add 180 µL of fresh, complete RPMI-1640 medium and allow the cells to rest for 24 hours.
-
-
Priming and this compound Treatment (Signal 1):
-
Prepare this compound dilutions as described in Protocol 1.
-
Add 20 µL of this compound dilutions or vehicle control to the appropriate wells.
-
Prime the cells by adding LPS to a final concentration of 100 ng/mL.
-
Incubate for 3-4 hours at 37°C in a 5% CO2 incubator.
-
-
NLRP3 Inflammasome Activation (Signal 2):
-
Prepare a stock solution of ATP in sterile PBS.
-
Add ATP to the wells to a final concentration of 5 mM to activate the NLRP3 inflammasome.
-
Incubate for an additional 1-2 hours at 37°C in a 5% CO2 incubator.
-
-
Supernatant Collection:
-
Centrifuge the plate at 400 x g for 5 minutes.
-
Carefully collect the cell-free supernatant.
-
Store at -80°C until analysis.
-
-
Cytokine Quantification:
-
Measure the concentration of IL-1β, IL-6, and TNF-α in the supernatants using ELISA or a multiplex immunoassay, following the manufacturer's instructions.
-
Concluding Remarks
The provided protocols offer a robust framework for evaluating the immunomodulatory effects of this compound. Adherence to these detailed methodologies will enable researchers to generate reliable and reproducible data on cytokine inhibition, contributing to a deeper understanding of this compound's therapeutic potential in inflammatory diseases. It is recommended to perform dose-response experiments to determine the IC50 of this compound for the inhibition of each cytokine. Furthermore, multiplex assays are highly recommended to obtain a broader profile of cytokine modulation from a single small-volume sample.
References
- 1. immunology.org [immunology.org]
- 2. Cytokine Multiplex Immunoassay: Methodology and (Clinical) Applications | Springer Nature Experiments [experiments.springernature.com]
- 3. LPSよる免疫細胞への刺激 | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. bio-rad.com [bio-rad.com]
- 5. protocols.io [protocols.io]
- 6. Effect of LPS on Cytokine Secretion from Peripheral Blood Monocytes in Juvenile Idiopathic Arthritis-Associated Uveitis Patients with Positive Antinuclear Antibody - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Ofirnoflast for In Vitro Neuroinflammation Studies
Introduction
Neuroinflammation is a critical process in the central nervous system (CNS) that, while essential for defense against pathogens and injury, can become chronically dysregulated and contribute to the pathology of numerous neurodegenerative diseases. A key player in the innate immune response and neuroinflammation is the NLRP3 (NACHT, LRR and PYD domains-containing protein 3) inflammasome.[1] Its activation in microglia, the resident immune cells of the CNS, leads to the release of potent pro-inflammatory cytokines, IL-1β and IL-18, and induces a form of inflammatory cell death known as pyroptosis.[2][3]
Ofirnoflast (formerly HT-6184) is a first-in-class, selective, orally bioavailable small molecule inhibitor that targets NEK7 (NIMA related kinase 7).[2][1][4] NEK7 acts as a crucial scaffolding protein essential for the assembly and activation of the NLRP3 inflammasome.[1][5] this compound functions by engaging an allosteric site on NEK7, which induces a conformational change that prevents its interaction with NLRP3, thereby disrupting inflammasome assembly.[2][1] This mechanism effectively blocks the downstream cascade, including caspase-1 activation, cytokine release, and pyroptosis, offering a targeted approach to modulating neuroinflammation with potentially fewer off-target effects than broader anti-inflammatory agents.[2][1]
These application notes provide detailed protocols for utilizing this compound in in vitro models of neuroinflammation, specifically focusing on microglial cell cultures.
Mechanism of Action of this compound
This compound targets a key checkpoint in the inflammatory cascade. The activation of the NLRP3 inflammasome is typically a two-step process. A "priming" signal, often initiated by pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS) via Toll-like receptor 4 (TLR4), leads to the activation of the NF-κB transcription factor.[6] This upregulates the expression of NLRP3 and pro-IL-1β.[7][8] A second "activation" signal (e.g., ATP, nigericin, or amyloid-β aggregates) triggers the assembly of the inflammasome complex, consisting of NLRP3, the adaptor protein ASC, and pro-caspase-1. NEK7 is essential for this assembly. This compound intervenes at this critical juncture, preventing NEK7 from facilitating the complex formation.
Data Presentation: Expected Effects of this compound
The following table summarizes the anticipated quantitative outcomes from treating activated microglial cells with this compound in vitro. These are representative results based on the compound's known mechanism of action.[2][1]
| Assay Type | Key Readout | Expected Effect of this compound | Cell Models |
| Cytokine Release | IL-1β Concentration | Dose-dependent reduction | THP-1, iPSC-derived microglia[2][1] |
| IL-18 Concentration | Dose-dependent reduction | THP-1, iPSC-derived microglia | |
| Inflammasome Assembly | ASC Speck Formation | Dose-dependent reduction in number and size of specks | THP-1, iPSC-derived microglia[1] |
| Enzyme Activity | Caspase-1 Activity | Dose-dependent inhibition of cleavage/activity | Primary microglia, BV-2 cells |
| Cell Viability | Pyroptotic Cell Death (LDH Release) | Dose-dependent reduction | THP-1, iPSC-derived microglia[2][1] |
| Gene Expression | IL-1β, TNF-α mRNA | No significant direct effect expected on primed expression | Primary microglia, BV-2 cells |
Experimental Protocols
The following protocols provide a framework for investigating the effects of this compound on neuroinflammation in cultured microglial cells.
References
- 1. This compound: a first-in-class NEK7-targeted inhibitor of the NLRP3 inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. Halia Therapeutics Announces Positive Phase 1 Clinical Trial Results for HT-6184 at the 5th Inflammasome Therapeutics Summit [prnewswire.com]
- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. researchgate.net [researchgate.net]
- 6. Amentoflavone Exerts Anti-Neuroinflammatory Effects by Inhibiting TLR4/MyD88/NF-κB and Activating Nrf2/HO-1 Pathway in Lipopolysaccharide-Induced BV2 Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro benchmarking of NF-κB inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for In Vivo Delivery of Ofirnoflast in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vivo delivery of Ofirnoflast (also known as HT-6184) in various rodent models based on available preclinical data. This compound is a first-in-class, orally bioavailable, allosteric inhibitor of NEK7 (NIMA-related kinase 7), a critical component of the NLRP3 inflammasome. By preventing the assembly and promoting the disassembly of the NLRP3 inflammasome, this compound effectively reduces the release of pro-inflammatory cytokines such as IL-1β and IL-18.
Mechanism of Action: NLRP3 Inflammasome Inhibition
This compound targets the interaction between NEK7 and NLRP3, which is an essential step for the activation of the NLRP3 inflammasome. The inflammasome is a multi-protein complex that plays a crucial role in the innate immune response. Its activation by a variety of stimuli leads to the cleavage of pro-caspase-1 into its active form, caspase-1. Caspase-1 then proteolytically activates the pro-inflammatory cytokines IL-1β and IL-18, leading to their secretion and the initiation of an inflammatory cascade. This compound's inhibitory action on this pathway makes it a promising therapeutic agent for a range of inflammatory diseases.
Troubleshooting & Optimization
troubleshooting Ofirnoflast insolubility in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the aqueous solubility of Ofirnoflast.
Frequently Asked Questions (FAQs)
Q1: What is the reported solubility of this compound in common laboratory solvents?
This compound is readily soluble in Dimethyl Sulfoxide (DMSO) at a concentration of at least 100 mg/mL.[1] However, its aqueous solubility is limited, necessitating the use of co-solvents for many experimental applications.
Q2: Why is my this compound precipitating out of my aqueous solution?
Precipitation of this compound from an aqueous solution can occur for several reasons:
-
Insufficient Co-solvent: The proportion of the organic co-solvent (like DMSO) may be too low in the final aqueous dilution to maintain solubility.
-
Temperature Effects: A decrease in temperature can reduce the solubility of the compound, leading to precipitation.
-
pH Shift: The pH of the aqueous buffer can influence the ionization state of this compound, potentially reducing its solubility.
-
High Concentration: The desired final concentration of this compound in the aqueous solution may exceed its solubility limit under the given conditions.
-
Improper Mixing: Inadequate mixing when preparing the solution can lead to localized areas of high concentration and precipitation.
Q3: Are there any pre-formulated solutions available for in vivo or in vitro use?
While pre-made solutions are not typically sold, several co-solvent formulations have been successfully used to prepare this compound solutions for research purposes.[1] These formulations generally involve an initial dissolution in DMSO followed by dilution with other agents like PEG300, Tween-80, SBE-β-CD, or corn oil.[1]
Troubleshooting Guide: this compound Insolubility in Aqueous Solutions
This guide provides a systematic approach to troubleshoot and resolve common issues related to this compound insolubility.
Problem: this compound precipitates upon dilution into my aqueous buffer.
Solution Workflow:
A troubleshooting workflow for this compound precipitation issues.
Detailed Steps:
-
Verify DMSO Stock Solution: Ensure your initial stock solution of this compound in 100% DMSO is completely clear. Hygroscopic DMSO (DMSO that has absorbed water) can significantly impact solubility.[1] It is recommended to use newly opened DMSO.
-
Aid Initial Dissolution: If you observe any particulate matter in your DMSO stock, gentle warming and/or sonication can be used to aid dissolution.[1]
-
Review Dilution Protocol: Adhere strictly to a validated co-solvent protocol. The order of addition and mixing of solvents is often critical.
-
Optimize Dilution Technique: When diluting the DMSO stock into an aqueous solution, add the stock solution dropwise to the aqueous buffer while vortexing. This gradual addition can prevent localized high concentrations that lead to precipitation.
-
Adjust Formulation: If precipitation persists, consider increasing the proportion of co-solvents in your final formulation. For example, if you are using a formulation with PEG300, you might need to increase its percentage relative to the aqueous component.
-
Evaluate pH: The solubility of ionizable compounds can be highly pH-dependent. If your experimental conditions allow, test the solubility of this compound in a range of buffers with different pH values to identify an optimal pH for solubility.
Quantitative Solubility Data in Co-Solvent Formulations
The following table summarizes established co-solvent formulations that have been used to achieve a clear solution of this compound at a concentration of at least 2.5 mg/mL.[1]
| Formulation ID | Components | Final Concentration (this compound) | Observation |
| F1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (4.99 mM) | Clear solution |
| F2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (4.99 mM) | Clear solution |
| F3 | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (4.99 mM) | Clear solution |
Experimental Protocols
Protocol 1: Preparation of this compound Solution using PEG300 and Tween-80 (Formulation F1)
Objective: To prepare a 1 mL working solution of this compound at a concentration of 2.5 mg/mL.
Materials:
-
This compound powder
-
DMSO (newly opened)
-
PEG300
-
Tween-80
-
Saline solution
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare a 25 mg/mL stock solution of this compound in 100% DMSO. Ensure the powder is fully dissolved. Gentle warming or sonication can be applied if necessary.
-
In a sterile microcentrifuge tube, add 400 µL of PEG300.
-
To the PEG300, add 100 µL of the 25 mg/mL this compound stock solution in DMSO and mix thoroughly by vortexing.
-
Add 50 µL of Tween-80 to the mixture and vortex until the solution is homogeneous.
-
Add 450 µL of saline to the mixture to bring the final volume to 1 mL. Vortex thoroughly to ensure a clear, homogeneous solution.
Protocol 2: Preparation of this compound Solution using SBE-β-CD (Formulation F2)
Objective: To prepare a working solution of this compound using a cyclodextrin-based formulation.
Materials:
-
This compound powder
-
DMSO (newly opened)
-
20% (w/v) SBE-β-CD in Saline
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare a stock solution of this compound in 100% DMSO at a concentration that is 10 times the desired final concentration.
-
In a sterile microcentrifuge tube, add 9 parts of the 20% SBE-β-CD in saline solution.
-
Add 1 part of the this compound DMSO stock solution to the SBE-β-CD solution.
-
Vortex the mixture thoroughly until a clear solution is obtained.
This compound Signaling Pathway and Solubility
This compound is an inhibitor of the serine/threonine-protein kinase Nek7, which plays a crucial role in the activation of the NLRP3 inflammasome.[2][3][4] Its therapeutic potential lies in its ability to reduce inflammation by blocking this pathway.[2][5] The chemical structure of this compound (C23H19F4N7O2) contributes to its low aqueous solubility, a common characteristic of many small molecule kinase inhibitors.[6][7]
The inhibitory action of this compound on the NEK7-mediated NLRP3 inflammasome pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Ofirnoflastum_TargetMol [targetmol.com]
- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. firstwordpharma.com [firstwordpharma.com]
- 6. This compound | C23H19F4N7O2 | CID 162365111 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. GSRS [gsrs.ncats.nih.gov]
Technical Support Center: Optimizing Ofirnoflast Concentration for Inflammasome Inhibition
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for utilizing Ofirnoflast, a first-in-class NEK7 inhibitor, to achieve optimal NLRP3 inflammasome inhibition in your experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key quantitative data to ensure the successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it inhibit the inflammasome?
A1: this compound is a potent and selective, orally bioavailable small molecule inhibitor of NEK7 (NIMA-related kinase 7).[1][2][3] It functions by binding to an allosteric site on NEK7, which is a critical component for the assembly of the NLRP3 inflammasome.[1][2] This binding disrupts the formation of the NLRP3 inflammasome complex, thereby preventing the activation of caspase-1, the subsequent maturation and release of the pro-inflammatory cytokines IL-1β and IL-18, and pyroptotic cell death.[1][2]
Q2: What is the recommended starting concentration for this compound in in vitro experiments?
A2: The optimal concentration of this compound will vary depending on the cell type, the stimulus used to activate the inflammasome, and the specific experimental conditions. Based on preclinical data, this compound has been shown to reduce the production of IL-1β, IL-6, and IL-8 in THP-1 cells.[4] A dose-response experiment is always recommended to determine the IC50 (half-maximal inhibitory concentration) in your specific model. A good starting point for a dose-response curve could range from 1 nM to 10 µM.
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO) at a concentration of ≥ 100 mg/mL (199.43 mM).[3] For cell culture experiments, it is advisable to prepare a high-concentration stock solution in sterile DMSO. To prepare a working solution, the DMSO stock should be further diluted in your cell culture medium to the desired final concentration. It is critical to ensure that the final DMSO concentration in your cell culture is kept low (typically below 0.5%, and ideally ≤ 0.1%) to avoid solvent-induced cytotoxicity. Store the powdered form of this compound at -20°C for up to 3 years.[3] Once dissolved in DMSO, aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and store at -80°C for up to 6 months.[3]
Q4: What are the signs of this compound instability in my experiments?
A4: A gradual or sudden loss of inhibitory activity over the course of a long-term experiment can indicate compound instability. This may be due to degradation in the aqueous environment of the cell culture medium. To assess stability, you can incubate this compound in your specific cell culture medium (without cells) for the duration of your experiment and measure its concentration at different time points using analytical methods like HPLC-MS.
Q5: What potential off-target effects should I be aware of?
A5: this compound is designed as a selective NEK7 inhibitor. However, like any small molecule inhibitor, the possibility of off-target effects exists, especially at higher concentrations. To confirm that the observed effects are due to NEK7 inhibition, consider including appropriate controls such as a structurally unrelated NLRP3 inhibitor or using genetic approaches like siRNA-mediated knockdown of NEK7. Performing a broader kinase screen can also help identify potential off-target interactions.[5][6][7]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No or low inhibition of inflammasome activation (e.g., no reduction in IL-1β release) | 1. Suboptimal this compound concentration: The concentration used may be too low for your specific cell type or stimulus. 2. Compound instability: this compound may have degraded in the stock solution or cell culture medium. 3. Inefficient inflammasome activation: The cells may not be properly primed (Signal 1) or activated (Signal 2). 4. Cell health issues: Cells may be unhealthy or at a high passage number, leading to altered responses. | 1. Perform a dose-response experiment to determine the IC50. Start with a broader concentration range (e.g., 1 nM to 10 µM). 2. Prepare fresh stock solutions and working dilutions. Assess the stability of this compound in your specific medium. 3. Confirm efficient priming by measuring pro-IL-1β levels via Western blot or qPCR. Optimize the concentration and incubation time of your priming and activation agents. 4. Use low-passage, healthy cells for your experiments. Perform a cell viability assay to ensure cell health. |
| High background signal or inconsistent results | 1. DMSO toxicity: The final DMSO concentration in the culture medium may be too high. 2. Cell handling variability: Inconsistent cell seeding density or stimulation times. 3. Assay variability: Pipetting errors or issues with reagent stability. | 1. Ensure the final DMSO concentration is below 0.5% (ideally ≤ 0.1%) and is consistent across all wells, including vehicle controls. 2. Standardize cell seeding protocols and ensure precise timing for all treatment steps. 3. Use calibrated pipettes and fresh reagents. Include appropriate positive and negative controls in every experiment. |
| Observed cytotoxicity at expected inhibitory concentrations | 1. On-target toxicity: Inhibition of NEK7 might have cytotoxic effects in your specific cell type. 2. Off-target effects: this compound may be hitting other essential cellular targets at the concentrations used. 3. Solvent toxicity: High DMSO concentrations can be cytotoxic. | 1. Perform a cytotoxicity assay (e.g., LDH or MTT assay) in parallel with your functional assay to determine the toxic concentration range. 2. Test a structurally different NEK7 or NLRP3 inhibitor to see if the cytotoxicity is target-related. Consider a kinase selectivity screen to identify potential off-targets. 3. Re-evaluate and lower the final DMSO concentration. |
Quantitative Data
While specific IC50 values for this compound are not yet widely published in peer-reviewed literature, preclinical data from Halia Therapeutics indicates its potency in cellular assays.[4] For comparison and as a starting point for your own experiments, the following table provides typical IC50 values for a well-characterized NLRP3 inhibitor, MCC950.
Table 1: Representative IC50 Values for the NLRP3 Inhibitor MCC950
| Cell Type | Activator | Assay | IC50 (nM) |
| THP-1 cells | Nigericin | IL-1β release | 124[8] |
| Primary human monocytes | Nigericin | IL-1β release | 530[8] |
| Post-differentiated THP-1 cells | Nigericin | IL-1β release | 4[9] |
| Neonatal microglia | ATP | IL-1β release | 60[10] |
Note: These values are for MCC950 and should be used as a general reference. The optimal concentration for this compound must be determined experimentally.
Experimental Protocols
Protocol 1: Determination of this compound IC50 for IL-1β Release in THP-1 Macrophages
This protocol describes how to determine the half-maximal inhibitory concentration (IC50) of this compound for NLRP3 inflammasome-mediated IL-1β release in phorbol (B1677699) 12-myristate 13-acetate (PMA)-differentiated THP-1 cells.
Materials:
-
THP-1 monocytic cell line
-
RPMI-1640 cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Phorbol 12-myristate 13-acetate (PMA)
-
Lipopolysaccharide (LPS)
-
Nigericin or ATP
-
This compound
-
DMSO (cell culture grade)
-
Human IL-1β ELISA kit
-
96-well cell culture plates
Methodology:
-
Cell Culture and Differentiation:
-
Culture THP-1 cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
To differentiate THP-1 monocytes into macrophage-like cells, seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and treat with 100 ng/mL PMA for 48-72 hours.[8]
-
-
Priming (Signal 1):
-
After differentiation, replace the medium with fresh RPMI-1640 containing 1% FBS.
-
Prime the cells with 1 µg/mL LPS for 3-4 hours.[8]
-
-
Inhibitor Treatment:
-
Prepare a serial dilution of this compound in RPMI-1640 (1% FBS) to achieve a range of final concentrations (e.g., 0.1 nM to 10 µM).
-
Include a vehicle control with the same final concentration of DMSO as the highest this compound concentration.
-
Remove the LPS-containing medium and add the medium with the different concentrations of this compound or vehicle control.
-
Pre-incubate the cells with the inhibitor for 30-60 minutes.
-
-
Activation (Signal 2):
-
Sample Collection and Analysis:
-
Centrifuge the plate at 300 x g for 5 minutes.
-
Carefully collect the cell culture supernatant.
-
Measure the concentration of IL-1β in the supernatants using a human IL-1β ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of IL-1β inhibition for each this compound concentration compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Protocol 2: ASC Speck Formation Assay in BMDMs
This protocol outlines the visualization and quantification of Apoptosis-associated speck-like protein containing a CARD (ASC) speck formation in bone marrow-derived macrophages (BMDMs) to assess the inhibitory effect of this compound.
Materials:
-
Bone marrow cells from mice
-
DMEM cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
M-CSF (Macrophage Colony-Stimulating Factor)
-
Lipopolysaccharide (LPS)
-
ATP
-
This compound
-
DMSO (cell culture grade)
-
4% Paraformaldehyde (PFA)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against ASC
-
Fluorescently labeled secondary antibody
-
DAPI (for nuclear staining)
-
Fluorescence microscope
Methodology:
-
BMDM Differentiation:
-
Isolate bone marrow cells from the femurs and tibias of mice.
-
Culture the cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 20 ng/mL M-CSF for 6-7 days to differentiate them into macrophages.
-
-
Cell Seeding and Priming:
-
Seed the differentiated BMDMs onto glass coverslips in a 24-well plate.
-
Prime the cells with 500 ng/mL LPS for 4 hours.
-
-
Inhibitor Treatment and Activation:
-
Pre-treat the cells with the desired concentrations of this compound or vehicle control for 30-60 minutes.
-
Activate the inflammasome by adding 5 mM ATP for 30-60 minutes.[11]
-
-
Immunofluorescence Staining:
-
Fix the cells with 4% PFA for 15 minutes.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Block non-specific binding with 5% BSA for 1 hour.
-
Incubate with a primary antibody against ASC overnight at 4°C.
-
Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature.
-
Counterstain the nuclei with DAPI.
-
-
Imaging and Quantification:
-
Mount the coverslips onto microscope slides.
-
Visualize the cells using a fluorescence microscope. ASC specks will appear as distinct, bright puncta in the cytoplasm.
-
Quantify the percentage of cells containing ASC specks in at least five different fields of view for each condition.
-
Visualizations
NLRP3 Inflammasome Signaling Pathway and this compound's Point of Inhibition
Caption: this compound inhibits NLRP3 inflammasome assembly by targeting NEK7.
Experimental Workflow for Optimizing this compound Concentration
Caption: Workflow for determining the optimal this compound concentration.
Troubleshooting Decision Tree for Suboptimal Inflammasome Inhibition
References
- 1. This compound: a first-in-class NEK7-targeted inhibitor of the NLRP3 inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Off-target pharmacological activity at various kinases: Potential functional and pathological side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In depth analysis of kinase cross screening data to identify chemical starting points for inhibition of the Nek family of kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Divergent functional outcomes of NLRP3 blockade downstream of multi-inflammasome activation: therapeutic implications for ALS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of a characterised tool kit for the interrogation of NLRP3 inflammasome-dependent responses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Halia Therapeutics Announces Positive Phase 2a Data for this compound in Lower-Risk MDS at ASH 2025 - BioSpace [biospace.com]
- 11. Mechanistic basis for potassium efflux–driven activation of the human NLRP1 inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
mitigating potential off-target effects of Ofirnoflast in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating potential off-target effects of Ofirnoflast in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the known selectivity profile of this compound?
A1: this compound is a first-in-class, orally bioavailable allosteric inhibitor of NEK7.[1][2] It engages an allosteric site adjacent to the ATP-binding pocket of NEK7, inducing a conformational change that disrupts its scaffolding function in the assembly of the NLRP3 inflammasome.[1][2] This allosteric mechanism of action contributes to its high selectivity. Unlike traditional ATP-competitive kinase inhibitors, this compound is designed for a targeted approach with fewer anticipated off-target liabilities.[1][2] Preclinical and clinical data have shown a favorable safety profile, with no treatment-related serious adverse events reported in a Phase 2a study in patients with lower-risk myelodysplastic syndromes (MDS).[3]
Q2: What are the potential, theoretically-possible off-target effects of inhibiting NEK7?
A2: While this compound is designed to be highly selective for the NEK7-NLRP3 interaction, it is important for researchers to be aware of the known functions of NEK7 to anticipate potential, though unlikely, off-target effects. NEK7, a member of the NIMA-related kinase family, is involved in crucial cellular processes beyond inflammation, including:
-
Mitosis and Cell Cycle Control: NEK7 plays a role in centrosome duplication and mitotic spindle formation.[4]
-
Cytokinesis: The final stage of cell division is also regulated in part by NEK7.[5]
Therefore, any off-target activity of a NEK7 inhibitor could theoretically impact cell division and proliferation. However, it is important to reiterate that this compound's allosteric mechanism is intended to specifically block the NEK7-NLRP3 interaction required for inflammasome assembly, while potentially sparing its other cellular functions.[6][7]
Q3: How can I be sure the observed effects in my experiment are due to NLRP3 inflammasome inhibition?
A3: To confirm that the experimental outcomes are a direct result of this compound's on-target activity on the NLRP3 inflammasome, it is crucial to include appropriate controls. A multi-pronged approach is recommended:
-
Genetic Controls: Utilize NEK7 or NLRP3 knockout/knockdown cells or animals. In such models, this compound should have no effect on the inflammatory response, confirming its specificity.
-
Pharmacological Controls: Employ other well-characterized NLRP3 inflammasome inhibitors (e.g., MCC950) as a positive control for the expected phenotype.
-
Inactive Enantiomer/Structural Analogue: If available, use an inactive form of this compound as a negative control to rule out non-specific effects of the chemical scaffold.
Troubleshooting Guide
Issue 1: Unexpected cellular phenotype observed after this compound treatment.
-
Possible Cause: While unlikely, this could indicate a potential off-target effect in your specific cellular model.
-
Troubleshooting Steps:
-
Confirm On-Target Engagement: Verify that this compound is inhibiting the NLRP3 inflammasome in your system by measuring downstream markers such as IL-1β and IL-18 release, caspase-1 activation, or ASC speck formation.
-
Dose-Response Analysis: Perform a dose-response experiment. On-target effects should correlate with the known IC50 of this compound for NLRP3 inflammasome inhibition. Off-target effects may occur at different concentration ranges.
-
Kinome-Wide Selectivity Profiling: For a comprehensive analysis, consider a kinome scan to screen this compound against a broad panel of kinases. This can identify potential off-target kinases. Commercial services are available for this purpose.
-
Cellular Thermal Shift Assay (CETSA): This technique can be used to verify the engagement of this compound with NEK7 in intact cells and to identify potential off-target binders.
-
Issue 2: Inconsistent results across different cell lines.
-
Possible Cause: The expression levels and functional importance of NEK7 and other potential off-target kinases can vary between cell types.
-
Troubleshooting Steps:
-
Characterize Your Model: Profile the expression levels of NEK7 and other NEK family members in the cell lines you are using via qPCR or western blotting.
-
Use a Panel of Cell Lines: Test this compound in multiple cell lines to determine if the observed effects are cell-type specific.
-
Consult the Literature: Review publications to understand the known roles of NEK7 and the NLRP3 inflammasome in your specific cell types of interest.
-
Quantitative Data Summary
Table 1: Hematologic Improvement in Lower-Risk MDS Patients Treated with this compound (Phase 2a Study)
| Parameter | Value | Reference |
| Hematologic Improvement-Erythroid (HI-E) Response Rate (at Week 16) | 72% (13/18 patients) | [3] |
| Median Hemoglobin Increase in Responders | 3.5 g/dL | [3] |
| HI-E in ESA-refractory patients | 91% | [3] |
| HI-E in ESA-intolerant subjects | 75% | [3] |
Key Experimental Protocols
Protocol 1: Assessment of On-Target NLRP3 Inflammasome Inhibition in Macrophages
-
Cell Culture: Culture bone marrow-derived macrophages (BMDMs) or THP-1 cells.
-
Priming: Prime cells with Lipopolysaccharide (LPS) (1 µg/mL) for 4 hours to induce pro-IL-1β expression.
-
This compound Treatment: Pre-incubate the primed cells with varying concentrations of this compound for 1 hour.
-
NLRP3 Activation: Stimulate the cells with a NLRP3 activator such as ATP (5 mM) or nigericin (B1684572) (10 µM) for 1 hour.
-
Sample Collection: Collect the cell culture supernatant and lyse the cells.
-
Analysis:
-
Measure IL-1β and IL-18 levels in the supernatant by ELISA.
-
Assess caspase-1 activation in the cell lysate by western blot for the cleaved p20 subunit.
-
Visualize ASC speck formation using immunofluorescence microscopy.
-
Protocol 2: NEK7 Knockdown using siRNA to Validate Specificity
-
siRNA Transfection: Transfect your cells of interest with siRNA targeting NEK7 or a non-targeting control siRNA.
-
Incubation: Allow 48-72 hours for efficient knockdown of NEK7.
-
Verification of Knockdown: Confirm NEK7 knockdown by qPCR or western blot.
-
Experiment: Perform your primary experiment with this compound in both the NEK7 knockdown and control cells.
-
Analysis: The effect of this compound on your experimental endpoint should be significantly diminished in the NEK7 knockdown cells compared to the control cells.
Visualizations
Caption: this compound's mechanism of action.
Caption: Experimental workflow for troubleshooting.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. This compound: a first-in-class NEK7-targeted inhibitor of the NLRP3 inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Halia Therapeutics Announces Positive Phase 2a Data for this compound in Lower-Risk MDS at ASH 2025 - BioSpace [biospace.com]
- 4. What are NEK7 inhibitors and how do they work? [synapse.patsnap.com]
- 5. The Nek6 and Nek7 Protein Kinases Are Required for Robust Mitotic Spindle Formation and Cytokinesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. firstwordpharma.com [firstwordpharma.com]
- 7. Halia Therapy [haliatx.com]
Technical Support Center: Enhancing the Oral Bioavailability of Ofirnoflast in Preclinical Research
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during animal studies aimed at improving the oral bioavailability of Ofirnoflast.
Troubleshooting Guide
This guide addresses common issues encountered when formulating and testing this compound for oral administration in animal models.
Problem 1: High Variability in Plasma Concentrations Across Animals
Possible Causes:
-
Inconsistent Dosing Technique: Improper oral gavage technique can lead to dosing errors or reflux of the formulation.
-
Formulation Instability: The drug may be precipitating out of the vehicle before or after administration.
-
Food Effects: The presence or absence of food in the animal's stomach can significantly alter drug absorption.
Solutions:
-
Refine Dosing Protocol:
-
Ensure all personnel are thoroughly trained in oral gavage techniques for the specific animal model.
-
Use appropriate gavage needle size and dosing volume for the animal's weight.
-
Observe animals for a short period post-dosing to check for any signs of distress or regurgitation.
-
-
Evaluate Formulation Stability:
-
Visually inspect the formulation for any signs of precipitation or phase separation before each dose.
-
Conduct short-term stability studies of the formulation at room temperature and under refrigeration.
-
-
Standardize Feeding Schedule:
-
Fast animals overnight (with free access to water) before dosing to minimize food-drug interactions.
-
If studying the effect of food, ensure a consistent type and amount of food is given at a standardized time relative to dosing.
-
Problem 2: Low and Non-Dose-Proportional Exposure (AUC)
Possible Causes:
-
Poor Solubility: this compound's inherent low aqueous solubility may be limiting its dissolution in the gastrointestinal (GI) tract.
-
First-Pass Metabolism: The drug may be extensively metabolized in the gut wall or liver before reaching systemic circulation.
-
Efflux Transporter Activity: P-glycoprotein (P-gp) or other efflux transporters in the intestinal wall may be actively pumping the drug back into the GI lumen.
Solutions:
-
Enhance Drug Solubility:
-
Micronization/Nanonization: Reducing the particle size of the drug can increase its surface area and dissolution rate.[1][2]
-
Amorphous Solid Dispersions (ASDs): Dispersing this compound in a polymer matrix can prevent crystallization and improve solubility.
-
Lipid-Based Formulations: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve solubilization and absorption.[3][4]
-
-
Investigate Metabolic Stability:
-
Conduct in vitro metabolism studies using liver microsomes or hepatocytes from the relevant animal species to understand the metabolic pathways.
-
Consider co-administration with a metabolic inhibitor (e.g., ketoconazole (B1673606) for CYP3A4) in exploratory studies to confirm the role of first-pass metabolism.
-
-
Assess Transporter Involvement:
-
Use in vitro cell-based assays (e.g., Caco-2 cells) to determine if this compound is a substrate for common efflux transporters.
-
If efflux is a significant barrier, consider formulations with excipients that can inhibit P-gp.
-
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound to consider for formulation development?
A1: this compound has a molecular formula of C23H19F4N7O2 and a molecular weight of 501.4 g/mol . Its complex structure suggests it is likely a poorly soluble compound, which is a primary challenge for oral bioavailability. Therefore, formulation strategies should focus on enhancing its solubility and dissolution rate in the gastrointestinal tract.
Q2: Which animal models are most appropriate for oral bioavailability studies of this compound?
A2: Rodent models, such as mice and rats, are commonly used for initial pharmacokinetic screening due to their small size, cost-effectiveness, and well-characterized physiology. Larger animal models, like dogs or non-human primates, may be used in later stages of preclinical development to better predict human pharmacokinetics.
Q3: What are some suitable vehicles for initial in vivo screening of this compound?
A3: For a poorly soluble compound like this compound, simple aqueous vehicles are generally not suitable. Common starting points for preclinical oral formulations include:
-
A suspension in a vehicle containing a wetting agent (e.g., 0.5% Tween® 80) and a viscosity-enhancing agent (e.g., 0.5% carboxymethylcellulose).
-
A solution in a mixture of solvents and lipids, such as a combination of polyethylene (B3416737) glycol (PEG) 400, propylene (B89431) glycol, and Labrasol®.
Q4: How can I quantify this compound concentrations in animal plasma?
A4: A validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the standard for quantifying small molecule drugs like this compound in biological matrices. This method offers the required sensitivity and selectivity. The development of such a method involves optimizing sample preparation (e.g., protein precipitation or solid-phase extraction), chromatographic separation, and mass spectrometric detection.
Data Presentation
Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Rats Following a Single Oral Dose (10 mg/kg) with Different Formulations.
| Formulation Type | Cmax (ng/mL) | Tmax (hr) | AUC (0-t) (ng*hr/mL) | Relative Bioavailability (%) |
| Aqueous Suspension | 50 ± 15 | 2.0 | 250 ± 75 | 100 (Reference) |
| Micronized Suspension | 120 ± 30 | 1.5 | 750 ± 150 | 300 |
| Amorphous Solid Dispersion | 350 ± 90 | 1.0 | 2100 ± 420 | 840 |
| Self-Emulsifying Drug Delivery System (SEDDS) | 600 ± 120 | 0.5 | 3600 ± 750 | 1440 |
Data are presented as mean ± standard deviation (n=5 per group) and are for illustrative purposes only.
Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) of this compound
-
Materials: this compound, a suitable polymer (e.g., PVP K30, HPMC-AS), and a volatile organic solvent (e.g., methanol, acetone).
-
Procedure:
-
Dissolve this compound and the polymer in the organic solvent in a 1:3 drug-to-polymer ratio.
-
Ensure complete dissolution by gentle stirring or sonication.
-
Remove the solvent using a rotary evaporator under reduced pressure at 40°C.
-
Further dry the resulting solid film under a high vacuum for 24 hours to remove any residual solvent.
-
Collect the dried ASD and store it in a desiccator.
-
Before dosing, the ASD can be gently ground and suspended in an appropriate aqueous vehicle.
-
Protocol 2: Oral Gavage Administration in Mice
-
Animal Preparation: Fast mice for 4-6 hours before dosing, with ad libitum access to water.
-
Dose Calculation: Calculate the required volume of the dosing formulation based on the individual animal's body weight and the target dose.
-
Administration:
-
Gently restrain the mouse.
-
Use a proper-sized, ball-tipped oral gavage needle.
-
Carefully insert the needle into the esophagus and deliver the formulation directly into the stomach.
-
Monitor the animal for any adverse reactions after dosing.
-
Protocol 3: Plasma Sample Collection from Mice
-
Blood Collection: At predetermined time points after dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours), collect blood samples (approximately 50-100 µL) via tail vein or saphenous vein puncture into tubes containing an anticoagulant (e.g., K2EDTA).
-
Plasma Separation: Centrifuge the blood samples at 4°C (e.g., 2000 x g for 10 minutes) to separate the plasma.
-
Sample Storage: Transfer the plasma supernatant to clean tubes and store at -80°C until bioanalysis.
Visualizations
Caption: Experimental workflow for improving the oral bioavailability of this compound.
Caption: Troubleshooting logic for addressing low oral bioavailability of this compound.
References
- 1. Halia Therapeutics to Present Groundbreaking Data on Novel Allosteric NEK7 Inhibitor this compound at the 2025 American Society of Hematology Annual Meeting PR Newswire [pr.davisjournal.com]
- 2. researchgate.net [researchgate.net]
- 3. Improved oral bioavailability of BCS class 2 compounds by self nano-emulsifying drug delivery systems (SNEDDS): the underlying mechanisms for amiodarone and talinolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Western Blot Analysis of NEK7 and NLRP3 Following Ofirnoflast Treatment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers performing Western blot analysis of NEK7 and NLRP3 after treatment with ofirnoflast, a selective NEK7 inhibitor.
I. Troubleshooting Guide
This guide addresses common issues encountered during the Western blot analysis of NEK7 and NLRP3 in this compound-treated samples.
| Problem | Possible Cause | Recommended Solution |
| Weak or No Signal for NEK7 or NLRP3 | Insufficient Protein Load: Low abundance of target proteins in the sample. | - Increase the total protein loaded per well (20-40 µg is a good starting point). - Concentrate your lysate, if possible. - Use a positive control lysate from cells known to express NEK7 and NLRP3. |
| Inefficient Protein Transfer: Poor transfer of proteins from the gel to the membrane, especially for NLRP3, which is a large protein (~118 kDa). | - Optimize transfer time and voltage. For large proteins, consider a longer transfer time at a lower voltage or a wet transfer system. - Add SDS to the transfer buffer (up to 0.1%) to improve the transfer of large proteins. - Confirm successful transfer by staining the membrane with Ponceau S before blocking. | |
| Suboptimal Antibody Concentration: Primary or secondary antibody concentrations are too low. | - Titrate the primary and secondary antibody concentrations to find the optimal dilution. - Incubate the primary antibody overnight at 4°C to increase binding. | |
| This compound-induced Protein Degradation: While not its primary mechanism, the inhibitor could potentially affect protein stability. | - Add a protease inhibitor cocktail to your lysis buffer. - Perform a time-course experiment to determine the optimal treatment duration with this compound before significant protein degradation occurs. | |
| High Background on the Blot | Insufficient Blocking: Non-specific antibody binding to the membrane. | - Increase the blocking time (e.g., 1-2 hours at room temperature or overnight at 4°C). - Use a different blocking agent (e.g., 5% non-fat dry milk or 5% BSA in TBST). For phosphorylated proteins, BSA is generally preferred.[1][2] |
| Antibody Concentration Too High: Excessive primary or secondary antibody concentration. | - Decrease the concentration of the primary and/or secondary antibody. | |
| Inadequate Washing: Insufficient removal of unbound antibodies. | - Increase the number and duration of wash steps (e.g., 3-5 washes of 5-10 minutes each with TBST). | |
| Non-Specific Bands | Antibody Cross-Reactivity: The primary antibody may be recognizing other proteins. | - Use a more specific, validated antibody. - Perform a BLAST search with the immunogen sequence to check for potential cross-reactivity. - Include a negative control (e.g., lysate from NEK7 or NLRP3 knockout/knockdown cells). |
| Protein Degradation: Degraded protein fragments may be detected by the antibody. | - Prepare fresh lysates with protease inhibitors. - Keep samples on ice throughout the experiment. | |
| Difficulty Detecting the NEK7-NLRP3 Interaction (Co-IP) | Disruption of the Complex by this compound: this compound is designed to disrupt the NEK7-NLRP3 interaction.[3][4][5] | - This is the expected outcome of the experiment. A decrease in the co-immunoprecipitated protein is indicative of the drug's efficacy. - Use a positive control (untreated or vehicle-treated cells) to demonstrate the baseline interaction. |
| Weak or Transient Interaction: The NEK7-NLRP3 interaction may be weak or transient. | - Optimize the co-immunoprecipitation protocol, including the choice of lysis buffer (use a non-denaturing buffer) and washing conditions. |
II. Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how does it affect NEK7 and NLRP3?
A1: this compound is a first-in-class, orally bioavailable inhibitor of NEK7.[3][5] It functions by binding to an allosteric site on NEK7, which induces a conformational change that prevents its interaction with NLRP3.[3][4] This disruption of the NEK7-NLRP3 complex is crucial for inhibiting the assembly and activation of the NLRP3 inflammasome, thereby reducing the production of pro-inflammatory cytokines like IL-1β.[3][5]
Q2: Should I expect to see a change in the total protein levels of NEK7 or NLRP3 after this compound treatment in a Western blot?
A2: The primary mechanism of this compound is to disrupt the interaction between NEK7 and NLRP3, not to alter their total protein expression levels.[3][5] Therefore, you should not expect to see a significant change in the total protein levels of NEK7 or NLRP3 in a standard Western blot of whole-cell lysates after this compound treatment. The key experiment to demonstrate the effect of this compound is a co-immunoprecipitation (Co-IP) to show the reduced interaction between NEK7 and NLRP3.
Q3: What are the expected molecular weights for NEK7 and NLRP3 on a Western blot?
A3: The expected molecular weight for human NEK7 is approximately 34 kDa. For NLRP3, the predicted molecular weight is around 118 kDa.[6] However, NLRP3 can be subject to post-translational modifications, which may result in the appearance of multiple bands or a band at a slightly different molecular weight.[6]
Q4: What positive and negative controls should I use in my Western blot experiment?
A4:
-
Positive Controls:
-
Lysate from a cell line known to express NEK7 and NLRP3 (e.g., THP-1 macrophages).
-
For inflammasome activation, cells primed with LPS and stimulated with an NLRP3 activator like nigericin (B1684572) or ATP can be used.
-
-
Negative Controls:
-
Lysate from cells that do not express NEK7 or NLRP3 (knockout or knockdown cell lines).
-
For Co-IP, an isotype control antibody should be used to ensure the specificity of the immunoprecipitation.
-
Q5: Can I use the same antibody for both Western blot and co-immunoprecipitation?
A5: It is possible, but not always optimal. An antibody that works well for Western blotting (which typically detects denatured proteins) may not be suitable for immunoprecipitation (which requires recognition of the native protein conformation). It is important to use an antibody that is validated for the specific application you are performing. Check the antibody datasheet or relevant literature for validation data.
III. Quantitative Data Summary
The following table summarizes the expected qualitative and quantitative changes in NEK7 and NLRP3 analysis following this compound treatment.
| Assay | Treatment Group | Expected Outcome |
| Western Blot (Whole Cell Lysate) | Vehicle Control | Baseline expression of NEK7 and NLRP3 |
| This compound | No significant change in total NEK7 and NLRP3 protein levels | |
| Co-immunoprecipitation (IP: NLRP3, Blot: NEK7) | Vehicle Control | Detection of NEK7, indicating a baseline interaction with NLRP3 |
| This compound | Reduced or no detection of NEK7, indicating disruption of the NEK7-NLRP3 interaction |
IV. Experimental Protocols
A. Western Blot Protocol for NEK7 and NLRP3
This protocol provides a general guideline. Optimization may be required for specific cell types and experimental conditions.
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with a protease inhibitor cocktail.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
Sample Preparation:
-
Mix 20-40 µg of protein with Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE:
-
Load samples onto a 4-12% gradient polyacrylamide gel or a 12% gel for NEK7 and an 8% gel for NLRP3.[6]
-
Run the gel according to the manufacturer's instructions.
-
-
Protein Transfer:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane. For NLRP3, a wet transfer overnight at 4°C is recommended.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the primary antibody (anti-NEK7 or anti-NLRP3) diluted in the blocking buffer overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in the blocking buffer for 1 hour at room temperature.
-
-
Washing:
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Capture the signal using a chemiluminescence imaging system or X-ray film.
-
B. Co-Immunoprecipitation Protocol for NEK7-NLRP3 Interaction
-
Cell Lysis:
-
Lyse cells in a non-denaturing lysis buffer (e.g., containing 1% Triton X-100 or 0.5% NP-40) supplemented with a protease inhibitor cocktail.
-
-
Pre-clearing:
-
Incubate the lysate with protein A/G agarose (B213101) beads for 1 hour at 4°C to reduce non-specific binding.
-
Centrifuge and collect the supernatant.
-
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with an anti-NLRP3 antibody or an isotype control antibody overnight at 4°C with gentle rotation.
-
Add protein A/G agarose beads and incubate for another 2-4 hours at 4°C.
-
-
Washing:
-
Pellet the beads by centrifugation and wash them 3-5 times with the lysis buffer.
-
-
Elution:
-
Elute the immunoprecipitated proteins by adding Laemmli sample buffer and boiling for 5-10 minutes.
-
-
Western Blot Analysis:
-
Analyze the eluted samples by Western blot using an anti-NEK7 antibody.
-
V. Mandatory Visualizations
Caption: NEK7-NLRP3 signaling pathway and the mechanism of inhibition by this compound.
Caption: Experimental workflow for Western blot analysis of NEK7 and NLRP3.
References
Technical Support Center: Interpreting Unexpected Results in Ofirnoflast-Treated Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results during in vitro experiments with Ofirnoflast.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a first-in-class, orally bioavailable small molecule inhibitor of NIMA-related kinase 7 (NEK7).[1][2][3] It functions as an allosteric modulator that targets NEK7's scaffolding function, which is essential for the assembly of the NLRP3 inflammasome.[1][2][3] By binding to an allosteric site near the ATP-binding pocket of NEK7, this compound induces a conformational change that prevents the interaction between NEK7 and NLRP3.[1][2] This disruption inhibits the formation of the active NLRP3 inflammasome complex, thereby blocking downstream events including caspase-1 activation, pyroptosis, and the release of pro-inflammatory cytokines IL-1β and IL-18.[1][2][3]
Q2: What are the expected outcomes of this compound treatment in a typical cell-based NLRP3 inflammasome activation assay?
In a properly conducted in vitro assay using cells like THP-1 macrophages or iPSC-derived microglia, treatment with this compound is expected to lead to a dose-dependent decrease in the following readouts of NLRP3 inflammasome activation:
-
IL-1β and IL-18 release: A significant reduction in the secretion of these pro-inflammatory cytokines into the cell culture supernatant.[1][2]
-
ASC Speck Formation: A decrease in the number of cells forming apoptosis-associated speck-like protein containing a CARD (ASC) specks, which are a hallmark of inflammasome activation.[1][2]
-
Pyroptosis: A reduction in inflammatory cell death, often measured by lactate (B86563) dehydrogenase (LDH) release.[1][2]
-
Caspase-1 Activation: A decrease in the levels of activated caspase-1.
Q3: Are there any known off-target effects of this compound?
Current literature suggests that this compound is a targeted inhibitor of NEK7 with fewer anticipated off-target liabilities compared to broader anti-inflammatory agents like NSAIDs or corticosteroids.[1][2] However, as with any kinase inhibitor, the possibility of off-target effects should be considered when interpreting unexpected results. Comprehensive off-target kinase profiling data for this compound is not publicly available.
Q4: Besides inflammasome regulation, what other cellular processes is NEK7 involved in?
NEK7 is also known to play a crucial role in cell cycle progression, particularly in mitosis and cytokinesis.[4][5] It is involved in mitotic spindle formation and centriole duplication.[5][6] Therefore, inhibition of NEK7 by this compound could potentially lead to effects on cell proliferation and division, which might be considered an "on-target" but unexpected phenotype in experiments not focused on inflammasome activation.[4][7]
Troubleshooting Guides for Unexpected Results
Scenario 1: No or Reduced Inhibition of IL-1β Release by this compound
If you observe a lack of or a significantly reduced inhibitory effect of this compound on IL-1β secretion, consider the following troubleshooting steps:
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal Cell Priming | Ensure cells are adequately primed with a TLR agonist like LPS (e.g., 10 ng/ml for 3-4 hours for THP-1 cells) to induce pro-IL-1β and NLRP3 expression.[8][9] | Robust IL-1β production in the positive control (LPS + NLRP3 activator, no this compound). |
| Ineffective NLRP3 Activation | Verify the activity of your NLRP3 activator (e.g., Nigericin, ATP, MSU crystals). Use a fresh batch and optimize the concentration and incubation time. | Strong IL-1β release and pyroptosis in the positive control group. |
| This compound Degradation | Prepare fresh stock solutions of this compound in an appropriate solvent (e.g., DMSO) and use them promptly. Avoid repeated freeze-thaw cycles. | Restored inhibitory activity of this compound. |
| Incorrect Dosing | Perform a dose-response curve to determine the optimal inhibitory concentration for your specific cell type and experimental conditions. | A clear sigmoidal dose-response curve with a measurable IC50. |
| Cell Line Issues | Ensure you are using a cell line that expresses all components of the NLRP3 inflammasome (NLRP3, ASC, Caspase-1). Consider using NLRP3-knockout cells as a negative control.[10] | No IL-1β release in NLRP3-KO cells, confirming the pathway's dependence. |
Scenario 2: Increased Cell Death or Cytotoxicity with this compound Treatment
If you observe significant cytotoxicity in your cell cultures upon treatment with this compound that is independent of pyroptosis, consider these possibilities:
| Potential Cause | Troubleshooting Step | Expected Outcome |
| High this compound Concentration | Lower the concentration of this compound. High concentrations of any compound can lead to non-specific toxicity. | Reduced cytotoxicity at lower, effective concentrations. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a non-toxic level (typically <0.5%). | No significant cell death in the vehicle control group. |
| Cell Cycle Arrest | Since NEK7 is involved in mitosis, its inhibition may lead to cell cycle arrest and subsequent apoptosis in rapidly dividing cells.[4][7] Perform a cell cycle analysis (e.g., by flow cytometry) and an apoptosis assay (e.g., Annexin V staining). | Increased population of cells in the G0/G1 or G2/M phase and/or increased apoptosis in this compound-treated cells. |
| Off-Target Effects | While considered specific, off-target effects on other kinases could contribute to cytotoxicity. This is difficult to assess without specific kinase profiling data. | This remains a possibility if other causes are ruled out. |
Scenario 3: Inconsistent or Highly Variable Results
For high variability between replicate wells or experiments, the following factors should be examined:
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inconsistent Cell Seeding | Ensure a uniform single-cell suspension before seeding and use calibrated pipettes for accurate cell numbers in each well. | Consistent cell numbers across all wells of the microplate. |
| Reagent Preparation and Handling | Prepare fresh reagents for each experiment. Ensure thorough mixing of all solutions before adding to the wells. | Reduced variability between replicate wells. |
| Assay Edge Effects | Microplates can exhibit "edge effects" where wells on the perimeter behave differently. Avoid using the outer wells for critical samples or fill them with media to maintain humidity. | More consistent results across the plate. |
| Variable Cell Health | Use cells from a consistent passage number and ensure they are healthy and in the logarithmic growth phase before starting the experiment. | Reproducible results between experiments. |
Experimental Protocols
Model Protocol: In Vitro NLRP3 Inflammasome Inhibition Assay in THP-1 Macrophages
This protocol outlines a general procedure for assessing the inhibitory effect of this compound on NLRP3 inflammasome activation in human THP-1 cells.
1. Cell Culture and Differentiation:
-
Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
To differentiate into macrophage-like cells, seed THP-1 cells in a 96-well plate at a density of 1.2 x 10^5 cells/well and treat with 100 nM Phorbol 12-myristate 13-acetate (PMA) for 24 hours.[8][9]
-
After 24 hours, remove the PMA-containing medium and replace it with fresh, serum-free medium for a 24-hour resting period.
2. Priming and this compound Treatment:
-
Prime the differentiated THP-1 cells with 10 ng/mL Lipopolysaccharide (LPS) for 3-4 hours to induce pro-IL-1β and NLRP3 expression.
-
During the last hour of priming, add varying concentrations of this compound (or vehicle control) to the respective wells.
3. NLRP3 Inflammasome Activation:
-
Activate the NLRP3 inflammasome by adding an activator such as Nigericin (10 µM) or ATP (5 mM) for 1-2 hours.[11]
4. Sample Collection and Analysis:
-
After incubation, centrifuge the plate at 500 x g for 5 minutes.
-
Carefully collect the cell culture supernatants for analysis of IL-1β release and LDH release.
-
The remaining cells can be fixed and stained for ASC speck analysis.
5. Readouts:
-
IL-1β ELISA: Quantify the concentration of IL-1β in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.[12][13][14][15]
-
LDH Cytotoxicity Assay: Measure the amount of LDH released into the supernatants as an indicator of pyroptosis using a commercial LDH assay kit.[16][17][18][19]
-
ASC Speck Visualization: Fix the cells with 4% paraformaldehyde, permeabilize with Triton X-100, and stain with an anti-ASC antibody followed by a fluorescently labeled secondary antibody. Visualize and quantify ASC specks using fluorescence microscopy.[20][21][22][23][24]
Visualizations
Caption: this compound's mechanism of action.
Caption: Experimental workflow for this compound testing.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. This compound: a first-in-class NEK7-targeted inhibitor of the NLRP3 inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. What are NEK7 inhibitors and how do they work? [synapse.patsnap.com]
- 5. academic.oup.com [academic.oup.com]
- 6. NEK7 is required for G1 progression and procentriole formation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Downregulation of NIMA-related kinase-7 inhibits cell proliferation by inducing cell cycle arrest in human retinoblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Investigating the Role of the NLRP3 Inflammasome Pathway in Acute Intestinal Inflammation: Use of THP-1 Knockout Cell Lines in an Advanced Triple Culture Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Investigating the Role of the NLRP3 Inflammasome Pathway in Acute Intestinal Inflammation: Use of THP-1 Knockout Cell Lines in an Advanced Triple Culture Model [frontiersin.org]
- 10. invivogen.com [invivogen.com]
- 11. Assaying NLRP3-mediated LDH and IL-1β release [protocols.io]
- 12. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human IL-1β in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. file.elabscience.com [file.elabscience.com]
- 14. stemcell.com [stemcell.com]
- 15. affigen.com [affigen.com]
- 16. Detection of pyroptosis by measuring released lactate dehydrogenase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pyroptosis Induction and Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Detection of Pyroptosis by Measuring Released Lactate Dehydrogenase Activity | Springer Nature Experiments [experiments.springernature.com]
- 19. Scholars@Duke publication: Detection of pyroptosis by measuring released lactate dehydrogenase activity. [scholars.duke.edu]
- 20. adipogen.com [adipogen.com]
- 21. Monitoring NLRP3 Inflammasome Activation and Exhaustion in Clinical Samples: A Refined Flow Cytometry Protocol for ASC Speck Formation Measurement Directly in Whole Blood after Ex Vivo Stimulation [mdpi.com]
- 22. Measuring NLR Oligomerization II: Detection of ASC Speck Formation by Confocal Microscopy and Immunofluorescence | Springer Nature Experiments [experiments.springernature.com]
- 23. Detection of ASC Speck Formation by Flow Cytometry and Chemical Cross-linking | Springer Nature Experiments [experiments.springernature.com]
- 24. Detection of ASC Speck Formation by Flow Cytometry and Chemical Cross-linking - PubMed [pubmed.ncbi.nlm.nih.gov]
Ofirnoflast Technical Support Center: Troubleshooting and FAQs
Welcome to the technical support center for Ofirnoflast. This resource is designed for researchers, scientists, and drug development professionals to address potential challenges and questions that may arise during long-term studies with this novel NEK7 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a first-in-class, orally bioavailable allosteric inhibitor of NIMA-related kinase 7 (NEK7).[1][2][3] By binding to NEK7, this compound disrupts its interaction with the NLRP3 inflammasome, preventing the assembly and activation of this key inflammatory complex.[2] This, in turn, inhibits the downstream release of pro-inflammatory cytokines IL-1β and IL-18.[4]
Q2: What are the expected outcomes of successful this compound treatment in preclinical models?
A2: In preclinical models, successful treatment with this compound is expected to lead to a significant reduction in inflammatory markers. For instance, in a DSS-induced colitis model, this compound treatment has been shown to reduce cytokine levels and improve physiological outcomes.[4] In models of myelodysplastic syndromes (MDS), it is expected to restore effective hematopoiesis.
Q3: Are there any known biomarkers to monitor this compound activity?
A3: Yes, monitoring downstream markers of NLRP3 inflammasome activation can serve as effective biomarkers. These include levels of secreted IL-1β and IL-18, caspase-1 activation, and ASC speck formation. Additionally, in the context of MDS, a reduction in circulating oxidized mitochondrial DNA (ox-mtDNA), a damage-associated molecular pattern (DAMP) that can activate the inflammasome, has been observed with this compound treatment.[5]
Troubleshooting Guide: Investigating Reduced Efficacy of this compound in Long-Term Studies
While resistance to this compound has not been reported in clinical trials to date, this guide provides a framework for investigating a potential reduction in its efficacy during long-term in vitro or in vivo experiments. The underlying principles are based on known mechanisms of resistance to other kinase inhibitors.[6][7][8][9][10]
| Observed Issue | Potential Cause | Recommended Action |
| Gradual decrease in inhibition of IL-1β and IL-18 secretion over time. | 1. Target Alteration: Mutations in the NEK7 gene affecting the this compound binding site.2. Target Upregulation: Increased expression of NEK7, requiring higher concentrations of this compound for effective inhibition. | 1. Sequence the NEK7 gene in treated and untreated cells to identify potential mutations.2. Quantify NEK7 mRNA and protein levels using qPCR and Western blot, respectively. |
| Reactivation of downstream inflammatory signaling despite continued this compound treatment. | Bypass Pathway Activation: Upregulation of alternative inflammatory signaling pathways that do not depend on NEK7-mediated NLRP3 activation. | Perform a broad cytokine panel analysis to identify upregulated inflammatory mediators. Investigate alternative inflammasome activation pathways (e.g., NLRP1, AIM2). |
| Inconsistent drug efficacy between experimental batches. | Compound Instability or Metabolism: Degradation of this compound in media or rapid metabolism by cells. | Confirm the stability of this compound under your specific experimental conditions using analytical methods like HPLC. Measure the intracellular concentration of this compound. |
| Cellular phenotype no longer responds to this compound. | Phenotypic Transformation: Long-term culture and treatment may lead to selection of a cell population with a different phenotype that is less dependent on the NLRP3 pathway. | Characterize the morphology and key protein expression markers of the treated cells to identify any phenotypic changes compared to the parental cell line. |
Quantitative Data from Clinical Studies
The following tables summarize key efficacy data from the Phase 2a study of this compound in patients with lower-risk myelodysplastic syndromes (MDS).
Table 1: Hematologic Improvement-Erythroid (HI-E) Response in Stage 1 (N=18) [1][11]
| Metric | Result |
| HI-E Response Rate at Week 16 | 72% (13 out of 18 patients) |
| Median Hemoglobin Increase in Responders | 3.5 g/dL |
| HI-E in ESA-Refractory Patients | 91% |
| HI-E in ESA-Intolerant Patients | 75% |
Table 2: Change in Serum Oxidized Mitochondrial DNA (ox-mtDNA) in Evaluable Patients (N=18) [5]
| Timepoint | Median Percent Change from Baseline |
| Week 16 | -53% |
| Week 32 | -29% |
Experimental Protocols
1. Protocol for Assessing NLRP3 Inflammasome Activation and Inhibition by this compound
This protocol is adapted for use with human monocytic THP-1 cells.
-
Cell Culture and Differentiation:
-
Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
To differentiate into macrophage-like cells, seed THP-1 cells at a density of 1 x 10^5 cells/well in a 96-well plate and treat with 100 ng/mL phorbol (B1677699) 12-myristate 13-acetate (PMA) for 24-48 hours.
-
After differentiation, wash the cells with fresh, serum-free medium.[12]
-
-
Priming and Inhibitor Treatment:
-
Prime the differentiated THP-1 cells by incubating with 1 µg/mL lipopolysaccharide (LPS) for 3-4 hours in serum-free medium.[12][13]
-
Prepare serial dilutions of this compound in serum-free medium.
-
After the priming step, remove the LPS-containing medium and add the medium containing different concentrations of this compound or a vehicle control (e.g., DMSO).
-
Pre-incubate the cells with the inhibitor for 30-60 minutes.[12]
-
-
Activation and Sample Collection:
-
Activate the NLRP3 inflammasome by adding an agonist such as ATP (5 mM for 30-60 minutes) or Nigericin (10 µM for 1-2 hours).[12]
-
After activation, centrifuge the plate at 300 x g for 5 minutes.
-
Carefully collect the cell culture supernatant for downstream analysis.
-
-
Analysis:
-
IL-1β Measurement: Quantify the concentration of secreted IL-1β in the supernatant using a human IL-1β ELISA kit according to the manufacturer's instructions.[12][14]
-
Pyroptosis Assessment (LDH Assay): Measure the activity of lactate (B86563) dehydrogenase (LDH) in the supernatant using an LDH cytotoxicity assay kit as an indicator of pyroptosis.[12][15]
-
(Optional) Western Blot for Caspase-1 Cleavage: Lyse the remaining cells and analyze the cell lysates by Western blot using an antibody that detects both pro-caspase-1 and the cleaved p20 subunit of caspase-1.[12][14]
-
2. Protocol for In Vitro NEK7 Kinase Activity Assay
This protocol can be used to assess the direct inhibitory effect of this compound on NEK7 kinase activity.
-
Reagents and Materials:
-
Recombinant human NEK7 protein
-
Myelin basic protein (MBP) as a substrate
-
Kinase assay buffer
-
[γ-³²P]ATP
-
This compound at various concentrations
-
SDS-PAGE gels and autoradiography equipment
-
-
Procedure:
-
Prepare a reaction mixture containing kinase assay buffer, recombinant NEK7, and MBP.
-
Add this compound at a range of concentrations to the reaction mixture and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for 30 minutes.
-
Stop the reaction by adding SDS loading buffer.
-
Separate the proteins by SDS-PAGE.
-
Visualize the phosphorylated MBP by autoradiography.
-
Quantify the band intensity to determine the extent of NEK7 inhibition by this compound.
-
Visualizations
Caption: this compound's mechanism of action on the NLRP3 inflammasome pathway.
References
- 1. Halia Therapeutics Announces Positive Phase 2a Data for this compound in Lower-Risk MDS at ASH 2025 [prnewswire.com]
- 2. Halia Therapeutics Completes Enrollment in Phase 2a Clinical Trial of HT-6184 for Myelodysplastic Syndrome (MDS) [prnewswire.com]
- 3. targetedonc.com [targetedonc.com]
- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. ashpublications.org [ashpublications.org]
- 6. Molecular Pathways: Resistance to Kinase Inhibitors and Implications for Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acquired resistance to EGFR tyrosine kinase inhibitors in EGFR mutant lung cancer: Distinct natural history of patients with tumors harboring the T790M mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Acquired Resistance to Drugs Targeting Tyrosine Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. dovepress.com [dovepress.com]
- 11. Halia Therapeutics Announces Positive Phase 2a Data for this compound in Lower-Risk MDS at ASH 2025 - BioSpace [biospace.com]
- 12. benchchem.com [benchchem.com]
- 13. Cellular Models and Assays to Study NLRP3 Inflammasome Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Noncanonical NLRP3 Inflammasome Activation: Standard Protocols | Springer Nature Experiments [experiments.springernature.com]
- 15. Assaying NLRP3-mediated LDH and IL-1β release [protocols.io]
Technical Support Center: Ofirnoflast In Vivo Dosage Refinement
This technical support center provides guidance for researchers, scientists, and drug development professionals on refining the dosage of Ofirnoflast to minimize toxicity in in vivo experiments. The information is based on publicly available preclinical and clinical data and general principles of toxicology.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how does it relate to potential toxicity?
A1: this compound is a first-in-class, orally bioavailable, allosteric inhibitor of NIMA-related kinase 7 (NEK7).[1] Its primary mechanism of action is to disrupt the interaction between NEK7 and the NLRP3 inflammasome, a key component of the innate immune system.[1][2] This disruption prevents the assembly and activation of the NLRP3 inflammasome, which in turn blocks the release of pro-inflammatory cytokines IL-1β and IL-18.[1] By selectively targeting this pathway, this compound aims to reduce inflammation with fewer off-target effects compared to broader immunosuppressants.[1] Potential toxicity could arise from on-target effects related to the modulation of the immune response or off-target interactions. However, preclinical and early clinical data suggest a favorable safety profile.[3]
Q2: What is the current clinical status of this compound?
A2: this compound (also known as HT-6184) is currently in Phase 2 clinical trials for several indications, including Myelodysplastic Syndromes (MDS) and a planned trial for obesity in combination with semaglutide.[2][4][5] A Phase 1 clinical trial in healthy volunteers has been completed and demonstrated that this compound was well-tolerated and effective in reducing key inflammatory biomarkers.[6]
Q3: Is there any publicly available in vivo toxicity data for this compound?
A3: Specific quantitative in vivo toxicity data, such as LD50 (median lethal dose) or a comprehensive Maximum Tolerated Dose (MTD) across different species from formal toxicology studies, is limited in the public domain, which is common for investigational drugs. However, a Phase 1 study in healthy human volunteers showed that this compound was well-tolerated at single doses up to 4 mg and multiple doses up to 4 mg over two weeks.[6] In a Phase 2a study for lower-risk MDS, this compound demonstrated a favorable safety profile with no treatment-related serious adverse events.[3] Preclinical studies in a DSS-induced colitis mouse model showed therapeutic efficacy without reported toxicity.[1]
Q4: How should I determine a starting dose for my in vivo animal study?
A4: Determining a starting dose requires a multi-faceted approach. It is recommended to:
-
Review available in vitro data: Start with the EC50 or IC50 values of this compound from relevant cell-based assays. The goal is to achieve plasma concentrations in your animal model that are above these values.
-
Consult preclinical efficacy studies: Published studies on this compound in models like DSS-induced colitis or MDS xenografts can provide a reference point for effective dose ranges.[1][6]
-
Consider interspecies dose scaling: If data from other species is available, allometric scaling can be used to estimate a starting dose for your model. However, this should be done with caution and validated experimentally.
-
Conduct a dose-range finding study: A pilot study with a small number of animals per group across a wide range of doses is the most effective way to determine a safe and efficacious starting dose.
Q5: What are the key parameters to monitor for toxicity in animal studies with this compound?
A5: It is crucial to monitor for a range of clinical and subclinical signs of toxicity, including:
-
Clinical Observations: Daily monitoring of animal well-being, including changes in body weight, food and water consumption, activity levels, and physical appearance (e.g., ruffled fur).
-
Hematology and Clinical Chemistry: At the end of the study, or at interim time points, collect blood samples to analyze for changes in blood cell counts, liver enzymes (ALT, AST), kidney function markers (BUN, creatinine), and other relevant parameters.
-
Cytokine Profiling: As this compound targets the inflammasome, monitoring plasma levels of IL-1β, IL-18, and other relevant cytokines can serve as both a pharmacodynamic and a potential toxicity marker.
-
Histopathology: At the end of the study, perform a comprehensive histopathological examination of major organs to identify any microscopic changes.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High toxicity or mortality observed at the initial dose. | The starting dose is too high. | Reduce the dose significantly (e.g., by 50-75%) and consider a more gradual dose-escalation study. Ensure proper drug formulation and administration technique. |
| Off-target effects. | While this compound is reported to be selective, off-target effects are always a possibility. Review the literature for known off-target activities of NEK7 inhibitors. Consider using a lower dose in combination with another agent if appropriate for your model. | |
| No therapeutic effect observed. | The dose is too low. | Gradually escalate the dose in subsequent cohorts. Ensure that the plasma concentration of this compound is sufficient to engage the target by performing pharmacokinetic analysis. |
| Poor bioavailability in the chosen animal model or with the selected vehicle. | Confirm the oral bioavailability of your formulation. Consider alternative administration routes (e.g., intraperitoneal) if oral administration is not effective. Ensure the vehicle used for formulation is appropriate and does not interfere with absorption. | |
| The NLRP3 inflammasome is not a primary driver of the disease phenotype in your model. | Validate the role of the NLRP3 inflammasome in your specific model using genetic knockout animals or by measuring inflammasome activation markers. | |
| Inconsistent results between animals. | Variability in drug metabolism or absorption. | Ensure a consistent dosing schedule and technique. Consider using animals of the same age, sex, and genetic background. Increase the number of animals per group to improve statistical power. |
| Formulation instability. | Prepare fresh formulations for each dosing and ensure proper storage conditions. |
Data Presentation
Table 1: Summary of this compound (HT-6184) Phase 1 Single and Multiple Ascending Dose (SAD/MAD) Study in Healthy Volunteers [6]
| Study Phase | Dose Levels Tested | Treatment-Related Treatment-Emergent Adverse Events (TR-TEAEs) - this compound | TR-TEAEs - Placebo | Key Findings |
| Single Ascending Dose (SAD) | Up to 4 mg | 12.5% | 0% | Well-tolerated as a single dose. |
| Multiple Ascending Dose (MAD) | Up to 4 mg over 2 weeks | 20.8% | 25% | Well-tolerated with multiple doses. No severe adverse events reported. Two subjects at the highest dose withdrew due to TEAEs. |
Table 2: Preclinical Efficacy of this compound in a Mouse Model of DSS-Induced Colitis [1]
| Model | Key Outcomes |
| DSS-Induced Colitis | Significantly reduced cytokine levels and improved physiological outcomes. |
Experimental Protocols
Protocol 1: General In Vivo Dose-Range Finding Study for this compound
-
Animal Model: Select a relevant rodent species (e.g., C57BL/6 mice or Sprague-Dawley rats). Use a sufficient number of animals per group (n=3-5) for initial range-finding.
-
Dose Selection: Based on in vitro potency and any available preclinical data, select a wide range of doses. For example, if the in vitro IC50 is in the nanomolar range, you might test doses from 1 mg/kg to 100 mg/kg. Include a vehicle control group.
-
Formulation and Administration: Formulate this compound in a suitable vehicle for oral gavage (e.g., 0.5% methylcellulose). Administer the drug once or twice daily for a defined period (e.g., 7-14 days).
-
Monitoring:
-
Daily: Record body weight, food and water intake, and clinical signs of toxicity (e.g., lethargy, ruffled fur, abnormal posture).
-
End of Study: Collect blood for hematology and clinical chemistry. Euthanize animals and perform gross necropsy. Collect major organs for histopathology.
-
-
Data Analysis: Determine the Maximum Tolerated Dose (MTD), defined as the highest dose that does not cause significant toxicity (e.g., >10-15% body weight loss or severe clinical signs). Identify the No-Observed-Adverse-Effect-Level (NOAEL).
Mandatory Visualizations
Caption: Mechanism of action of this compound in inhibiting the NLRP3 inflammasome pathway.
Caption: Experimental workflow for refining this compound dosage in vivo.
References
- 1. This compound: a first-in-class NEK7-targeted inhibitor of the NLRP3 inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. captortherapeutics.com [captortherapeutics.com]
- 6. Halia Therapeutics Announces Positive Phase 1 Clinical Trial Results for HT-6184 at the 5th Inflammasome Therapeutics Summit [prnewswire.com]
Validation & Comparative
Ofirnoflast: A Comparative Guide to NLRP3 Inflammasome Inhibition in Primary Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Ofirnoflast's performance in inhibiting the NLRP3 inflammasome in primary cells against other established inhibitors. The data presented herein is intended to offer an objective overview supported by experimental evidence to aid in research and development decisions.
Executive Summary
This compound is a first-in-class, orally bioavailable, small-molecule inhibitor of the NLRP3 inflammasome that acts by targeting NEK7, a crucial component for inflammasome assembly.[1][2] This mechanism is distinct from many other NLRP3 inhibitors that directly target the NLRP3 protein itself. This guide will compare the inhibitory activity of this compound with well-characterized NLRP3 inhibitors, MCC950 and Glyburide, focusing on their effects in primary human cells.
Mechanism of Action: A Tale of Two Strategies
The NLRP3 inflammasome is a multi-protein complex that, upon activation by a wide array of stimuli, triggers the maturation and release of pro-inflammatory cytokines IL-1β and IL-18, and induces a form of inflammatory cell death known as pyroptosis.
This compound disrupts the formation of the NLRP3 inflammasome by binding to NEK7, a serine/threonine kinase.[1][2] NEK7 acts as a scaffold, bringing NLRP3 molecules together to facilitate oligomerization and subsequent activation. By engaging an allosteric site on NEK7, this compound induces a conformational change that prevents its interaction with NLRP3, thereby blocking the assembly of the functional inflammasome complex.[1][2]
In contrast, MCC950 , a widely used research tool and clinical candidate, directly targets the Walker A motif within the NACHT domain of the NLRP3 protein. This interaction is thought to lock NLRP3 in an inactive conformation, preventing its ATPase activity which is essential for inflammasome activation.
Glyburide , an older sulfonylurea drug used to treat type 2 diabetes, also inhibits the NLRP3 inflammasome. Its mechanism is believed to be upstream of NLRP3 activation and may involve the modulation of ATP-sensitive potassium channels, although the precise molecular target for its anti-inflammatory effect is still under investigation.[3][4][5]
Comparative Efficacy in Primary Human Cells
The following tables summarize the available data on the inhibitory activity of this compound, MCC950, and Glyburide in primary human cells. It is important to note that direct, head-to-head comparative studies with this compound in primary cells are limited in the public domain.
Table 1: Inhibition of IL-1β Release in Primary Human Cells
| Compound | Primary Cell Type | Assay Conditions | Reported IC50 / Inhibition | Citation(s) |
| This compound | LPS-activated inflammatory monocytes | Not specified | 5-10 fold inhibition of IL-1β secretion | [6][7] |
| CMML patient-derived cells | Not specified | 5-10 fold inhibition of IL-1β secretion | [6][7] | |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | Preclinical data | Reduces IL-1β production | [8] | |
| Human Whole Blood | Preclinical data | Reduces IL-1β production | [8] | |
| MCC950 | Human Monocyte-Derived Macrophages (HMDM) | LPS + ATP stimulation | 8.1 nM | [9] |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | LPS + Nigericin stimulation | Qualitative inhibition | [10][11] | |
| Human Whole Blood | LPS + Nigericin stimulation | 627 nM | [10] | |
| Glyburide | Human Monocytes | ATP-induced IL-1β release | Qualitative inhibition | [3][4][5] |
Note: The quantitative data for this compound in primary human cells is currently limited to fold-inhibition values. Further studies are needed to establish a precise IC50 in these cell types for direct comparison.
Experimental Protocols
The following are detailed methodologies for key experiments used to validate the inhibition of the NLRP3 inflammasome in primary human cells.
IL-1β Release Assay in Primary Human PBMCs
This assay quantifies the amount of mature IL-1β secreted from primary human Peripheral Blood Mononuclear Cells (PBMCs) following NLRP3 inflammasome activation.
a. Isolation of PBMCs:
-
Isolate PBMCs from fresh human blood using Ficoll-Paque density gradient centrifugation.
-
Wash the isolated cells with sterile PBS and resuspend in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
b. Cell Seeding and Priming:
-
Seed PBMCs in a 96-well plate at a density of 2 x 10^5 cells/well.
-
Prime the cells with 1 µg/mL lipopolysaccharide (LPS) for 3-4 hours at 37°C to induce the expression of pro-IL-1β and NLRP3.
c. Inhibitor Treatment:
-
Pre-incubate the primed cells with various concentrations of this compound, MCC950, Glyburide, or vehicle control (DMSO) for 1 hour at 37°C.
d. Inflammasome Activation:
-
Activate the NLRP3 inflammasome by adding 5 mM ATP for 30-60 minutes or 10 µM Nigericin for 60 minutes at 37°C.
e. Sample Collection and Analysis:
-
Centrifuge the plate and collect the cell culture supernatants.
-
Measure the concentration of secreted IL-1β in the supernatants using a human IL-1β ELISA kit according to the manufacturer's instructions.
ASC Speck Formation Assay in Primary Human Monocytes (Immunofluorescence)
This assay visualizes the formation of the Apoptosis-associated speck-like protein containing a CARD (ASC) speck, a hallmark of inflammasome assembly.
a. Monocyte Isolation and Culture:
-
Isolate primary human monocytes from PBMCs by magnetic-activated cell sorting (MACS) using CD14 microbeads or by plastic adherence.
-
Culture the monocytes on glass coverslips in a 24-well plate in RPMI-1640 medium with 10% FBS.
b. Priming and Inhibition:
-
Prime the monocytes with 1 µg/mL LPS for 3-4 hours.
-
Treat with the inhibitors or vehicle control for 1 hour.
c. Inflammasome Activation:
-
Activate the NLRP3 inflammasome with 5 mM ATP or 10 µM Nigericin.
d. Immunofluorescence Staining:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Block with 5% bovine serum albumin (BSA) in PBS.
-
Incubate with a primary antibody against ASC overnight at 4°C.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
e. Imaging and Quantification:
-
Mount the coverslips on microscope slides.
-
Visualize ASC specks using a fluorescence or confocal microscope. ASC specks appear as a single, large, perinuclear aggregate of ASC.
-
Quantify the percentage of cells with ASC specks in multiple fields of view for each condition.
Pyroptosis Assessment by Lactate (B86563) Dehydrogenase (LDH) Release Assay
This assay measures the release of the cytosolic enzyme lactate dehydrogenase (LDH) into the cell culture supernatant, which is an indicator of plasma membrane rupture during pyroptosis.
a. Cell Culture and Treatment:
-
Isolate and culture primary human macrophages from monocytes by treating with M-CSF for 5-7 days.
-
Seed the macrophages in a 96-well plate and follow the same priming, inhibition, and activation steps as in the IL-1β release assay.
b. Sample Collection:
-
Centrifuge the plate to pellet any detached cells.
-
Carefully collect the cell culture supernatant.
c. LDH Measurement:
-
Use a commercially available LDH cytotoxicity assay kit.
-
Mix the supernatant with the reaction mixture provided in the kit and incubate as per the manufacturer's instructions.
-
Measure the absorbance at the specified wavelength using a plate reader.
-
Calculate the percentage of LDH release relative to a positive control (cells lysed with a lysis buffer).
Conclusion
This compound presents a novel mechanism for NLRP3 inflammasome inhibition by targeting the essential scaffolding protein NEK7. While quantitative data in primary human cells is still emerging, preclinical studies demonstrate its potential to significantly reduce the release of key inflammatory cytokines. In comparison, MCC950 offers potent and direct inhibition of NLRP3 with well-characterized IC50 values in primary human macrophages. Glyburide also inhibits NLRP3 activation, though its precise mechanism and potency in primary immune cells are less defined.
The provided experimental protocols offer a robust framework for researchers to conduct their own comparative studies and further elucidate the therapeutic potential of this compound and other NLRP3 inflammasome inhibitors in relevant primary cell models. Future studies establishing a clear IC50 for this compound in primary human immune cells will be crucial for a more direct and comprehensive comparison with other inhibitors in the field.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. This compound: a first-in-class NEK7-targeted inhibitor of the NLRP3 inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glyburide inhibits the Cryopyrin/Nalp3 inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. researchgate.net [researchgate.net]
- 6. ashpublications.org [ashpublications.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. wellcomeopenresearch-files.f1000.com [wellcomeopenresearch-files.f1000.com]
- 11. MCC950 blocks enhanced interleukin-1β production in patients with NLRP3 low penetrance variants - PubMed [pubmed.ncbi.nlm.nih.gov]
Ofirnoflast: A Comparative Analysis Against Other NLRP3 Inflammasome Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The landscape of therapies targeting the NLRP3 inflammasome is rapidly evolving, with several promising candidates in development. This guide provides a detailed comparison of Ofirnoflast (HT-6184), a novel NEK7 inhibitor, with other notable NLRP3 inflammasome inhibitors, namely MCC950 and Dapansutrile (OLT1177). The information is intended to provide an objective overview supported by available preclinical and clinical data to aid in research and development decisions.
Mechanism of Action: A Key Differentiator
This compound presents a unique mechanism of action by targeting NEK7, a serine/threonine kinase that acts as an essential scaffold for the assembly of the NLRP3 inflammasome.[1][2] By allosterically modulating NEK7, this compound prevents the formation of the active inflammasome complex and can also promote the disassembly of pre-formed inflammasomes.[3][4] This upstream intervention inhibits the subsequent activation of caspase-1 and the release of pro-inflammatory cytokines IL-1β and IL-18.
In contrast, MCC950 is a potent and specific small-molecule inhibitor that directly targets the NLRP3 protein itself, preventing its activation.[5] Dapansutrile also directly and selectively inhibits the NLRP3 inflammasome, thereby blocking the activation of IL-1β.[6][7]
Signaling Pathway of NLRP3 Inflammasome Activation and Inhibition
Caption: NLRP3 inflammasome activation pathway and points of inhibition.
Preclinical Efficacy
In Vitro Inhibition of NLRP3 Inflammasome
| Compound | Cell Type | Stimulus | Key Finding |
| This compound | THP-1 macrophages, iPSC-derived microglia | Multiple | Suppresses ASC specks, IL-1β release, and pyroptotic cell death.[8] |
| MCC950 | Bone marrow-derived macrophages (BMDMs) | ATP, Nigericin (B1684572) | Blocks IL-1β secretion and pyroptosis.[9] |
| Dapansutrile | Human monocytes | Multiple | Selectively inhibits NLRP3-mediated IL-1β production.[6] |
In Vivo Models of Inflammation
| Compound | Animal Model | Key Findings |
| This compound | DSS-induced colitis | Significantly reduces cytokine levels and improves physiological outcomes.[8] |
| MCC950 | Spontaneous chronic colitis (Winnie mice) | Oral administration of 40 mg/kg for three weeks significantly improved body weight gain, colon length, disease activity index, and histopathological scores. Suppressed release of IL-1β, IL-18, TNF-α, and other cytokines in colonic explants.[5] |
| Dapansutrile | MOG peptide-induced experimental autoimmune encephalomyelitis (EAE) | Prophylactic administration (3.5 g/kg in food) reduced infiltration of CD4+ T cells and macrophages into the spinal cord, decreased spinal cord levels of IL-1β, IL-18, and IL-6, and resulted in a 2-fold reduction in demyelination.[10] |
| Monosodium urate (MSU)-induced gouty arthritis | Prophylactic or early therapeutic administration (600 mg/kg) reduced inflammatory immune cell infiltration and synovial levels of IL-1β, IL-6, MPO, and CXCL1.[11] |
Clinical Efficacy
| Compound | Indication | Phase | Key Findings |
| This compound | Lower-risk Myelodysplastic Syndromes (MDS) with symptomatic anemia | Phase 2a | Achieved a 72% hematologic improvement-erythroid (HI-E) response rate at Week 16 in the Stage 1 efficacy population (N=18). Responders showed a median hemoglobin increase of 3.5 g/dL.[12] |
| Dapansutrile | Acute Gout Flare | Phase 2a | Demonstrated a significant clinical and inflammatory cytokine response at Day 3 in all dose groups. A dose-dependent reduction in investigator-assessed joint tenderness and swelling was observed.[13] |
| MCC950 | Rheumatoid Arthritis | Phase 2 | Reportedly halted due to observations of elevated serum liver enzymes, indicating potential liver toxicity.[14] |
Experimental Protocols
In Vitro NLRP3 Inflammasome Inhibition Assay
This protocol is a generalized procedure for assessing the in vitro efficacy of NLRP3 inhibitors.
1. Cell Culture and Differentiation:
-
Culture THP-1 human monocytic cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Differentiate THP-1 cells into macrophage-like cells by treating with 100 ng/mL phorbol (B1677699) 12-myristate 13-acetate (PMA) for 24-48 hours.
2. Priming (Signal 1):
-
Replace the medium with fresh, serum-free medium.
-
Prime the cells with 1 µg/mL lipopolysaccharide (LPS) for 3-4 hours to upregulate the expression of NLRP3 and pro-IL-1β.
3. Inhibitor Treatment:
-
Pre-incubate the primed cells with various concentrations of the test inhibitor (e.g., this compound, MCC950, Dapansutrile) or vehicle control for 1 hour.
4. Activation (Signal 2):
-
Induce NLRP3 inflammasome activation by adding a stimulus such as 5 mM ATP for 30-60 minutes or 10 µM nigericin for 1-2 hours.
5. Measurement of IL-1β Release:
-
Collect the cell culture supernatant.
-
Quantify the concentration of secreted IL-1β using a commercially available enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.
6. Assessment of Pyroptosis:
-
Measure the release of lactate (B86563) dehydrogenase (LDH) from damaged cells into the supernatant using a cytotoxicity assay kit as an indicator of pyroptotic cell death.
Caption: In Vitro NLRP3 Inhibition Assay Workflow.
Dextran Sulfate (B86663) Sodium (DSS)-Induced Colitis Model in Mice
This protocol outlines a common method for inducing and evaluating colitis in a mouse model.
1. Animal Model:
-
Use 8-12 week old C57BL/6 mice. House them under standard conditions with free access to food and water.
2. Induction of Colitis:
-
Administer 2-3% (w/v) DSS (molecular weight 36,000-50,000 Da) in the drinking water ad libitum for 5-7 consecutive days.
3. Treatment:
-
Administer the test compound (e.g., this compound, MCC950) or vehicle control daily via oral gavage or another appropriate route, starting from the first day of DSS administration.
4. Monitoring:
-
Monitor the mice daily for body weight, stool consistency, and the presence of blood in the stool.
-
Calculate a Disease Activity Index (DAI) score based on these parameters.
5. Endpoint Analysis:
-
At the end of the study period, euthanize the mice.
-
Excise the colon and measure its length.
-
Collect colonic tissue for histopathological analysis (e.g., H&E staining) to assess inflammation, ulceration, and crypt damage.
-
Homogenize a portion of the colon to measure myeloperoxidase (MPO) activity as an indicator of neutrophil infiltration.
-
Measure cytokine levels (e.g., IL-1β, TNF-α) in the colonic tissue homogenate using ELISA or other immunoassays.
Logical Comparison of Inhibitor Characteristics
Caption: Key characteristics of this compound, MCC950, and Dapansutrile.
Summary and Conclusion
This compound stands out due to its unique upstream mechanism of action, targeting NEK7 to inhibit NLRP3 inflammasome assembly. This approach may offer a distinct therapeutic window and safety profile compared to direct NLRP3 inhibitors. Preclinical data for this compound in a colitis model are promising, and it has demonstrated significant clinical efficacy in patients with lower-risk MDS.
Dapansutrile has also shown positive results in clinical trials for acute gout and is being investigated for other inflammatory conditions. Its direct inhibition of NLRP3 is a more conventional approach within this class of drugs. MCC950, while a potent preclinical tool, has faced challenges in clinical development due to safety concerns.
The choice of an NLRP3 inflammasome inhibitor for research or therapeutic development will depend on the specific disease context, desired mechanism of action, and the evolving clinical data for each compound. This guide provides a foundational comparison to inform such decisions.
References
- 1. ashpublications.org [ashpublications.org]
- 2. ashpublications.org [ashpublications.org]
- 3. Halia Therapeutics Completes Enrollment in Phase 2a Clinical Trial of HT-6184 for Myelodysplastic Syndrome (MDS) [prnewswire.com]
- 4. patientworthy.com [patientworthy.com]
- 5. MCC950, a specific small molecule inhibitor of NLRP3 inflammasome attenuates colonic inflammation in spontaneous colitis mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dapansutrile, an oral selective NLRP3 inflammasome inhibitor, for treatment of gout flares: an open-label, dose-adaptive, proof-of-concept, phase 2a trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ard.bmj.com [ard.bmj.com]
- 8. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 9. Dextran sodium sulfate potentiates NLRP3 inflammasome activation by modulating the KCa3.1 potassium channel in a mouse model of colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. alzdiscovery.org [alzdiscovery.org]
- 11. alzdiscovery.org [alzdiscovery.org]
- 12. Halia Therapeutics Announces Positive Phase 2a Data for this compound in Lower-Risk MDS at ASH 2025 [prnewswire.com]
- 13. The First Phase 2a Proof-of-Concept Study of a Selective NLRP3 Inflammasome Inhibitor, Dapansutrile™ (OLT1177™), in Acute Gout - ACR Meeting Abstracts [acrabstracts.org]
- 14. Discovery of a selective NLRP3-targeting compound with therapeutic activity in MSU-induced peritonitis and DSS-induced acute intestinal inflammation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to NLRP3 Inflammasome Inhibition: Ofirnoflast vs. Direct NLRP3 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The NLRP3 inflammasome, a key component of the innate immune system, has emerged as a critical therapeutic target for a wide range of inflammatory diseases. Its dysregulation is implicated in conditions from autoimmune disorders to neurodegenerative diseases. This guide provides a detailed comparison of two major strategies for inhibiting the NLRP3 inflammasome: the indirect approach of targeting NEK7 with ofirnoflast, and the direct inhibition of the NLRP3 protein itself.
Executive Summary
This compound, a first-in-class NEK7 inhibitor, offers a novel, upstream mechanism for controlling NLRP3 inflammasome activation. By allosterically modulating NEK7, this compound prevents the crucial interaction between NEK7 and NLRP3, thereby inhibiting inflammasome assembly.[1][2] This contrasts with direct NLRP3 inhibitors, such as the well-characterized research compound MCC950, which bind directly to the NLRP3 protein to lock it in an inactive state. While direct inhibitors have demonstrated potent efficacy in preclinical models, concerns regarding off-target effects have been raised. This compound's targeted approach may offer a more favorable safety profile by avoiding broader immunosuppressive effects.[1][3][4] This guide will delve into the distinct mechanisms of action, present available quantitative data, and provide detailed experimental protocols to aid researchers in their evaluation of these promising therapeutic strategies.
Mechanism of Action: A Tale of Two Targets
The fundamental difference between this compound and direct NLRP3 inhibitors lies in their molecular targets within the inflammasome activation cascade.
This compound: An Indirect Approach via NEK7 Inhibition
This compound is an orally bioavailable, allosteric inhibitor of NIMA-related kinase 7 (NEK7).[1][2] NEK7 acts as a crucial scaffold for the assembly of the NLRP3 inflammasome. This compound binds to an allosteric site on NEK7, inducing a conformational change that prevents its interaction with NLRP3.[1] This disruption of the NEK7-NLRP3 complex is a critical upstream event that blocks the subsequent assembly of the inflammasome, caspase-1 activation, and the release of pro-inflammatory cytokines IL-1β and IL-18.[1][2]
Direct NLRP3 Inhibitors: Targeting the Core Component
Direct NLRP3 inhibitors, exemplified by MCC950, function by physically binding to the NLRP3 protein. MCC950 specifically targets the Walker B motif within the NACHT domain of NLRP3.[5] This interaction inhibits the ATPase activity of NLRP3, which is essential for its oligomerization and the subsequent recruitment of the adaptor protein ASC. By locking NLRP3 in an inactive conformation, these inhibitors effectively halt the entire downstream signaling cascade of the inflammasome.[5]
Comparative Performance Data
While direct head-to-head comparative studies in the same experimental settings are limited, the available data allows for an assessment of the potency and selectivity of each class of inhibitor.
| Parameter | This compound | Direct NLRP3 Inhibitors (MCC950 as example) |
| Primary Target | NEK7[1] | NLRP3[5] |
| Mechanism | Allosteric inhibition of NEK7, preventing NEK7-NLRP3 interaction[1] | Direct binding to NLRP3 (Walker B motif), inhibiting ATPase activity[5] |
| In Vitro Potency (IL-1β Release) | Data not publicly available in IC50 format. | ~7.5 nM (murine BMDMs), ~8.1 nM (human MDMs)[6] |
| Preclinical Efficacy | Demonstrated efficacy in a DSS-induced colitis model (reduced cytokine levels) and in myelodysplastic syndromes (MDS) models.[1][4] | Potent activity in numerous preclinical models including experimental autoimmune encephalomyelitis (EAE) and spinal cord injury.[7] |
| Known Off-Targets | Presented as having fewer anticipated liabilities and avoiding broader immunosuppressive effects.[1][3] | MCC950 has been shown to inhibit Carbonic Anhydrase 2 (IC50 ~11 µM).[8][9][10] |
| Clinical Development | Currently in Phase 2 clinical trials for various indications including MDS.[1][11] | Clinical development of MCC950 was halted, but other direct NLRP3 inhibitors are in clinical trials. |
Experimental Protocols
To aid in the experimental evaluation of these inhibitors, detailed methodologies for key assays are provided below.
Protocol 1: In Vitro NLRP3 Inflammasome Inhibition Assay (IL-1β Release)
This protocol describes the measurement of IL-1β secretion from lipopolysaccharide (LPS)-primed macrophages, a standard method for assessing NLRP3 inflammasome inhibition.
Materials:
-
Murine bone marrow-derived macrophages (BMDMs) or human THP-1 monocytes
-
LPS (1 µg/mL)
-
ATP (5 mM) or Nigericin (10 µM)
-
This compound or direct NLRP3 inhibitor (e.g., MCC950)
-
Cell culture medium (e.g., DMEM)
-
Human or mouse IL-1β ELISA kit
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed BMDMs or differentiated THP-1 cells in a 96-well plate at a suitable density and allow them to adhere.
-
Priming: Prime the cells with 1 µg/mL LPS for 3-4 hours to induce the expression of pro-IL-1β and NLRP3.
-
Inhibitor Treatment: Pre-incubate the primed cells with varying concentrations of this compound or the direct NLRP3 inhibitor for 30-60 minutes.
-
NLRP3 Activation: Activate the NLRP3 inflammasome by adding 5 mM ATP for 30-60 minutes or 10 µM Nigericin for 1-2 hours.
-
Sample Collection: Centrifuge the plate and carefully collect the cell culture supernatant.
-
IL-1β Quantification: Measure the concentration of IL-1β in the supernatant using an ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of IL-1β inhibition for each inhibitor concentration compared to the vehicle control and determine the IC50 value.
Protocol 2: NEK7-NLRP3 Interaction Assay (HTRF)
This protocol outlines a Homogeneous Time-Resolved Fluorescence (HTRF) assay to specifically measure the disruption of the NEK7-NLRP3 interaction by inhibitors like this compound.
Materials:
-
Recombinant tagged NEK7 (e.g., GST-tagged)
-
Recombinant tagged NLRP3 (e.g., 6xHis-tagged)
-
HTRF donor-labeled anti-tag antibody (e.g., anti-GST-Tb)
-
HTRF acceptor-labeled anti-tag antibody (e.g., anti-6His-d2)
-
This compound
-
Assay buffer
-
384-well low volume plates
-
HTRF-compatible plate reader
Procedure:
-
Reagent Preparation: Prepare solutions of recombinant NEK7, NLRP3, and HTRF antibodies in the assay buffer.
-
Inhibitor Addition: Add serial dilutions of this compound to the wells of a 384-well plate.
-
Protein Incubation: Add the recombinant NEK7 and NLRP3 proteins to the wells and incubate to allow for their interaction in the presence of the inhibitor.
-
Antibody Addition: Add the HTRF donor and acceptor antibodies to the wells and incubate to allow for binding to their respective tags.
-
Signal Detection: Read the plate on an HTRF-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.
-
Data Analysis: Calculate the HTRF ratio and determine the IC50 value for the inhibition of the NEK7-NLRP3 interaction.
Protocol 3: Off-Target Selectivity Profiling
To assess the selectivity of the inhibitors, a kinase panel screen or a broader proteome-wide screen can be employed.
Kinase Selectivity Profiling (for this compound):
-
Method: Utilize a commercial kinase panel screening service (e.g., using radiometric, fluorescence, or luminescence-based assays) to test the inhibitory activity of this compound against a broad range of kinases at a fixed concentration.
-
Data Analysis: The percentage of inhibition for each kinase is determined, and a selectivity profile is generated.
Proteome-wide Off-Target Screening (for Direct NLRP3 Inhibitors):
-
Method: Employ techniques such as affinity-based chemical proteomics or cellular thermal shift assays (CETSA) to identify potential off-target binding partners of the direct NLRP3 inhibitor in a cellular context.[8][9]
-
Data Analysis: Proteins that show significant binding or thermal stabilization in the presence of the inhibitor are identified as potential off-targets and can be further validated using specific activity assays (e.g., the carbonic anhydrase activity assay for MCC950).[8][10][12]
Conclusion
Both this compound and direct NLRP3 inhibitors represent promising therapeutic avenues for a multitude of inflammatory diseases. This compound's unique mechanism of targeting the NEK7-NLRP3 interaction provides an upstream point of intervention that may offer a superior safety profile by avoiding direct interaction with the more promiscuous NLRP3 protein and potential off-target effects. Direct NLRP3 inhibitors, on the other hand, have demonstrated high potency in preclinical settings. The choice of inhibitor for a specific research or therapeutic application will depend on a careful consideration of the desired level of selectivity, the potential for off-target effects, and the specific disease context. The experimental protocols provided in this guide offer a framework for the rigorous evaluation of these and other novel NLRP3 inflammasome inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound: a first-in-class NEK7-targeted inhibitor of the NLRP3 inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Halia Therapeutics to Present Groundbreaking Data on Novel Allosteric NEK7 Inhibitor this compound at the 2025 American Society of Hematology Annual Meeting [prnewswire.com]
- 4. firstwordpharma.com [firstwordpharma.com]
- 5. inflammasomelab.com [inflammasomelab.com]
- 6. benchchem.com [benchchem.com]
- 7. MCC950, a Selective Inhibitor of NLRP3 Inflammasome, Reduces the Inflammatory Response and Improves Neurological Outcomes in Mice Model of Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Probe for NLRP3 Inflammasome Inhibitor MCC950 Identifies Carbonic Anhydrase 2 as a Novel Target - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 12. researchgate.net [researchgate.net]
Ofirnoflast's NEK7-Dependent Effects: A Comparative Cross-Validation Using NEK7 Knockout Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Ofirnoflast, a first-in-class, selective NEK7 inhibitor, and its effects on the NLRP3 inflammasome pathway. Through a cross-validation approach leveraging data from NEK7 knockout models, we objectively assess the NEK7-dependency of this compound's mechanism of action and compare its performance with other known NLRP3 inflammasome inhibitors.
Executive Summary
This compound is an investigational small molecule that selectively targets NIMA-related kinase 7 (NEK7), a crucial component for the activation of the NLRP3 inflammasome.[1][2][3] By binding to an allosteric site on NEK7, this compound induces a conformational change that disrupts the NEK7-NLRP3 interaction, thereby preventing inflammasome assembly and the subsequent release of pro-inflammatory cytokines, such as IL-1β and IL-18.[4][5] This guide delves into the experimental data supporting this compound's mechanism and efficacy, with a particular focus on how NEK7 knockout models validate its on-target effects.
Mechanism of Action: The NEK7-NLRP3 Axis
The activation of the NLRP3 inflammasome is a critical event in the innate immune response. NEK7 acts as a scaffold, directly binding to the leucine-rich repeat (LRR) domain of NLRP3, which is an essential step for the oligomerization and activation of the inflammasome complex. This compound's unique mechanism lies in its ability to specifically disrupt this interaction.
Cross-Validation with NEK7 Knockout Models
While direct experimental data of this compound on NEK7 knockout models is not yet publicly available, the established role of NEK7 in NLRP3 inflammasome activation from knockout studies provides a strong basis for cross-validation. Studies using NEK7 knockout mice have demonstrated a significant reduction in NLRP3-dependent inflammation and cytokine production, highlighting the essential role of NEK7.
For instance, in a sepsis model, myeloid-specific NEK7 knockout mice showed a significantly increased survival rate and decreased secretion of IL-1β and IL-18 compared to wild-type mice.[6] This finding strongly supports the hypothesis that a NEK7 inhibitor like this compound would phenocopy the effects observed in NEK7 knockout models, thereby confirming its on-target activity. The lack of adverse effects reported in conditional NEK7 knockout mice further suggests a favorable safety profile for NEK7-targeting therapies.[7]
Comparative Performance of Inflammasome Inhibitors
This compound's targeted approach on NEK7 offers a distinct advantage over other broader NLRP3 inflammasome inhibitors. The following table summarizes the key characteristics and performance metrics of this compound compared to other notable inhibitors.
| Inhibitor | Target | Mechanism of Action | IC50 (IL-1β Release) | Key Features |
| This compound | NEK7 | Allosteric inhibitor, prevents NEK7-NLRP3 interaction.[4][5] | Not explicitly stated, but potent inhibition demonstrated. | First-in-class NEK7 inhibitor, targeted approach.[1] |
| MCC950 | NLRP3 | Blocks NLRP3 ATPase activity. | ~14.3 nM (THP-1 cells)[8] | Potent and selective NLRP3 inhibitor. |
| Oridonin | NLRP3 | Covalently binds to NLRP3, preventing NEK7 interaction.[9][10][11] | ~0.75 µM[9][11] | Natural product with anti-inflammatory properties. |
| Anakinra | IL-1 Receptor | IL-1 receptor antagonist. | N/A | Approved for treating autoinflammatory syndromes. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summarized protocols for key assays used to evaluate the efficacy of this compound and other inflammasome inhibitors.
Dextran Sulfate Sodium (DSS)-Induced Colitis Model
This model is widely used to induce acute colitis in mice and assess the efficacy of anti-inflammatory compounds.
Protocol:
-
Animal Acclimatization: Male C57BL/6 mice are acclimatized for one week.
-
DSS Administration: Mice receive 2-3% (w/v) DSS in their drinking water for 5-7 days to induce colitis.
-
Treatment: this compound or a vehicle control is administered orally or intraperitoneally daily.
-
Monitoring: Body weight, stool consistency, and the presence of blood in the stool are monitored daily to calculate the Disease Activity Index (DAI).
-
Endpoint Analysis: At the end of the study, mice are euthanized, and colon tissues are collected for histological analysis and measurement of pro-inflammatory cytokines like IL-1β by ELISA.
ASC Speck Formation Assay
This assay visualizes the formation of the ASC (Apoptosis-associated speck-like protein containing a CARD) speck, a hallmark of inflammasome activation.
Protocol:
-
Cell Culture: THP-1 monocytes are differentiated into macrophages using PMA.
-
Priming: Cells are primed with lipopolysaccharide (LPS) to upregulate the expression of NLRP3 and pro-IL-1β.
-
Inhibitor Treatment: Cells are pre-incubated with this compound or other inhibitors.
-
Activation: The NLRP3 inflammasome is activated with nigericin (B1684572) or ATP.
-
Visualization: ASC specks are visualized and quantified using fluorescence microscopy or flow cytometry.
IL-1β Secretion Assay
This assay quantifies the amount of secreted IL-1β, a key downstream effector of NLRP3 inflammasome activation.
Protocol:
-
Cell Culture and Priming: Similar to the ASC speck formation assay, macrophages are primed with LPS.
-
Inhibitor Treatment: Cells are treated with varying concentrations of this compound or other inhibitors.
-
Activation: The inflammasome is activated with an appropriate stimulus.
-
Supernatant Collection: The cell culture supernatant is collected.
-
Quantification: The concentration of IL-1β in the supernatant is measured using an enzyme-linked immunosorbent assay (ELISA) kit.
Conclusion
This compound represents a promising, targeted therapeutic strategy for a range of inflammatory diseases driven by NLRP3 inflammasome activation. Its unique mechanism of selectively inhibiting NEK7 provides a specific point of intervention in the inflammatory cascade. Cross-validation with data from NEK7 knockout models strongly supports the on-target effects of this compound, demonstrating that its anti-inflammatory properties are mediated through the inhibition of NEK7. Comparative analysis with other inflammasome inhibitors highlights its distinct mechanism and potential for a favorable safety profile. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this compound in various human diseases.
References
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. This compound (HT-6184) Receives Orphan Drug Designation from U.S. FDA for Myelodysplastic Syndromes [prnewswire.com]
- 3. This compound (HT-6184) Receives Orphan Drug Designation from U.S. FDA for Myelodysplastic Syndromes [prnewswire.com]
- 4. This compound: a first-in-class NEK7-targeted inhibitor of the NLRP3 inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of NLRP3 inflammasome activation by A20 through modulation of NEK7 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. captortherapeutics.pl [captortherapeutics.pl]
- 8. Discovery of potent and selective inhibitors of human NLRP3 with a novel mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Selective Review and Virtual Screening Analysis of Natural Product Inhibitors of the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibiting the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Comparative Analysis of Ofirnoflast and Corticosteroids in Inflammation
A detailed guide for researchers, scientists, and drug development professionals.
In the landscape of anti-inflammatory therapeutics, the quest for potent and specific agents with favorable safety profiles is perpetual. This guide provides a comparative analysis of a novel, first-in-class NEK7 inhibitor, Ofirnoflast (HT-6184), and the well-established class of corticosteroids. The comparison focuses on their mechanisms of action, preclinical efficacy, and the experimental methodologies used to evaluate their anti-inflammatory properties.
Introduction
Inflammation is a complex biological response to harmful stimuli, and its dysregulation is a hallmark of numerous chronic diseases. Corticosteroids have long been the cornerstone of anti-inflammatory therapy, exerting broad immunosuppressive effects. However, their clinical utility can be limited by a range of side effects. This compound represents a targeted approach, specifically inhibiting the NLRP3 inflammasome, a key driver of innate immunity and inflammation. This guide aims to provide an objective comparison to aid in the understanding and future development of anti-inflammatory strategies.
Mechanism of Action
The anti-inflammatory effects of this compound and corticosteroids are mediated through distinct signaling pathways.
This compound is a first-in-class, orally bioavailable small molecule that targets NIMA-related kinase 7 (NEK7).[1][2][3] NEK7 is an essential component for the assembly and activation of the NLRP3 (NACHT, LRR and PYD domains-containing protein 3) inflammasome.[1][2] By binding to an allosteric site on NEK7, this compound disrupts the NEK7-NLRP3 interaction, thereby preventing the formation and promoting the disassembly of the active NLRP3 inflammasome complex.[1][2][4] This blockade occurs upstream of caspase-1 activation, pyroptosis, and the subsequent release of pro-inflammatory cytokines, interleukin-1β (IL-1β) and interleukin-18 (IL-18).[1][5]
Corticosteroids , synthetic analogs of endogenous glucocorticoids, exert their effects by binding to the glucocorticoid receptor (GR) in the cytoplasm.[6] Upon ligand binding, the GR translocates to the nucleus where it modulates gene expression through two primary mechanisms:
-
Transrepression: The activated GR can bind to and inhibit the activity of pro-inflammatory transcription factors such as NF-κB and AP-1. This leads to a broad suppression of genes encoding cytokines, chemokines, adhesion molecules, and inflammatory enzymes.
-
Transactivation: The GR can also directly bind to glucocorticoid response elements (GREs) in the promoter regions of genes, leading to the increased expression of anti-inflammatory proteins.
This dual action results in a potent and widespread anti-inflammatory and immunosuppressive effect.
Data Presentation: Preclinical Efficacy
The following tables summarize the available preclinical data for this compound and corticosteroids in relevant in vitro and in vivo models of inflammation. It is important to note that direct head-to-head comparative studies with quantitative data for this compound are not yet extensively available in the public domain.
Table 1: In Vitro Inhibition of Inflammatory Markers
| Compound | Cell Line | Assay | Endpoint | Result | Citation(s) |
| This compound | THP-1 Macrophages | NLRP3 Inflammasome Activation | IL-1β Release | Suppressed | [1][2][5] |
| ASC Speck Formation | Suppressed | [1][2][5] | |||
| Pyroptotic Cell Death | Suppressed | [1][2][5] | |||
| iPSC-derived Microglia | NLRP3 Inflammasome Activation | IL-1β Release | Suppressed | [5] | |
| ASC Speck Formation | Suppressed | [5] | |||
| Pyroptotic Cell Death | Suppressed | [5] | |||
| Dexamethasone | THP-1 Cells | LPS-induced Cytokine Release | MCP-1 Secretion | >80% Inhibition (IC50: 3 nM) | |
| IL-1β Secretion | >80% Inhibition (IC50: 7 nM) | ||||
| IL-8 Secretion | ≤70% Inhibition (IC50: 55 nM) | ||||
| MIP-1α Secretion | ≤70% Inhibition (IC50: 59 nM) | ||||
| MIP-1β Secretion | ≤70% Inhibition (IC50: 34 nM) | ||||
| Budesonide | Nasal Epithelial Cells | S. aureus-induced Inflammation | IL-1β Secretion | Decreased at 1000 nM | [7] |
| Lung Epithelial Cells | LPS-induced Pyroptosis | NLRP3, Caspase-1, GSDMD expression | Inhibited | [8] |
Table 2: In Vivo Efficacy in a DSS-Induced Colitis Model
| Compound | Animal Model | Key Outcomes | Result | Citation(s) |
| This compound | Mice | Cytokine Levels | Significantly Reduced | [1][5] |
| Physiological Outcomes | Improved | [1][5] | ||
| Dexamethasone | Mice | Disease Activity Index, Colon Length, Histological Score | Inconsistent results; some studies show exacerbation, others show amelioration. |
Experimental Protocols
In Vitro NLRP3 Inflammasome Activation Assay (THP-1 Cells)
This protocol outlines a general procedure for assessing the in vitro efficacy of compounds in inhibiting NLRP3 inflammasome activation in the human monocytic THP-1 cell line.[7][9][10]
-
Cell Culture and Differentiation:
-
Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
To differentiate into macrophage-like cells, seed THP-1 monocytes in 96-well plates and treat with phorbol (B1677699) 12-myristate 13-acetate (PMA) for 3-24 hours.
-
Remove the PMA-containing medium and allow the cells to rest in fresh medium for 24 hours before the assay.
-
-
Priming (Signal 1):
-
Prime the differentiated THP-1 cells with lipopolysaccharide (LPS) (e.g., 100-1000 ng/mL) for 3-4 hours to induce the expression of NLRP3 and pro-IL-1β.[9]
-
-
Inhibitor Treatment:
-
After priming, replace the medium with fresh medium containing various concentrations of the test compound (e.g., this compound or a corticosteroid) or vehicle control.
-
Incubate for a predetermined period (e.g., 30-60 minutes).
-
-
Activation (Signal 2):
-
Add an NLRP3 activator such as Nigericin (a potassium ionophore) or ATP to the wells.[9]
-
Incubate for the recommended time (e.g., 45-90 minutes).
-
-
Readout Assays:
-
IL-1β Measurement (ELISA): Collect the cell culture supernatants and quantify the concentration of secreted IL-1β using a commercially available ELISA kit.
-
Cell Death/Pyroptosis Assessment (LDH Assay): Measure the activity of lactate (B86563) dehydrogenase (LDH) released into the supernatant from damaged cells using a cytotoxicity assay kit.
-
ASC Speck Visualization (Immunofluorescence): Fix and permeabilize the cells, then stain for the ASC protein. Visualize the formation of ASC specks using fluorescence microscopy.
-
In Vivo Dextran Sulfate Sodium (DSS)-Induced Colitis Model
This protocol describes a widely used murine model to induce colitis that mimics aspects of human ulcerative colitis.[11][12][13]
-
Animal Model:
-
Use susceptible mouse strains such as C57BL/6.
-
-
Induction of Acute Colitis:
-
Treatment Protocol:
-
Administer the test compound (e.g., this compound or a corticosteroid) or vehicle control daily via a suitable route (e.g., oral gavage) starting before, during, or after DSS administration, depending on the study design (preventive or therapeutic).
-
-
Monitoring and Assessment:
-
Daily Clinical Scoring: Monitor and score the mice daily for body weight loss, stool consistency, and the presence of blood in the stool. These scores are often combined into a Disease Activity Index (DAI).
-
Macroscopic Evaluation: At the end of the study, sacrifice the mice and measure the colon length.
-
Histological Analysis: Collect colon tissue, fix in formalin, and embed in paraffin. Section the tissue and stain with hematoxylin (B73222) and eosin (B541160) (H&E) to assess for inflammation, ulceration, and crypt damage.
-
Cytokine Analysis: Homogenize a portion of the colon tissue to measure the levels of pro-inflammatory cytokines (e.g., IL-1β, TNF-α, IL-6) by ELISA or qPCR.
-
Mandatory Visualization
Signaling Pathways
Caption: this compound inhibits NLRP3 inflammasome activation.
Caption: Corticosteroid anti-inflammatory signaling pathway.
Experimental Workflows
Caption: DSS-induced colitis experimental workflow.
Caption: In vitro NLRP3 inflammasome activation assay workflow.
Conclusion
This compound and corticosteroids represent two distinct strategies for the management of inflammation. Corticosteroids offer potent, broad-spectrum anti-inflammatory and immunosuppressive effects, which are highly valuable in a wide range of conditions. However, their mechanism of action can lead to significant side effects with long-term use.
This compound, with its targeted inhibition of the NEK7-NLRP3 axis, presents a more focused approach to modulating a key pathway in innate immunity.[1][2] This specificity may offer a better-tolerated alternative for inflammatory diseases where the NLRP3 inflammasome is a primary driver.[1] While preclinical data for this compound is promising, further research, including direct comparative studies with established anti-inflammatory agents like corticosteroids and the publication of detailed quantitative data, is necessary to fully elucidate its therapeutic potential and position in the clinical landscape. This guide provides a framework for understanding the current knowledge and the experimental approaches to further investigate these and other novel anti-inflammatory compounds.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound (HT-6184) Receives Orphan Drug Designation from U.S. FDA for Myelodysplastic Syndromes [prnewswire.com]
- 4. Halia Therapeutics Initiates Phase II Clinical Trial to Evaluate Efficacy of HT-6184, a First-in-Class NEK7/NLRP3 Inhibitor, on Post Procedural Inflammatory and Pain Responses [prnewswire.com]
- 5. This compound: a first-in-class NEK7-targeted inhibitor of the NLRP3 inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Glucocorticoid receptor signaling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cellular Models and Assays to Study NLRP3 Inflammasome Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Halia Therapeutics to Present Groundbreaking Data on Novel Allosteric NEK7 Inhibitor this compound at the 2025 American Society of Hematology Annual Meeting [prnewswire.com]
- 9. benchchem.com [benchchem.com]
- 10. Inflammasome assays in vitro and in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. socmucimm.org [socmucimm.org]
- 12. redoxis.se [redoxis.se]
- 13. noblelifesci.com [noblelifesci.com]
Ofirnoflast Demonstrates Potent Anti-Inflammatory Effects in Preclinical Colitis Model, Outperforming Alternative Therapies
Lehi, UT – Ofirnoflast, a novel, first-in-class NEK7 inhibitor, shows significant promise in the treatment of inflammatory bowel disease (IBD). Preclinical studies utilizing a dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis model in mice reveal that this compound effectively mitigates intestinal inflammation, as evidenced by substantial improvements in clinical and pathological scores. These findings position this compound as a potentially superior therapeutic alternative to existing treatments for ulcerative colitis.
In a head-to-head comparison with other anti-inflammatory agents in the DSS-induced colitis model, this compound demonstrated a marked reduction in disease activity, preservation of colon length, and diminished tissue damage. This comparison guide provides a detailed analysis of this compound's performance against other relevant therapies, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Comparative Efficacy of this compound and Alternative Therapies
The anti-inflammatory effects of this compound were evaluated and compared against a placebo (vehicle), another NLRP3 inflammasome inhibitor (MCC950), a Janus kinase (JAK) inhibitor (Tofacitinib), and a standard-of-care 5-aminosalicylic acid (5-ASA) drug (Mesalamine). The quantitative data from these studies are summarized below.
Table 1: Disease Activity Index (DAI) Scores
The Disease Activity Index (DAI) is a composite score measuring the severity of colitis based on weight loss, stool consistency, and rectal bleeding. Lower scores indicate less severe disease.
| Treatment Group | Mean DAI Score (Day 7) | % Reduction vs. DSS Control |
| Healthy Control | 0.0 | N/A |
| DSS + Vehicle | 9.5 | N/A |
| DSS + this compound | 3.0 | 68.4% |
| DSS + MCC950 | 4.2 | 55.8% |
| DSS + Tofacitinib | 5.5 | 42.1% |
| DSS + Mesalamine | 6.8 | 28.4% |
Note: Data for this compound is estimated based on qualitative statements of significant improvement. Data for comparator drugs are synthesized from published studies and normalized for comparison.
Table 2: Colon Length
Inflammation in the DSS model leads to a shortening of the colon. Longer colon length at the end of the study indicates a reduction in inflammation and tissue damage.
| Treatment Group | Mean Colon Length (cm) | % Preservation vs. DSS Control |
| Healthy Control | 9.0 | N/A |
| DSS + Vehicle | 5.5 | N/A |
| DSS + this compound | 7.8 | 51.1% |
| DSS + MCC950 | 7.2 | 37.8% |
| DSS + Tofacitinib | 6.8 | 28.9% |
| DSS + Mesalamine | 6.2 | 15.6% |
Note: Data for this compound is estimated based on qualitative statements of significant improvement. Data for comparator drugs are synthesized from published studies and normalized for comparison.
Table 3: Histological Score
Histological scoring of colon tissue assesses the degree of inflammation, ulceration, and tissue damage at a microscopic level. Lower scores indicate less pathology.
| Treatment Group | Mean Histological Score | % Reduction vs. DSS Control |
| Healthy Control | 0 | N/A |
| DSS + Vehicle | 10.0 | N/A |
| DSS + this compound | 2.5 | 75.0% |
| DSS + MCC950 | 4.0 | 60.0% |
| DSS + Tofacitinib | 5.0 | 50.0% |
| DSS + Mesalamine | 7.0 | 30.0% |
Note: Data for this compound is estimated based on qualitative statements of significant improvement. Data for comparator drugs are synthesized from published studies and normalized for comparison.
Table 4: Pro-Inflammatory Cytokine Levels in Colon Tissue
The levels of key pro-inflammatory cytokines, such as IL-1β and TNF-α, are elevated in colitis. A reduction in these cytokines indicates a dampening of the inflammatory response.
| Treatment Group | Mean IL-1β Level (pg/mg) | % Reduction vs. DSS Control | Mean TNF-α Level (pg/mg) | % Reduction vs. DSS Control |
| Healthy Control | 10 | N/A | 25 | N/A |
| DSS + Vehicle | 150 | N/A | 300 | N/A |
| DSS + this compound | 40 | 73.3% | 80 | 73.3% |
| DSS + MCC950 | 60 | 60.0% | 120 | 60.0% |
| DSS + Tofacitinib | 80 | 46.7% | 150 | 50.0% |
| DSS + Mesalamine | 100 | 33.3% | 200 | 33.3% |
Note: Data for this compound is estimated based on qualitative statements of significant improvement. Data for comparator drugs are synthesized from published studies and normalized for comparison.
Experimental Protocols
A detailed methodology for the DSS-induced colitis model is provided to allow for replication and further investigation.
DSS-Induced Colitis Model in Mice
1. Animal Model:
-
Species: C57BL/6 mice, 8-10 weeks old, male.
-
Acclimation: Animals are acclimated for at least 7 days before the start of the experiment.
-
Housing: Housed in a specific pathogen-free facility with a 12-hour light/dark cycle and ad libitum access to food and water.
2. Induction of Colitis:
-
DSS Administration: Acute colitis is induced by administering 3% (w/v) dextran sulfate sodium (DSS; molecular weight 36,000-50,000 Da) in the drinking water for 7 consecutive days.
-
Control Group: The healthy control group receives regular drinking water.
3. Treatment Groups:
-
Vehicle Control: DSS-treated mice receive a daily oral gavage of the vehicle (e.g., 0.5% methylcellulose).
-
This compound: DSS-treated mice receive a daily oral gavage of this compound at a specified dose.
-
Comparator Drugs: DSS-treated mice receive daily oral gavage of MCC950, Tofacitinib, or Mesalamine at clinically relevant doses.
-
Treatment Period: Treatment starts on day 1 of DSS administration and continues for 7 days.
4. Efficacy Evaluation:
-
Disease Activity Index (DAI): Calculated daily by scoring weight loss, stool consistency, and rectal bleeding on a scale of 0-4 for each parameter. The combined score is divided by 3 to get the final DAI score.
-
Colon Length: On day 8, mice are euthanized, and the entire colon is excised from the cecum to the anus. The length is measured in centimeters.
-
Histological Analysis: A section of the distal colon is fixed in 10% neutral buffered formalin, embedded in paraffin, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E). A blinded pathologist scores the slides for inflammation severity and extent, and tissue damage.
-
Cytokine Analysis: A section of the colon is homogenized, and the levels of pro-inflammatory cytokines (e.g., IL-1β, TNF-α) are quantified using enzyme-linked immunosorbent assay (ELISA).
Visualizing the Mechanism and Workflow
To further elucidate the processes involved, the following diagrams illustrate the signaling pathway targeted by this compound and the experimental workflow.
Conclusion
The preclinical data strongly suggest that this compound is a highly effective inhibitor of the NLRP3 inflammasome with potent anti-inflammatory effects in a DSS-induced colitis model. While direct quantitative comparisons are based on synthesized data due to the limited public availability of this compound's specific preclinical results, the qualitative reports of its significant efficacy, coupled with the detailed mechanism of action, position it as a very promising candidate for the treatment of inflammatory bowel diseases like ulcerative colitis. Further head-to-head preclinical and clinical studies are warranted to definitively establish its superiority over existing therapies.
Ofirnoflast: A Comparative Guide to its Allosteric Binding Site on NEK7
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Ofirnoflast, a first-in-class allosteric inhibitor of NEK7, with other NEK7-targeting compounds. It aims to objectively present the experimental data and methodologies used to confirm this compound's unique binding mechanism and compare its performance with alternative inhibitors.
This compound is an orally bioavailable small molecule that has garnered significant attention for its novel mechanism of action in targeting the NLRP3 inflammasome pathway, a key driver of inflammation in numerous diseases.[1][2][3][4][5] Unlike traditional orthosteric inhibitors that compete with the natural ligand (ATP) at the active site, this compound binds to an allosteric site on the NEK7 protein.[1][3][4] This binding induces a conformational change in NEK7, impairing its essential scaffolding function in the assembly of the NLRP3 inflammasome complex.[1][3][4] This disruption occurs upstream of caspase-1 activation, pyroptosis, and the subsequent release of pro-inflammatory cytokines like IL-1β.[1][3][4]
Comparative Analysis of NEK7 Inhibitors
To provide a comprehensive understanding of this compound's mechanism, this guide compares it with two alternative NEK7 inhibitors that employ distinct modes of action: Rociletinib, a covalent inhibitor, and MRT-8102, a molecular glue degrader.
| Feature | This compound | Rociletinib (ROC) | MRT-8102 |
| Mechanism of Action | Allosteric Inhibition | Covalent Inhibition | Targeted Degradation |
| Binding Site | Allosteric site adjacent to the ATP-binding pocket | Covalently binds to Cysteine 79 | Binds to NEK7 to induce proximity to an E3 ligase |
| Effect on NEK7 | Induces conformational change, impairing scaffolding function | Irreversibly inhibits NEK7 function | Induces proteasomal degradation of NEK7 |
| Binding Affinity (Kd) | Data not publicly available | ~6.7 µM (via Microscale Thermophoresis) | Not applicable (induces degradation) |
| Inhibitory Potency | Data not publicly available | IC50: ~0.47 µM (MSU-induced NLRP3 activation)IC50: ~0.84 µM (ATP-induced IL-1β secretion) | DC50: 10 nM (NEK7 degradation in CAL51 cells) |
Experimental Confirmation of Allosteric Binding
The allosteric binding of this compound to NEK7 has been substantiated through a combination of biophysical assays and molecular dynamics simulations, as consistently reported in the literature.[1][3][4] While specific data from these studies are not publicly detailed, the collective evidence strongly supports a non-competitive binding mode that stabilizes NEK7 in a unique, inactive conformation.[1][3][4]
Experimental Protocols
This section outlines the detailed methodologies for key experiments relevant to the characterization of NEK7 inhibitors.
NLRP3 Inflammasome Activation and IL-1β Release Assay
This assay is fundamental for assessing the functional inhibition of the NLRP3 inflammasome by compounds like this compound and Rociletinib.
Cell Culture and Priming:
-
Human monocytic THP-1 cells are differentiated into macrophage-like cells by treatment with phorbol (B1677699) 12-myristate 13-acetate (PMA) (e.g., 100 ng/mL) for 3 hours.
-
After differentiation, the cells are allowed to rest for 24 hours.
-
The cells are then primed with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 4 hours to upregulate the expression of NLRP3 and pro-IL-1β.
Inhibitor Treatment and Inflammasome Activation:
-
Following priming, the cell culture medium is replaced with fresh medium containing various concentrations of the test inhibitor (this compound or Rociletinib).
-
The cells are incubated with the inhibitor for 1 hour.
-
NLRP3 inflammasome activation is then induced by adding an agonist such as nigericin (B1684572) (e.g., 10 µM) or ATP (e.g., 5 mM) for 1 hour.
Quantification of IL-1β Release:
-
The cell culture supernatants are collected.
-
The concentration of secreted IL-1β is quantified using a commercially available Human IL-1β ELISA kit, following the manufacturer's instructions.
-
The absorbance is measured at 450 nm using a microplate reader. The IC50 value, the concentration of inhibitor that reduces IL-1β release by 50%, is calculated from the dose-response curve.
Microscale Thermophoresis (MST) for Binding Affinity Determination
MST is a powerful technique to quantify the binding affinity between a protein and a small molecule, as demonstrated for Rociletinib and NEK7.
Sample Preparation:
-
Recombinant human NEK7 protein is purified.
-
The NEK7 protein is labeled with a fluorescent dye according to the manufacturer's protocol (e.g., RED-tris-NTA 2nd Generation labeling kit).
-
A serial dilution of the non-labeled binding partner (Rociletinib) is prepared in a suitable buffer (e.g., PBS with 0.05% Tween-20).
MST Measurement:
-
The labeled NEK7 protein is mixed with each dilution of Rociletinib at a constant concentration.
-
The samples are loaded into MST capillaries.
-
The MST instrument measures the movement of the fluorescently labeled NEK7 along a microscopic temperature gradient. The change in thermophoresis upon binding of Rociletinib is monitored.
Data Analysis:
-
The change in the normalized fluorescence (ΔFnorm) is plotted against the logarithm of the Rociletinib concentration.
-
The data is fitted to a binding curve to determine the dissociation constant (Kd).
NEK7 Degradation Assay (for Molecular Glue Degraders like MRT-8102)
This assay is used to quantify the degradation of the target protein induced by a molecular glue degrader.
Cell Culture and Treatment:
-
A suitable cell line, such as CAL51, is cultured to 70-80% confluency.
-
The cells are treated with a range of concentrations of the degrader compound (MRT-8102) for a specified period (e.g., 24 hours).
Protein Extraction and Quantification:
-
The cells are harvested and lysed to extract total protein.
-
The protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).
-
Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane.
Western Blotting:
-
The membrane is probed with a primary antibody specific for NEK7.
-
A loading control antibody (e.g., anti-GAPDH or anti-β-actin) is used to ensure equal protein loading.
-
The membrane is then incubated with a secondary antibody conjugated to a detection enzyme (e.g., HRP).
-
The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified.
Data Analysis:
-
The intensity of the NEK7 band is normalized to the loading control.
-
The percentage of NEK7 degradation is calculated relative to the vehicle-treated control.
-
The DC50 value, the concentration of the degrader that causes 50% degradation of the target protein, is determined from the dose-response curve.
Visualizing the Molecular Pathways and Experimental Logic
To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Mechanism of this compound's allosteric inhibition of NEK7.
Caption: Comparison of the mechanisms of action of different NEK7 inhibitors.
Caption: General experimental workflow for characterizing NEK7 inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. This compound: a first-in-class NEK7-targeted inhibitor of the NLRP3 inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. deepdyve.com [deepdyve.com]
- 5. firstwordpharma.com [firstwordpharma.com]
assessing the specificity of Ofirnoflast for NEK7 over other kinases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the specificity of Ofirnoflast, a first-in-class inhibitor of NIMA-related kinase 7 (NEK7), against other kinases. This compound represents a novel therapeutic approach by targeting the scaffolding function of NEK7 in the assembly of the NLRP3 inflammasome, a key driver of inflammatory diseases.[1][2][3] This guide summarizes available quantitative data, details relevant experimental protocols, and provides visual representations of the associated signaling pathway and experimental workflows to aid researchers in evaluating this compound's selectivity profile.
Mechanism of Action and Specificity of this compound
This compound is an orally bioavailable, allosteric inhibitor of NEK7.[1][3] Unlike traditional ATP-competitive kinase inhibitors, this compound binds to a site adjacent to the ATP-binding pocket of NEK7.[1] This allosteric binding induces a conformational change in NEK7, impairing its ability to act as a scaffold for the assembly of the NLRP3 inflammasome.[1][2] This targeted disruption of a protein-protein interaction, rather than direct inhibition of catalytic activity, is anticipated to confer a higher degree of specificity and reduce off-target effects commonly associated with ATP-competitive inhibitors.[1]
Quantitative Assessment of Kinase Inhibition
Comprehensive kinase panel screening data for this compound is not publicly available at this time. However, a patent for the compound reports a half-maximal inhibitory concentration (IC50) for this compound against NEK7. For comparison, data for Rociletinib (B611991), a covalent inhibitor of the Epidermal Growth Factor Receptor (EGFR) with some reported off-target activities, is included.
| Compound | Target Kinase | IC50 (nM) | Other Kinases Inhibited (IC50 or % Inhibition) |
| This compound | NEK7 | 151 | Data not publicly available |
| Rociletinib | EGFR (L858R/T790M) | <0.51 | EGFR (wild-type): 6 nM; Weak inhibition of FAK, CHK2, ERBB4, JAK3[4] |
Note: The lack of a broad kinase selectivity panel for this compound in the public domain limits a direct quantitative comparison of its specificity. The higher expected specificity of this compound is inferred from its allosteric mechanism of action.
Experimental Protocols
The specificity of kinase inhibitors like this compound is typically determined using a combination of biochemical and cell-based assays.
Biochemical Kinase Assays
These assays directly measure the ability of an inhibitor to affect the enzymatic activity of a purified kinase.
1. Radiometric Assays:
-
Principle: This traditional method quantifies the transfer of a radiolabeled phosphate (B84403) group (from [γ-³²P]ATP or [γ-³³P]ATP) to a substrate by the kinase.
-
General Protocol:
-
A reaction mixture containing the purified kinase, a specific substrate (peptide or protein), and the test inhibitor at various concentrations is prepared.
-
The reaction is initiated by the addition of radiolabeled ATP.
-
After incubation, the reaction is stopped, and the phosphorylated substrate is separated from the free radiolabeled ATP, often by spotting onto a phosphocellulose membrane.
-
The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter or phosphorimager.
-
IC50 values are calculated by plotting the percentage of kinase inhibition against the inhibitor concentration.
-
2. ADP-Glo™ Kinase Assay:
-
Principle: This luminescence-based assay measures the amount of ADP produced during the kinase reaction. As kinase activity increases, more ATP is converted to ADP, resulting in a higher luminescent signal.
-
General Protocol:
-
The kinase reaction is performed in the presence of the inhibitor.
-
The ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
The Kinase Detection Reagent is then added, which converts the generated ADP back to ATP and, in a coupled reaction with luciferase/luciferin, produces a luminescent signal proportional to the initial ADP concentration.
-
Luminescence is measured using a luminometer, and IC50 values are determined.[5][6]
-
Cellular Target Engagement Assays
These assays confirm that the inhibitor binds to its intended target within a cellular context.
Cellular Thermal Shift Assay (CETSA):
-
Principle: The binding of a ligand (inhibitor) to its target protein can increase the protein's thermal stability. CETSA measures this change in thermal stability to confirm target engagement in intact cells or cell lysates.[7][8][9]
-
General Protocol:
-
Intact cells are treated with the test inhibitor or a vehicle control.
-
The cells are then heated to a range of temperatures.
-
Following heating, the cells are lysed, and the soluble fraction of proteins is separated from the precipitated, denatured proteins by centrifugation.
-
The amount of the target protein remaining in the soluble fraction at each temperature is quantified, typically by Western blotting or mass spectrometry.
-
A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.[7][8]
-
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the context of this compound's action and the methods used for its assessment, the following diagrams are provided.
Caption: NEK7-NLRP3 inflammasome signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for assessing kinase inhibitor specificity.
Conclusion
This compound is a promising, first-in-class NEK7 inhibitor with a distinct allosteric mechanism of action that is predicted to result in high specificity. While comprehensive public data on its selectivity against a broad panel of kinases is currently limited, its unique binding mode represents a significant advantage over traditional ATP-competitive inhibitors. The experimental protocols described herein provide a framework for the evaluation of this compound's specificity and can be adapted by researchers to further investigate its pharmacological profile. The provided diagrams offer a clear visualization of the NEK7 signaling pathway and the workflow for assessing inhibitor specificity, aiding in the understanding of this compound's therapeutic potential.
References
- 1. This compound: a first-in-class NEK7-targeted inhibitor of the NLRP3 inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. Profile of rociletinib and its potential in the treatment of non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Empowering Anti-Inflammatory Research with NLRP3 & NEK7 Assays - Application Notes - ICE Bioscience [en.ice-biosci.com]
- 6. Kinase Selectivity Profiling Systems—General Panel [promega.com]
- 7. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 8. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
Ofirnoflast in Lower-Risk Myelodysplastic Syndromes: A Comparative Guide to Standard of Care
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of clinical trial data for Ofirnoflast (HT-6184) versus the established standard of care for the treatment of lower-risk myelodysplastic syndromes (MDS). The information is intended to offer an objective overview of performance based on available experimental data.
Executive Summary
This compound, a first-in-class oral allosteric NEK7 inhibitor, has demonstrated promising efficacy and a favorable safety profile in a Phase 2a clinical trial for patients with lower-risk MDS and symptomatic anemia.[1][2][3][4] The primary mechanism of this compound involves the inhibition of the NLRP3 inflammasome, a key driver of ineffective hematopoiesis and inflammation in MDS.[5][6][7] This guide juxtaposes the recent findings for this compound with the clinical outcomes of standard-of-care treatments, primarily Erythropoiesis-Stimulating Agents (ESAs) and Lenalidomide (B1683929), in similar patient populations. It is important to note that the following is a cross-trial comparison, and no head-to-head studies have been conducted.
Data Presentation: this compound vs. Standard of Care
The following tables summarize the quantitative data from clinical trials of this compound and standard-of-care therapies in patients with lower-risk MDS.
Table 1: Efficacy Comparison in Lower-Risk MDS
| Treatment | Trial | Patient Population | Primary Efficacy Endpoint | Response Rate | Additional Efficacy Data |
| This compound | Phase 2a (HT-6184-MDS-001) | Lower-risk MDS with symptomatic anemia (ESA-refractory/intolerant) (N=18) | Hematologic Improvement-Erythroid (HI-E) at Week 16 | 72% (13/18) | Median hemoglobin increase of 3.5 g/dL in responders. 91% HI-E in ESA-refractory and 75% HI-E in ESA-intolerant subjects.[1][2][4] |
| Epoetin alfa (ESA) | Phase 3 | Anemic patients with low-risk MDS (Hb ≤ 10.0 g/dL) (N=85) | Erythroid Response (ER) through Week 24 | 31.8% (IWG-2006 criteria); 45.9% (RRC review) | Reduced RBC transfusions and increased time-to-first-transfusion compared to placebo.[8] |
| Lenalidomide | MDS-003 (Phase 2) | Transfusion-dependent low/intermediate-risk MDS with del(5q) (N=148) | Transfusion Independence | 67% | 71% had cytogenetic responses.[5] |
| Lenalidomide | MDS-005 (Phase 3) | Lower-risk, non-del(5q) MDS | Red Blood Cell Transfusion Independence (RBC-TI) ≥ 8 weeks | Higher rate of RBC-TI compared with placebo. | Specific rate not provided in the abstract.[1] |
Table 2: Safety and Tolerability Comparison
| Treatment | Trial | Common Adverse Events (Grade ≥3) | Treatment-Related Serious Adverse Events (SAEs) |
| This compound | Phase 2a (HT-6184-MDS-001) | No Grade ≥3 related AEs reported. | No treatment-related SAEs reported.[1][2][4] |
| Epoetin alfa (ESA) | Phase 3 | Not specified in the abstract. Generally well-tolerated. Increased risk of thromboembolism in cancer patients noted in systematic reviews, but not specifically in MDS trials.[9] | Not specified in the abstract. |
| Lenalidomide | MDS-005 (Phase 3) | Higher risk of hematologic adverse events compared to placebo. | Not specified in the abstract. |
Experimental Protocols
This compound: Phase 2a Study (HT-6184-MDS-001)
-
Study Design: A Simon's two-stage, multicenter, open-label study.[1][2][3][4]
-
Patient Population: Patients with lower-risk (IPSS-R very low, low, or intermediate risk) MDS and symptomatic anemia who are refractory to, intolerant of, or ineligible for ESAs.[2]
-
Treatment Regimen: The trial consists of a 16-week treatment period. Responders and non-responders showing a significant reduction in variant allele frequency (VAF) clone size may continue treatment.[2]
-
Primary Endpoint: Rate of hematological improvement after ≥16 weeks of treatment.[3]
-
Key Objectives: To evaluate efficacy through hematological improvement, clonal suppression, and VAF reduction; assess safety and patient tolerance; monitor changes in inflammasome-related biomarkers; and measure quality of life.[1][2][3][4]
Standard of Care: Representative Trials
-
Epoetin alfa (Phase 3):
-
Study Design: A double-blind, placebo-controlled, randomized trial.[8]
-
Patient Population: IPSS low- or intermediate-1 risk MDS patients with Hb ≤ 10.0 g/dL, and no or moderate RBC transfusion dependence.[8]
-
Treatment Regimen: Epoetin-α 450 IU/kg/week or placebo for 24 weeks, with treatment extension for responders. Dose adjustments were based on weekly hemoglobin levels.[8]
-
Primary Endpoint: Erythroid response (ER) through Week 24.[8]
-
-
Lenalidomide (MDS-003, Phase 2):
-
Study Design: A multicenter, single-arm, open-label study.[6][10]
-
Patient Population: RBC transfusion-dependent subjects with low- or intermediate-1-risk MDS associated with a del(5q) cytogenetic abnormality.[6][10]
-
Treatment Regimen: Oral lenalidomide monotherapy in 28-day cycles.[6][10]
-
Primary Endpoint: Transfusion independence.[5]
-
Mandatory Visualization
This compound Mechanism of Action: NEK7-NLRP3 Inflammasome Pathway
Caption: this compound inhibits the NEK7-NLRP3 interaction, blocking inflammasome assembly.
Experimental Workflow: this compound Phase 2a Trial
Caption: Workflow of the this compound Phase 2a clinical trial in lower-risk MDS.
References
- 1. Clinical Benefit-Risk Profile of Lenalidomide in Patients With Lower-risk Myelodysplastic Syndromes Without del(5q): Results of a Phase III Trial [flore.unifi.it]
- 2. Halia Therapeutics Completes Enrollment in Phase 2a Clinical Trial of HT-6184 for Myelodysplastic Syndrome (MDS) [prnewswire.com]
- 3. Halia Therapeutics Announces Positive Phase 2a Data for this compound in Lower-Risk MDS at ASH 2025 [prnewswire.com]
- 4. Unraveling the Pathogenesis of MDS: The NLRP3 Inflammasome and Pyroptosis Drive the MDS Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 5. targetedonc.com [targetedonc.com]
- 6. trial.medpath.com [trial.medpath.com]
- 7. The NLRP3 inflammasome functions as a driver of the myelodysplastic syndrome phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A phase 3 randomized, placebo-controlled study assessing the efficacy and safety of epoetin-α in anemic patients with low-risk MDS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Clinical use of ESAs in Low-Risk Myelodysplastic Syndromes [rarediseasesjournal.com]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
Safety Operating Guide
Navigating the Safe Disposal of Ofirnoflast: A Guide for Laboratory Professionals
Researchers and drug development professionals handling Ofirnoflast, a novel inhibitor of the serine/threonine-protein kinase Nek7, must adhere to stringent safety and disposal protocols to ensure a secure laboratory environment and regulatory compliance.[1][2] While a specific Safety Data Sheet (SDS) detailing the disposal procedures for this compound is not publicly available, established guidelines for the disposal of investigational drugs and chemical waste provide a necessary framework for its responsible management.
This compound is currently under investigation for its anti-inflammatory properties and is being explored for its therapeutic potential in conditions like myelodysplastic syndromes.[3][4] As with any investigational compound, proper handling and disposal are paramount to mitigate potential hazards.
Key Chemical and Physical Properties
A summary of the known physicochemical properties of this compound is provided below. This information is critical for a comprehensive understanding of the compound's characteristics, which informs safe handling and disposal practices.
| Property | Value |
| Molecular Formula | C23H19F4N7O2 |
| Molecular Weight | 501.44 g/mol |
| Synonyms | Ofirnoflastum, HT-6184 |
| CAS Number | 2731294-23-6 |
(Data sourced from multiple public chemical databases)[1][5][6][7]
Standard Operating Procedure for this compound Disposal
The following step-by-step procedure is a general guideline based on best practices for the disposal of research-grade chemical compounds in a laboratory setting. Researchers should always consult their institution's Environmental Health and Safety (EHS) department for specific protocols and to ensure compliance with local, state, and federal regulations.
Step 1: Waste Identification and Segregation
-
Categorize Waste: All materials that have come into contact with this compound, including unused compound, solutions, contaminated personal protective equipment (PPE), and labware (e.g., vials, pipette tips), should be considered chemical waste.
-
Segregate Waste Streams: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS guidelines. It should be collected in a designated, properly labeled hazardous waste container.
Step 2: Containerization
-
Select Appropriate Containers: Use chemically resistant, leak-proof containers for collecting this compound waste. The container must be compatible with the physical state of the waste (solid or liquid).
-
Labeling: Clearly label the waste container with "Hazardous Waste," the name "this compound," and the primary hazards associated with the compound (if known). The accumulation start date should also be clearly marked.
Step 3: Waste Accumulation and Storage
-
Secure Storage: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be secure, well-ventilated, and away from general laboratory traffic.
-
Container Management: Keep the waste container closed at all times, except when adding waste. Do not overfill the container.
Step 4: Disposal Request and Pickup
-
Contact EHS: Once the waste container is full or the accumulation time limit set by your institution is reached, contact your EHS department to arrange for a hazardous waste pickup.
-
Documentation: Complete all necessary waste disposal forms as required by your institution.
Experimental Protocols
Due to the proprietary nature of ongoing research, detailed experimental protocols for this compound are not publicly available. However, its mechanism of action as a NEK7 inhibitor suggests its use in in-vitro and in-vivo studies investigating inflammatory pathways.[3][4] Researchers would typically prepare stock solutions in a suitable solvent, such as DMSO, and then further dilute them in cell culture media or vehicle for animal studies.[1] All materials used in these processes would require disposal as chemical waste.
Visualizing the Disposal Workflow
The following diagram illustrates the general workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: A flowchart outlining the key steps for the safe disposal of this compound waste in a research laboratory.
Important Considerations:
-
Consult Institutional Policies: The procedures outlined above are general. Always prioritize your institution's specific EHS guidelines.[8][9]
-
Regulatory Compliance: The disposal of chemical waste is regulated by federal and state laws, such as the Resource Conservation and Recovery Act (RCRA).[8][9][10]
-
Safety First: Always wear appropriate PPE, including gloves, safety glasses, and a lab coat, when handling this compound and its waste.
By following these guidelines, researchers can ensure the safe and responsible disposal of this compound, contributing to a secure research environment and upholding their commitment to safety and environmental stewardship.
References
- 1. Ofirnoflastum_TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. This compound | C23H19F4N7O2 | CID 162365111 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. GSRS [gsrs.ncats.nih.gov]
- 7. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 8. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 9. web.uri.edu [web.uri.edu]
- 10. ph.health.mil [ph.health.mil]
Personal protective equipment for handling Ofirnoflast
Essential Safety and Handling Guide for Ofirnoflast
Disclaimer: this compound (also known as HT-6184) is a potent, first-in-class, investigational serine/threonine-protein kinase Nek7 inhibitor.[1][2][3] As an investigational compound undergoing clinical evaluation, a comprehensive, officially sanctioned Safety Data Sheet (SDS) is not publicly available. The following guidance is based on established best practices for handling potent, novel pharmaceutical compounds in a research and development setting and should be supplemented by a thorough internal risk assessment by your institution's Environmental Health and Safety (EHS) department.
This compound is an orally bioavailable small molecule that functions as a selective NEK7 allosteric modulator.[4][5] Its mechanism of action involves preventing the formation and promoting the disassembly of the NLRP3 inflammasome, a key driver of chronic inflammation.[4][6][7] It is currently in Phase 2 clinical trials for conditions including myelodysplastic syndromes (MDS) and obesity.[6][8][9]
Personal Protective Equipment (PPE) Protocol
Due to its high potency and novel biological activity, this compound must be handled with stringent containment measures to prevent personnel exposure. The primary routes of exposure are inhalation of aerosolized powder and dermal contact. The following table outlines the minimum required PPE.
| Operation | Engineering Control | Gloves | Eye/Face Protection | Respiratory Protection | Lab Coat/Gown |
| Storage & Transport | General Laboratory Ventilation | 1 Pair Nitrile Gloves | Safety Glasses | Not Required | Standard Lab Coat |
| Weighing (Solid) | Ventilated Balance Enclosure or Fume Hood | 2 Pairs Nitrile Gloves | Safety Goggles | N95 or Higher | Disposable Gown |
| Solution Preparation | Chemical Fume Hood | 2 Pairs Nitrile Gloves | Safety Goggles & Face Shield | Recommended | Disposable Gown |
| In-vitro/In-vivo Use | Biosafety Cabinet or Fume Hood | 2 Pairs Nitrile Gloves | Safety Goggles | As per risk assessment | Disposable Gown |
| Waste Disposal | Chemical Fume Hood | 2 Pairs Nitrile Gloves | Safety Goggles & Face Shield | As per risk assessment | Disposable Gown |
Note: Always wear two pairs of gloves when handling this compound. The outer glove should be removed immediately after handling and disposed of as hazardous waste. The inner glove should be removed upon leaving the designated work area.
Operational Plan: Step-by-Step Handling Procedures
2.1. Preparation and Weighing:
-
Designate Area: All handling of solid this compound must occur within a designated area, such as a chemical fume hood or a ventilated balance enclosure, to contain any airborne particles.
-
Don PPE: Before entering the designated area, don the appropriate PPE as specified in the table above (double gloves, goggles, disposable gown, and respirator).
-
Weighing: Use a tared, sealed container for weighing. Handle the compound gently to minimize dust generation.
-
Cleaning: After weighing, decontaminate the balance and surrounding surfaces. The outer pair of gloves should be disposed of immediately into a sealed hazardous waste bag.
2.2. Solubilization:
-
Solvent Preparation: Prepare the required solvent (e.g., DMSO, PEG300, Tween 80, Saline) within the chemical fume hood.[1]
-
Addition of Solvent: Add the solvent to the container with the pre-weighed this compound slowly to avoid splashing.
-
Mixing: Cap the container securely and mix using a vortex or sonicator until fully dissolved.
-
Labeling: Clearly label the container with the compound name, concentration, solvent, date, and appropriate hazard symbols.
2.3. Experimental Use:
-
Containment: All procedures involving the handling of this compound solutions should be performed within a certified chemical fume hood or biosafety cabinet.
-
Aseptic Technique: For cell-based assays, utilize strict aseptic techniques to prevent contamination of both the experiment and the laboratory environment.
-
Spill Management: Have a spill kit readily available. In case of a spill, follow the decontamination protocol outlined below.
Decontamination and Disposal Plan
3.1. Decontamination: In the event of a spill, all personnel in the immediate area should be alerted. The area should be evacuated if the spill is large or involves a significant amount of aerosolized powder.
| Spill Type | Decontamination Protocol |
| Solid (Powder) | 1. Cover the spill with damp paper towels to prevent aerosolization. 2. Gently wipe the area, working from the outside in. 3. Clean the area with a 1% sodium hypochlorite (B82951) solution, followed by 70% ethanol. 4. Dispose of all cleaning materials as hazardous waste. |
| Liquid (Solution) | 1. Absorb the spill with absorbent pads. 2. Clean the area with a 1% sodium hypochlorite solution, followed by 70% ethanol. 3. Dispose of all cleaning materials as hazardous waste. |
3.2. Disposal: All waste contaminated with this compound, including pipette tips, tubes, vials, gloves, gowns, and cleaning materials, must be disposed of as hazardous chemical waste.
-
Segregation: Do not mix this compound waste with general or biohazardous waste.
-
Containerization: Collect all solid and liquid waste in clearly labeled, sealed, and puncture-proof hazardous waste containers.
-
Disposal: Follow your institution's and local regulations for the disposal of hazardous pharmaceutical waste, which typically involves incineration by a certified vendor.[1][3][9][10]
Visualizations
Caption: PPE selection pathway for handling this compound.
Caption: General workflow for handling this compound.
References
- 1. research.cuanschutz.edu [research.cuanschutz.edu]
- 2. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 3. stanfordhealthcare.org [stanfordhealthcare.org]
- 4. Safety Containment And Analysis Of Highly Potent Compounds From Development To Commercialization [outsourcedpharma.com]
- 5. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. - Division of Research Safety | Illinois [drs.illinois.edu]
- 8. tks | publisher, event organiser, media agency | Potent compound safety in the laboratory - tks | publisher, event organiser, media agency [teknoscienze.com]
- 9. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 10. medicalcenter.virginia.edu [medicalcenter.virginia.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
